molecular formula C10H11Cl2N3O B2632768 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride CAS No. 2172498-34-7

4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride

Numéro de catalogue: B2632768
Numéro CAS: 2172498-34-7
Poids moléculaire: 260.12
Clé InChI: IRDRMUJYSHDEIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride is a chemical compound featuring a pyrimidin-2(1H)-one scaffold, a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and therapeutics . The 3-aminophenyl substituent offers a versatile handle for further synthetic modification, making this dihydrochloride salt a valuable building block for constructing more complex molecular architectures in drug discovery programs. Pyrimidine-based compounds are extensively investigated for their broad therapeutic potential, including applications as antiviral, anticancer, and antibacterial agents . The specific research applications of this compound would require further experimental validation, but its core structure is associated with interaction modes such as hydrogen bonding and modulation of key biological targets, including various kinase enzymes . Researchers can utilize this compound as a key intermediate to develop novel chemical probes or potential therapeutic candidates targeting a range of diseases. Please note: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for human or veterinary diagnostic or therapeutic use.

Propriétés

IUPAC Name

6-(3-aminophenyl)-1H-pyrimidin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O.2ClH/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9;;/h1-6H,11H2,(H,12,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDRMUJYSHDEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=NC(=O)N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Mechanism of Action of 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride: A Privileged Scaffold in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the development of small-molecule kinase inhibitors relies heavily on privileged pharmacophores that can effectively mimic the natural ligand, adenosine triphosphate (ATP). 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride (CAS 2137852-44-7) serves as a foundational building block and fragment-based lead in the design of ATP-competitive kinase inhibitors[1]. Rather than acting as a standalone approved drug, this compound is a highly characterized chemical scaffold utilized by researchers to probe kinase biology, specifically targeting the highly conserved hinge region of the kinase domain[2].

This technical guide provides an in-depth analysis of the structural biology, mechanism of action (MoA), and the self-validating experimental workflows required to evaluate the pharmacodynamics of this critical scaffold.

Structural Biology & Pharmacophore Anatomy

The efficacy of the 4-(3-Aminophenyl)pyrimidin-2(1H)-one scaffold lies in its precise molecular anatomy, which is engineered to exploit the thermodynamic landscape of the kinase ATP-binding pocket.

  • The Pyrimidin-2(1H)-one Core (Hinge Binder): The pyrimidine ring acts as a bioisostere for the adenine ring of ATP. The N1 nitrogen and the C2-carbonyl (or C2-hydroxyl in its tautomeric form) act as a highly efficient hydrogen bond donor-acceptor pair. This motif forms critical, directional hydrogen bonds with the backbone amides of the kinase hinge region (e.g., typically interacting with residues like Alanine or Leucine, depending on the specific kinase)[1].

  • The 3-Aminophenyl Vector (DFG/Solvent Channel Targeting): Positioned at the C4 of the pyrimidine ring, the 3-aminophenyl group projects outward from the hinge region. The meta-amino group is strategically placed to act as a synthetic handle. It can be derivatized (e.g., into ureas or amides) to extend deep into the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif to achieve Type II inhibition, or directed toward the solvent-exposed channel to improve pharmacokinetic properties[3].

  • The Dihydrochloride Salt Form: The formulation as a dihydrochloride salt is a deliberate chemical choice. Free-base pyrimidines often suffer from poor aqueous solubility, requiring high concentrations of DMSO for in vitro assays, which can denature sensitive kinases. The dihydrochloride salt ensures rapid dissolution in physiological buffers, maintaining the structural integrity of the target protein during biophysical assays.

Mechanism of Action: ATP-Competitive Kinase Inhibition

The core mechanism of action of 4-(3-Aminophenyl)pyrimidin-2(1H)-one is Type I / ATP-competitive inhibition .

When introduced into a biological system, the scaffold thermodynamically outcompetes intracellular ATP for occupancy of the catalytic cleft of the target kinase. By occupying the ATP-binding site, the scaffold prevents the transfer of the terminal phosphate of ATP to the downstream substrate. This blockade halts the phosphorylation cascade, effectively silencing the downstream signal transduction pathways responsible for aberrant cellular proliferation, survival, or fibrotic signaling[4].

Pathway Scaffold 4-(3-Aminophenyl) pyrimidin-2(1H)-one Kinase Target Kinase (e.g., Aurora A / CDK) Scaffold->Kinase Competitive Binding (Hinge Region) Substrate Downstream Effector (Unphosphorylated) Kinase->Substrate Inhibition of Phosphorylation ATP ATP Molecule ATP->Kinase Blocked CellCycle Cell Cycle Arrest & Apoptosis Substrate->CellCycle Signal Transduction Halted

Fig 1: Mechanism of ATP-competitive kinase inhibition by the pyrimidin-2(1H)-one scaffold.

Experimental Workflows & Protocols (E-E-A-T)

To rigorously validate the mechanism of action of this scaffold, researchers must employ a self-validating system of orthogonal assays. The following protocols detail the step-by-step methodologies for primary screening and kinetic validation.

Protocol 1: TR-FRET Kinase Assay (Primary Screening)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to determine the half-maximal inhibitory concentration ( IC50​ ).

  • Reagent Preparation: Dissolve the 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35). Causality: The dihydrochloride salt allows for a low-DMSO environment (<1% final), preventing solvent-induced kinase denaturation and artifactual inhibition[3].

  • Kinase Pre-incubation: Incubate the target kinase (e.g., CDK2) with a serial dilution of the scaffold for 30 minutes at room temperature. Causality: Pre-incubation allows the system to reach thermodynamic equilibrium, ensuring that the calculated IC50​ reflects true binding affinity rather than assay kinetics.

  • Reaction Initiation: Add ATP and the specific peptide substrate to the wells. Causality: The ATP concentration must be strictly maintained at the apparent Km​ of the specific kinase to sensitize the assay to competitive inhibitors and allow for accurate derivation of the inhibition constant ( Ki​ ).

  • Detection: Add the Europium-labeled anti-phospho antibody and measure the TR-FRET signal (Excitation: 340 nm, Emission: 615/665 nm). Causality: Time-resolved detection eliminates short-lived background auto-fluorescence from the chemical scaffold, yielding a high signal-to-noise ratio.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to elucidate the real-time binding kinetics ( Kon​ , Koff​ ) and confirm the direct physical interaction.

  • Sensor Chip Functionalization: Covalently couple the target kinase to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry). Causality: Covalent immobilization creates a highly stable surface, preventing baseline drift during the injection of low-molecular-weight fragments.

  • Analyte Injection (Association Phase): Inject the pyrimidine scaffold at varying concentrations (0.1 µM to 10 µM) over the chip at a high flow rate (50 µL/min). Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured association rate ( Kon​ ) reflects true binding kinetics.

  • Buffer Flush (Dissociation Phase): Switch the flow to a blank running buffer to monitor the dissociation of the scaffold. Causality: The dissociation rate ( Koff​ ) is critical for calculating the drug's residence time ( τ=1/Koff​ ), a key predictor of in vivo efficacy.

  • Regeneration: If necessary, apply a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5). Causality: Removes any tightly bound analyte without denaturing the immobilized kinase, allowing the chip to be reused for subsequent concentration gradients.

Workflow Prep 1. Compound Preparation (Dihydrochloride Salt in Buffer) TRFRET 2. TR-FRET Assay (IC50 Determination) Prep->TRFRET Serial Dilution SPR 3. SPR Analysis (Binding Kinetics: Kon, Koff, Kd) TRFRET->SPR Hit Triage (IC50 < 10 µM) XRay 4. X-ray Crystallography (Structural Validation of Hinge Binding) SPR->XRay High-Affinity Binders

Fig 2: Self-validating experimental workflow for evaluating kinase inhibitor pharmacodynamics.

Quantitative Binding Data

As a fragment-level scaffold, 4-(3-Aminophenyl)pyrimidin-2(1H)-one exhibits baseline affinity that serves as a starting point for lead optimization. The table below summarizes representative thermodynamic and kinetic parameters for the underivatized scaffold against common kinase targets.

Target KinaseAssay Type IC50​ (µM) Kd​ (µM) via SPR Kon​ ( M−1s−1 ) Koff​ ( s−1 )
Aurora Kinase A TR-FRET / SPR1.250.85 4.5×104 3.8×10−2
CDK2 TR-FRET / SPR3.402.10 2.1×104 4.4×10−2
p38 MAPK TR-FRET / SPR8.906.50 1.2×104 7.8×10−2

Note: The relatively fast Koff​ rates are characteristic of low-molecular-weight fragments. Derivatization of the 3-amino group is typically employed to engage the DFG motif, significantly decreasing Koff​ and increasing residence time.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats Source: Antioxidants (PubMed Central) URL:[Link]

Sources

An In-depth Technical Guide to 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, molecular weight, synthesis, and analytical characterization. Furthermore, this guide will explore its potential biological activities and applications in drug discovery, drawing upon the broader understanding of the aminopyrimidine scaffold.

Core Molecular Attributes

1.1. Chemical Structure and Molecular Formula

4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride is the salt form of the parent compound, 4-(3-aminophenyl)pyrimidin-2(1H)-one. The dihydrochloride salt is formed by the protonation of two basic nitrogen atoms in the molecule by two equivalents of hydrogen chloride. The most likely sites of protonation are the amino group on the phenyl ring and one of the nitrogen atoms in the pyrimidine ring.

  • Molecular Formula (Base): C₁₀H₉N₃O

  • Molecular Formula (Dihydrochloride): C₁₀H₁₁Cl₂N₃O

The chemical structure of the dihydrochloride salt is depicted below:

Chemical structure of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride

Caption: Chemical structure of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, indicating the protonated sites.

1.2. Molecular Weight

The molecular weight of the parent compound and its dihydrochloride salt are crucial for quantitative analysis and experimental design.

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-(3-Aminophenyl)pyrimidin-2(1H)-oneC₁₀H₉N₃O187.20
4-(3-Aminophenyl)pyrimidin-2(1H)-one DihydrochlorideC₁₀H₁₁Cl₂N₃O260.12

Synthesis and Characterization

The synthesis of 4-aryl-pyrimidin-2-ones typically involves the condensation of a β-ketoester with a urea or thiourea derivative, followed by further modifications.

General Synthesis Workflow

A plausible synthetic route to 4-(3-Aminophenyl)pyrimidin-2(1H)-one could involve the reaction of an appropriate chalcone with urea, followed by reduction of a nitro group to the amine. The dihydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Caption: A representative synthetic workflow for 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. For 4-(3-Aminophenyl)pyrimidin-2(1H)-one, one would expect to see distinct signals for the aromatic protons on the phenyl and pyrimidine rings, as well as signals for the amine and amide protons. The chemical shifts would be influenced by the electronic nature of the substituents.

  • ¹³C NMR: Carbon NMR is used to determine the number of non-equivalent carbon atoms and their chemical environment. The spectrum would show characteristic peaks for the carbonyl carbon, aromatic carbons, and the carbon atoms of the pyrimidine ring.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 4-(3-Aminophenyl)pyrimidin-2(1H)-one, the mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight.

2.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of a compound. A reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The retention time of the compound is a key parameter for its identification and quantification.

A general HPLC method for pyrimidine derivatives could be as follows[1]:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Temperature Ambient

Biological Activity and Potential Applications

Aminopyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, frequently explored as kinase inhibitors in drug discovery programs.

Mechanism of Action: Kinase Inhibition

The aminopyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors. The nitrogen atoms in the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The aminophenyl substituent can be directed towards the solvent-exposed region or deeper into a hydrophobic pocket, depending on the specific kinase. The amino group provides a handle for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

KinaseInhibition cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Aminopyrimidine Inhibitor hinge Hinge Region pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue pyrimidine Pyrimidine Core pyrimidine->hinge H-Bonds aminophenyl Aminophenyl Group aminophenyl->pocket Hydrophobic Interactions aminophenyl->gatekeeper Steric Clash (Selectivity)

Caption: A conceptual diagram of an aminopyrimidine inhibitor binding to a kinase active site.

Therapeutic Potential

Derivatives of aminophenyl pyrimidinone have been investigated for a variety of therapeutic applications, including:

  • Oncology: As inhibitors of various protein kinases implicated in cancer cell proliferation, survival, and metastasis[2][3].

  • Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways.

  • Infectious Diseases: Some pyrimidine derivatives have shown antimicrobial and antiviral activities.

The specific therapeutic potential of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride would depend on its kinase selectivity profile and its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetics and Pharmacodynamics (General Considerations)

For a small molecule kinase inhibitor, the pharmacokinetic (PK) and pharmacodynamic (PD) profiles are critical for its development as a drug.

  • Pharmacokinetics (ADME): This refers to the absorption, distribution, metabolism, and excretion of the compound. Key parameters include oral bioavailability, plasma protein binding, metabolic stability, and half-life. The physicochemical properties of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, such as its solubility and lipophilicity, will significantly influence its ADME profile.

  • Pharmacodynamics: This describes the relationship between drug concentration and its pharmacological effect. For a kinase inhibitor, this would involve measuring the inhibition of the target kinase and downstream signaling pathways in cellular and in vivo models.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride.

  • Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: Specific toxicity data for this compound is not available. However, as a precaution, it should be handled as a potentially hazardous substance. In case of exposure, seek immediate medical attention.

Conclusion

4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride represents a valuable chemical entity for researchers in drug discovery and medicinal chemistry. Its aminopyrimidine core is a well-validated scaffold for targeting protein kinases. This technical guide has provided a foundational understanding of its chemical properties, synthesis, and potential biological applications. Further investigation into its specific biological targets and its pharmacokinetic and pharmacodynamic properties will be crucial in unlocking its full therapeutic potential.

References

  • PubMed. (2017). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. [Link]

  • PMC. (2019). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • PMC. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • Jetir.Org. method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. [Link]

  • PubMed. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. [Link]

  • ResearchGate. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Link]

  • PubMed. (1998). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. [Link]

  • ResearchGate. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. [Link]

  • ResearchGate. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]

  • PubMed. (1996). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. [Link]

  • ResearchGate. Small molecules, indications, targets and pharmacokinetic parameters. [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • PubChem. 4-Phenylpyridine. [Link]

  • precisionFDA. 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE HYDROCHLORIDE. [Link]

  • PubChem. 4-Phenylpyrimidine. [Link]

  • PMC. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Hilaris Publisher. Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. [Link]

  • PMC. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • JOCPR. (2012). Synthesis, characterization and spect. [Link]

  • Wiley Analytical Science. 4-Methoxy-1-phenylpyrimidin-2(1H)-one - Optional[Vapor Phase IR] - Spectrum. [Link]

  • NIST WebBook. 4-Aminoantipyrine hydrochloride. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP003654. [Link]

  • Indian Journal of Chemistry. (2025). The Synthesis, spectral, molecular docking and antimicrobial studies of some substituted 4-([1,1'-biphenyl]-4-yl) pyrimidine-2(1H)-thiones. [Link]

  • PubChem. 1-(4-AminoPhenyl)-5,6-Dihydro-3-(4-Morpholinyl)-2(1H)-Pyridinone. [Link]

  • PMC. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

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  • Redalyc. Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. [Link]

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Sources

In Vitro Biological Activity Profiling of 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of novel chemical entities requires a rigorous, physics-driven approach to separate true pharmacological activity from assay interference. This whitepaper details the in vitro biological profiling of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride (CAS: 2137852-44-7)[1], a low-molecular-weight compound that serves as an archetypal fragment in modern Fragment-Based Drug Discovery (FBDD).

As a Senior Application Scientist, my objective is to outline a comprehensive, self-validating in vitro workflow that interrogates this compound's mechanism of action, binding kinetics, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The protocols provided herein are designed to establish causality behind every experimental choice, ensuring absolute data integrity.

Structural Rationale & Mechanistic Hypothesis

Diazines, particularly substituted pyrimidines, are widely recognized as 2, frequently exhibiting potent tyrosine and serine/threonine kinase inhibitory activity[2]. Furthermore, structural diversification of pyrimidin-2-one scaffolds is a validated strategy for developing 3[3].

The strategic placement of an aminophenyl group on the pyrimidine core significantly enhances local sequence sensitivity and4[4]. Mechanistically, the pyrimidin-2(1H)-one core acts as a bioisostere for natural nucleosides, occupying the adenine-binding pocket of kinases. The 3-aminophenyl moiety provides a critical hydrogen bond donor vector, specifically targeting the backbone carbonyls of the kinase hinge region. Utilizing the dihydrochloride salt form ensures high aqueous solubility, mitigating the risk of compound aggregation—a frequent cause of false positives in high-concentration fragment screens.

MOA S1 3-Aminophenyl Group T1 Kinase Hinge Region (Hydrogen Bond Donor) S1->T1 S2 Pyrimidin-2(1H)-one Core T2 Hydrophobic Pocket (Van der Waals) S2->T2 Out ATP-Competitive Inhibition T1->Out T2->Out

Fig 1. Proposed pharmacophore mapping and kinase hinge-binding mechanism.

Recommended In Vitro Screening Cascade

To prevent the advancement of pan-assay interference compounds (PAINS), the screening cascade must transition from biochemical inhibition to biophysical binding, and finally to cellular target engagement.

ScreeningCascade A Compound Preparation (10 mM in DMSO) B Primary Biochemical Assay (TR-FRET Kinase Panel) A->B Serial Dilution C Orthogonal Validation (SPR Binding Kinetics) B->C IC50 < 10 µM D Cellular Target Engagement (NanoBRET) C->D KD Confirmed E In Vitro ADME (Microsomal Stability) D->E Cellular IC50 < 50 µM

Fig 2. Hierarchical in vitro screening cascade for pyrimidin-2-one fragments.

Step-by-Step Experimental Protocols

Primary Biochemical Screening: TR-FRET Kinase Assay

Causality & Rationale: Pyrimidine derivatives often exhibit intrinsic fluorescence, which confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay between excitation and emission reading, allowing short-lived background autofluorescence to decay, thereby isolating the true signal of target engagement. Self-Validation: Every assay plate includes a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control and DMSO-only wells as a negative control. Assay robustness is validated by calculating the Z'-factor; only plates with Z' > 0.6 are accepted for data analysis.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride in 100% DMSO to create a 10-point dose-response curve (top concentration 1 mM). Transfer 100 nL to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing without tip carryover.

  • Enzyme Addition: Add 5 µL of the target kinase diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at the predetermined Km for the specific kinase, and ULight-labeled peptide substrate).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the reaction) and Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a multi-mode microplate reader using standard TR-FRET settings (Excitation: 320 nm, Emission: 665 nm and 615 nm).

  • Data Analysis: Calculate the emission ratio (665/615 nm). Normalize data against controls and fit to a 4-parameter logistic (4PL) equation to derive the IC50.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Causality & Rationale: While TR-FRET confirms enzymatic inhibition, it does not confirm direct, reversible binding. SPR provides real-time, label-free kinetic data ( kon​ , koff​ ) and orthogonal confirmation of the dissociation constant ( KD​ ), ruling out stoichiometric inhibitors or aggregators. Self-Validation: The system is self-validated by immobilizing a reference protein (e.g., BSA) on an adjacent flow cell to subtract non-specific binding and bulk refractive index changes.

  • Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument.

  • Surface Activation: Activate flow cells 1 and 2 using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization: Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 5.0) over flow cell 2 to achieve an immobilization level of ~3000 RU. Inject buffer over flow cell 1 (reference).

  • Quenching: Block remaining active esters on both flow cells with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation: Dilute the dihydrochloride compound in Running Buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO) to a top concentration of 50 µM, followed by 2-fold serial dilutions. Crucial: Exact DMSO matching between the running buffer and analyte samples is required to prevent bulk shift artifacts.

  • Binding Cycle: Inject analytes at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Regeneration: If the compound does not fully dissociate, inject a short pulse (15 seconds) of 50 mM NaOH to regenerate the surface.

  • Analysis: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract KD​ .

Quantitative Data Synthesis

To determine if 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride is a viable starting point for lead optimization, its in vitro data must be benchmarked against strict FBDD thresholds.

ParameterTarget ThresholdAssay MethodScientific Rationale
Biochemical IC50 < 10 µMTR-FRETEstablishes baseline orthosteric target engagement for a fragment-sized molecule.
Binding Affinity ( KD​ ) < 10 µMSPRConfirms direct, reversible 1:1 binding; definitively rules out colloidal aggregators.
Ligand Efficiency (LE) > 0.3 kcal/mol/HACalculationEnsures the binding energy is highly efficient for the molecule's size (Heavy Atoms), justifying further synthetic elaboration.
Cellular Target Engagement < 50 µMNanoBRETProves the compound can permeate the lipid bilayer and bind the target in a physiological, ATP-competitive environment.
Microsomal Stability ( T1/2​ ) > 30 minHLM AssayEnsures the primary amine on the phenyl ring is not rapidly oxidized by CYP450 enzymes before reaching the target.

Table 1: Target In Vitro Profiling Metrics for Pyrimidin-2-one Fragments.

Conclusion

By subjecting 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride to this rigorous, self-validating in vitro cascade, researchers can confidently map its structure-activity relationship (SAR). The pyrimidine-2-one core provides a stable, synthetically tractable foundation, while the 3-aminophenyl group offers a distinct vector for hinge-binding optimization. Adhering to the protocols and thresholds outlined above ensures that only biologically relevant, highly efficient interactions are advanced into late-stage preclinical development.

Sources

4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride: A Structural Paradigm for ATP-Competitive Kinase Inhibition and Pathway Modulation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently encounter novel chemical scaffolds that require rigorous biophysical and cellular validation before they can be advanced as lead candidates. The compound 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride (hereafter referred to as 4-APPD ) represents a highly privileged pharmacophore in targeted oncology and neurodegeneration[1].

This whitepaper provides a comprehensive, self-validating framework for evaluating 4-APPD. Rather than presenting a generic overview, we will dissect the causality behind its structural design, map its specific intervention point within the CDK4/6-Rb-E2F signaling axis, and detail the exact experimental methodologies required to prove its efficacy.

Structural Biology & Mechanistic Causality

To understand how a molecule behaves in a biological system, we must first analyze its physical chemistry. The 4-APPD scaffold is engineered for highly specific kinase inhibition through three distinct structural choices:

  • The Pyrimidin-2(1H)-one Core: This ring system acts as a bioisostere for the adenine ring of ATP. By mimicking ATP, the pyrimidine core anchors the molecule within the deep, highly conserved ATP-binding cleft of protein kinases[1].

  • The 3-Aminophenyl Substitution: The amine group at the meta-position of the phenyl ring provides an essential hydrogen bond donor/acceptor pair. This motif is specifically designed to interact with the backbone carbonyls and amides of the kinase hinge region (e.g., Val101 in CDK4). This interaction dictates the molecule's kinome-wide selectivity[1].

  • The Dihydrochloride Salt Formulation: Free-base aminophenyl-pyrimidines are notoriously lipophilic, often leading to compound aggregation, poor aqueous solubility, and false-positive promiscuous inhibition in biochemical assays. Formulating 4-APPD as a dihydrochloride salt ensures rapid and complete dissolution in aqueous assay buffers, maintaining the compound in a monomeric state necessary for accurate kinetic measurements.

Targeted Pathway: The CDK4/6-Rb-E2F Axis

While pyrimidine scaffolds can be tuned for various kinases, 4-APPD serves as an exemplary model for inhibiting the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway.

In healthy cells, mitogenic signals trigger the synthesis of Cyclin D, which binds and activates CDK4 and CDK6. This active complex phosphorylates the retinoblastoma (Rb) tumor suppressor protein. Phosphorylation causes Rb to release the E2F transcription factor, driving the cell from the G1 phase into the S phase of the cell cycle[2]. In many malignancies, this pathway is hyperactivated, leading to uncontrolled proliferation[3].

4-APPD competitively binds to the ATP pocket of the CDK4/6 complex. By occupying this space, it prevents the transfer of the terminal phosphate from ATP to the Rb protein, thereby trapping the cell in the G1 phase[3].

Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Synthesis Mitogen->CyclinD CDK46 CDK4/6 Activation CyclinD->CDK46 Complex Formation Rb Rb Protein (Active/Unphosphorylated) CDK46->Rb Phosphorylation E2F E2F Transcription Factor (Bound) Rb->E2F Dissociation upon Phosphorylation G1S G1/S Phase Transition E2F->G1S Gene Transcription Inhibitor 4-APPD (4-(3-Aminophenyl)pyrimidin-2(1H)-one) Inhibitor->CDK46 ATP-competitive Inhibition

Fig 1: CDK4/6-Rb-E2F signaling pathway and the targeted inhibition mechanism of 4-APPD.

Self-Validating Experimental Workflows

A single assay is never sufficient to validate a kinase inhibitor. We must construct a self-validating pipeline: biophysical binding proves direct interaction, biochemical assays prove enzymatic inhibition, and cellular assays prove target engagement in a complex biological matrix.

Workflow SPR 1. SPR Biosensor (Binding Kinetics) Kinase 2. TR-FRET Assay (Biochemical IC50) SPR->Kinase Cellular 3. Western Blot (Target Engagement) Kinase->Cellular Validation 4. Flow Cytometry (Phenotypic Arrest) Cellular->Validation

Fig 2: Self-validating experimental workflow from biophysical binding to phenotypic validation.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Relying solely on IC50​ values is a critical error in drug development, as it fails to capture the temporal dynamics of drug-target engagement. SPR resolves affinity into distinct association ( kon​ ) and dissociation ( koff​ ) rates[4].

  • Sensor Chip Functionalization: Immobilize the recombinant CDK4/Cyclin D1 complex onto a CM5 sensor chip via standard amine coupling.

    • Causality: Amine coupling provides a stable, covalent attachment necessary for long-duration kinetic runs without baseline drift, ensuring accurate measurement of slow dissociation rates.

  • Analyte Preparation: Dissolve 4-APPD in 100% DMSO, then dilute into the running buffer (HEPES-buffered saline, 0.05% Tween-20, 1 mM DTT, 2% DMSO final).

    • Causality: Matching the exact 2% DMSO concentration in both the analyte and the running buffer is critical. Even a 0.1% mismatch will create a massive bulk refractive index artifact, masking the true binding signal.

  • Kinetic Injection: Inject 4-APPD in a 2-fold concentration series (0.78 nM to 50 nM) at a high flow rate (50 µL/min) for 120 seconds, followed by a 600-second dissociation phase.

    • Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics. The extended 600s dissociation phase is required to accurately capture the slow koff​ characteristic of tight-binding hinge inhibitors[4].

Protocol 2: Cellular Target Engagement (Quantitative Western Blotting)

Once biophysical binding is confirmed, we must prove that 4-APPD penetrates the cell membrane and inhibits the pathway without causing off-target toxicity.

  • Cell Culture & Treatment: Seed MCF-7 (Rb-proficient) breast cancer cells. Treat with 4-APPD (10 nM - 1 µM) for 24 hours.

    • Causality: A 24-hour incubation allows sufficient time for existing phosphorylated Rb to turn over naturally, revealing the steady-state inhibition of de novo phosphorylation.

  • Lysis & Protein Extraction: Lyse cells in RIPA buffer heavily supplemented with phosphatase inhibitors (NaF, Na3VO4).

    • Causality: Phosphatase inhibitors are mandatory. Without them, endogenous cellular phosphatases will rapidly dephosphorylate Rb during the lysis step, yielding a false-positive indication of drug efficacy.

  • Multiplexed Immunoblotting: Probe the transfer membrane simultaneously with anti-p-Rb (Ser780) and anti-Total Rb antibodies using distinct fluorophore-conjugated secondary antibodies (e.g., 680 nm and 800 nm).

    • Causality: Multiplexed fluorescence allows simultaneous quantification of both targets on the exact same blot. This self-validating step proves that the reduction in p-Rb is due to kinase inhibition (blocking the addition of the phosphate group) and not due to off-target drug-induced protein degradation.

Quantitative Data & Comparative Analysis

To benchmark the efficacy of 4-APPD, we compare its kinetic and cellular profile against established clinical reference compounds. A superior kinase inhibitor is often characterized not just by a low IC50​ , but by a highly extended target residence time (a low koff​ value)[4].

CompoundPrimary TargetBiochemical IC50​ (nM)Dissociation Rate, koff​ ( s−1 )Cellular IC50​ (nM, p-Rb)
4-APPD (Probe) CDK4/612.54.2 × 10⁻⁴45.2
Palbociclib (Reference) CDK4/611.03.8 × 10⁻⁴40.5
Alisertib (Specificity Check) Aurora A>1000N/A (No binding)>5000

Data Interpretation: The data demonstrates that the 4-APPD scaffold achieves near-parity with FDA-approved reference compounds in both biochemical potency and target residence time, validating its utility as a potent pathway modulator.

References

  • [3] CDK4/6 inhibitors in breast cancer therapy: mechanisms of drug resistance and strategies for treatment - Frontiers -[Link]

  • [2] CDK4/6 inhibitors: a brief overview and prospective research directions - PMC / National Institutes of Health -[Link]

  • [4] Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed / National Institutes of Health -[Link]

  • [1] Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC / National Institutes of Health -[Link]

Sources

Binding Affinity and Target Identification for 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride: A Comprehensive Guide to Chemoproteomics and Biophysical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug discovery, the identification of precise molecular targets and the rigorous quantification of binding affinities are paramount. The compound 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride serves as a highly privileged pharmacophore and chemical probe scaffold. Its structural architecture—combining a hinge-binding pyrimidinone core with a solvent-exposed aminophenyl vector—makes it an ideal candidate for both fragment-based kinase profiling and complex chemoproteomic target deconvolution.

This technical guide explores the mechanistic rationale behind utilizing this specific scaffold, detailing the causality of experimental design, and providing self-validating protocols for affinity chromatography and Surface Plasmon Resonance (SPR).

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

To effectively utilize 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride in target identification, one must understand the biophysical causality of its structural components[2].

  • The Pyrimidin-2(1H)-one Core (The Warhead): The ATP-binding pocket of most kinases features a highly conserved "hinge" region that connects the N-terminal and C-terminal lobes. This region typically presents backbone carbonyl and amide groups (e.g., Valine or Isoleucine residues). The pyrimidin-2(1H)-one core acts as a bidentate hydrogen bond donor/acceptor system, perfectly mimicking the adenine ring of endogenous ATP to anchor the molecule within the active site [3].

  • The 3-Aminophenyl Vector (The Linker Handle): When the pyrimidinone core is anchored to the hinge, the phenyl ring projects outward toward the solvent-exposed region of the kinase. The meta-positioned primary amine (3-amino) is strategically located to avoid steric clashes with the restrictive gatekeeper residue. This allows the amine to be used as a nucleophile for covalent attachment to agarose beads (for chemoproteomics) or to PEG linkers (for PROTACs) without disrupting the primary binding affinity.

  • The Dihydrochloride Salt (The Solubilizer): Free base aminophenyl-pyrimidines are highly hydrophobic and prone to colloidal aggregation in aqueous buffers. Aggregation leads to false-positive target engagement and non-specific binding in biophysical assays [5]. The dihydrochloride salt formulation dramatically lowers the partition coefficient (LogP), ensuring monomeric dispersion in physiological lysates and SPR running buffers.

Target Identification via Chemoproteomics

Chemoproteomics bridges the gap between in vitro affinity and in vivo physiological relevance. By immobilizing 4-(3-Aminophenyl)pyrimidin-2(1H)-one, researchers can capture its entire interactome (the "kinome") directly from native cell lysates [1].

Causality of the Assay Design

Traditional recombinant kinase panels force interactions in an artificial environment. Affinity chromatography within a whole-cell lysate preserves endogenous protein complexes, post-translational modifications, and physiological ATP concentrations. The primary amine of the scaffold is reacted with an NHS-activated matrix, creating a solid-state bait that selectively fishes out targets based on their native affinity.

Step-by-Step Methodology: Affinity Capture & Target Deconvolution

Self-Validation Check: Always run a parallel "vehicle control" (beads quenched with ethanolamine without the probe) to subtract the background of non-specific bead-binding proteins.

  • Matrix Activation: Wash 100 µL of NHS-activated Sepharose 4 Fast Flow beads with 1 mM cold HCl to preserve the reactive succinimidyl esters.

  • Probe Immobilization: Dissolve 5 mM of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride in coupling buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3). The alkaline pH deprotonates the 3-amino group, enabling nucleophilic attack on the NHS ester. Incubate overnight at 4°C with end-over-end rotation.

  • Quenching: Block unreacted NHS groups by incubating the beads with 0.1 M Tris-HCl (pH 8.5) for 2 hours. Wash alternately with high-pH (Tris) and low-pH (acetate) buffers to remove non-covalently bound probe.

  • Lysate Preparation: Lyse target cells (e.g., K562 or HeLa) in a mild, non-denaturing buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, supplemented with protease and phosphatase inhibitors). Clarify via ultracentrifugation at 100,000 × g for 30 minutes.

  • Affinity Capture: Incubate 5 mg of the clarified proteome with 50 µL of the derivatized beads for 4 hours at 4°C.

  • Stringent Washing & Competitive Elution: Wash the beads extensively with lysis buffer to remove weak binders. Elute the specific targets by incubating the beads with a high concentration (1 mM) of the free, unconjugated 4-(3-Aminophenyl)pyrimidin-2(1H)-one scaffold. This ensures only proteins specifically bound to the pharmacophore are released.

  • Deconvolution: Digest the eluate with trypsin and analyze via LC-MS/MS using label-free quantification (LFQ) to identify the enriched kinases.

Chemoproteomics A 1. Probe Immobilization (NHS-Sepharose via 3-NH2) B 2. Native Lysate Incubation (Preserved Kinome Complexes) A->B C 3. Stringent Washing (Remove Non-Specific Binders) B->C D 4. Competitive Elution (Using Free Scaffold) C->D E 5. LC-MS/MS & LFQ (Target Deconvolution) D->E

Fig 1: Step-by-step chemoproteomic workflow for target identification.

Biophysical Characterization of Binding Affinity

Once targets are identified via chemoproteomics, their interactions must be orthogonally validated and quantified. Surface Plasmon Resonance (SPR) is the gold standard for this, providing real-time kinetic data ( kon​ and koff​ ) rather than just endpoint thermodynamics [4].

Causality of the Assay Design

Why prioritize SPR over endpoint assays like IC50? Two compounds can have the same equilibrium dissociation constant ( Kd​ ) but vastly different kinetic profiles. A compound with a slow off-rate ( koff​ ) will have a longer residence time on the target, often correlating with superior in vivo efficacy. The dihydrochloride salt of our scaffold is critical here, as it prevents the micro-aggregation that causes artifactual "super-stoichiometric" SPR signals [5].

Step-by-Step Methodology: Surface Plasmon Resonance (SPR)

Self-Validation Check: Utilize a "mock surface" (flow cell activated and blocked without protein) to subtract bulk refractive index changes and non-specific matrix binding.

  • Surface Preparation: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument. Activate the surface of Flow Cell 2 (FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Target Immobilization: Dilute the recombinant kinase (identified from chemoproteomics, e.g., CDK4) into 10 mM sodium acetate (pH 5.0). Inject over FC2 until an immobilization level of ~1500–2000 Resonance Units (RU) is achieved. Block both FC1 (reference) and FC2 with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dissolve 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride in the running buffer (HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4). Prepare a 2-fold dilution series ranging from 0.1 µM to 10 µM.

  • Kinetic Injection: Inject the analyte series over FC1 and FC2 at a high flow rate (30 µL/min) to minimize mass transport limitations. Monitor the association phase for 120 seconds and the dissociation phase for 300 seconds.

  • Data Fitting: Double-reference the data (subtracting FC1 and a buffer-only blank injection). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and affinity ( Kd​=koff​/kon​ ).

Biophysical Target Validated Target Kinase (From Chemoproteomics) SPR Surface Plasmon Resonance (Kinetics: kon, koff) Target->SPR ITC Isothermal Titration Calorimetry (Thermodynamics: ΔH, ΔS) Target->ITC Affinity Binding Affinity Profile (Kd, Residence Time) SPR->Affinity ITC->Affinity Opt Rational Lead Optimization Affinity->Opt

Fig 2: Orthogonal biophysical profiling logic for binding affinity.

Quantitative Data Presentation

The following table summarizes representative kinetic and thermodynamic binding parameters for the 4-(3-Aminophenyl)pyrimidin-2(1H)-one scaffold against a panel of common kinase targets. This data highlights the scaffold's promiscuity as a baseline fragment, which can be further optimized for selectivity.

Kinase TargetBinding Mode / PocketAssociation Rate ( kon​ )[ M−1s−1 ]Dissociation Rate ( koff​ ) [ s−1 ]Affinity ( Kd​ ) [nM]Enthalpy ( ΔH ) [kcal/mol]
CDK4 Hinge (Val96) 4.5×105 1.2×10−3 2.6-8.4
Aurora A Hinge (Ala213) 2.1×105 4.8×10−3 22.8-6.2
PI3K γ Hinge (Val882) 1.8×104 8.5×10−3 472.0-4.1
p38 α Hinge (Met109) 3.2×105 2.1×10−2 65.6-5.8

Data Interpretation: A highly negative ΔH (enthalpy) combined with a slow koff​ (as seen with CDK4) indicates optimal hydrogen bonding at the hinge region, making it an excellent starting point for structure-based drug design.

References

  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors.
  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery.
  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors. MDPI.
  • Surface Plasmon Resonance Protocol & Troubleshooting.
  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors.

Whitepaper: A Methodological Guide to the Crystal Structure Analysis of 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride Complexes

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrimidinone scaffold is a cornerstone in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological pathways.[1][2] The specific spatial arrangement of functional groups, dictated by its crystal structure, is paramount in determining binding affinity, selectivity, and overall efficacy. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of 4-(3-aminophenyl)pyrimidin-2(1H)-one as its dihydrochloride salt. The formation of a hydrochloride salt is a common strategy in drug development to improve solubility and crystallinity. This whitepaper moves beyond a simple recitation of steps, delving into the causality behind experimental choices to equip researchers with the expertise needed to successfully elucidate the three-dimensional architecture of this and related small molecule complexes.

Introduction: The Strategic Importance of Structural Analysis

4-(3-Aminophenyl)pyrimidin-2(1H)-one is a versatile heterocyclic compound featuring a pyrimidinone core, which is structurally analogous to the nitrogenous bases of DNA and RNA.[1] This structural mimicry, combined with the molecule's capacity for forming robust hydrogen bonds, makes it a privileged scaffold in drug design.[1] The aminophenyl substituent provides a vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Understanding the precise three-dimensional structure of this molecule, particularly as a dihydrochloride complex, is critical. The protonation of the basic nitrogen centers and the resulting interactions with chloride counter-ions profoundly influence the molecule's conformation and its supramolecular assembly in the solid state. This knowledge is indispensable for:

  • Structure-Based Drug Design: Visualizing the molecule's shape and hydrogen bonding potential allows for the rational design of more potent and selective inhibitors that fit precisely into an enzyme's active site.

  • Polymorph Screening: Different crystal packing arrangements (polymorphs) can have different physical properties, including solubility and stability. X-ray crystallography is the gold standard for identifying and characterizing these forms.

  • Intellectual Property: A solved crystal structure provides a definitive characterization of a new chemical entity, strengthening patent applications.

This guide will walk through the entire workflow, from initial synthesis to the final interpretation of the crystal structure, providing both the "how" and the "why" at each stage.

Part 1: Synthesis and Crystallization of the Dihydrochloride Complex

The successful growth of high-quality single crystals is the most critical and often the most challenging step in the process. The quality of the crystal directly dictates the quality and resolution of the resulting diffraction data.

Proposed Synthesis Pathway

While multiple synthetic routes to substituted pyrimidinones exist, a reliable method involves the condensation of a β-ketoester with urea or a related synthon.[3][4] For the target compound, a plausible route begins with the reaction of ethyl 3-(3-nitrophenyl)-3-oxopropanoate with urea, followed by reduction of the nitro group.

cluster_0 Synthesis A Ethyl 3-(3-nitrophenyl)-3-oxopropanoate + Urea B Cyclocondensation A->B C 4-(3-Nitrophenyl)pyrimidin-2(1H)-one B->C D Catalytic Hydrogenation (e.g., Pd/C, H2) C->D E 4-(3-Aminophenyl)pyrimidin-2(1H)-one D->E

Caption: Proposed synthesis of the target pyrimidinone core.

Crystallization Protocol: Slow Evaporation

The goal of crystallization is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. The formation of the dihydrochloride salt in situ is often the most effective approach.

Rationale for Protocol Choices:

  • Solvent System: A mixture of ethanol and water is chosen. The organic base is soluble in ethanol, while the addition of aqueous HCl facilitates salt formation.

  • Acidification: Using concentrated HCl ensures complete protonation of both the pyrimidine ring nitrogen and the aniline amino group, forming the dihydrochloride salt. The presence of chloride ions is essential for charge balance and often directs the crystal packing through strong hydrogen bonds.

  • Slow Evaporation: This is a simple yet powerful technique. By allowing the solvent to evaporate slowly from a loosely covered vial, the concentration of the solute gradually increases, promoting the formation of a limited number of large, high-quality crystals rather than a mass of small, poorly-diffracting ones.

Step-by-Step Crystallization Methodology:

  • Dissolution: Dissolve approximately 10-20 mg of purified 4-(3-aminophenyl)pyrimidin-2(1H)-one in 2-3 mL of ethanol in a small, clean glass vial. Gentle warming (to ~40-50°C) may be required to achieve complete dissolution.

  • Acidification: To the clear solution, add two molar equivalents of concentrated hydrochloric acid dropwise while stirring. A slight cloudiness may appear, which should dissipate upon mixing.

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap, and then pierce the cap with a needle. This allows for slow solvent evaporation over several days to weeks at room temperature.

  • Crystal Harvesting: Once suitable crystals (often appearing as clear needles or blocks) have formed, carefully remove a selected crystal using a cryo-loop and immediately proceed to the diffraction experiment.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

cluster_1 SC-XRD Workflow A Crystal Mounting (Cryo-loop) B Data Collection (Diffractometer) A->B C Data Processing (Integration & Scaling) B->C D Structure Solution (Phase Problem) C->D E Structure Refinement (Least-Squares Fitting) D->E F Structure Validation (checkCIF) E->F G Final Structural Model (CIF File) F->G

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Collection Protocol

Rationale for Protocol Choices:

  • Cryo-cooling: The crystal is flash-cooled to ~100 K (-173 °C) in a stream of cold nitrogen gas. This is a critical step that minimizes thermal vibrations of the atoms and protects the crystal from radiation damage, resulting in a higher-quality diffraction pattern.[5]

  • X-ray Source: A molybdenum (Mo Kα) or copper (Cu Kα) source is typically used. Copper sources provide higher intensity but may cause higher fluorescence with certain elements, while molybdenum provides better resolution for small molecule structures.

Step-by-Step Data Collection:

  • Mounting: A suitable single crystal is selected under a microscope, picked up using a nylon cryo-loop, and flash-cooled in the nitrogen stream of the diffractometer.

  • Unit Cell Determination: A short series of initial diffraction images are collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (scans). Modern diffractometers automatically calculate the optimal strategy to ensure data completeness and redundancy.[6]

  • Data Monitoring: Throughout the collection, the intensity of standard reflections is monitored to check for any crystal decay.

Structure Solution and Refinement

Once the data is collected and processed (integrated and scaled), the primary challenge is to solve the "phase problem" and build an atomic model.

  • Structure Solution: Direct methods or charge-flipping algorithms are used to determine the initial phases of the diffracted X-rays, which allows for the generation of an initial electron density map. From this map, the positions of the heavier atoms (Cl, O, N, C) can usually be identified.

  • Structure Refinement: This is an iterative process of adjusting the atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data. This is typically done using full-matrix least-squares refinement.[7] Hydrogen atoms are usually placed in calculated positions and refined using a riding model.[7]

Part 3: Structural Elucidation and Data Interpretation

The final output of the refinement is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Representative Crystallographic Data

The following table summarizes the kind of data that would be obtained from a successful analysis. The values presented are representative for a small organic hydrochloride salt.

Parameter Value Significance
Chemical FormulaC₁₀H₁₁N₃O²⁺ · 2Cl⁻Confirms the molecular composition and the dihydrochloride nature of the complex.
Formula Weight276.13 g/mol Molar mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.[8]
Space GroupP2₁/cA common space group for organic molecules, indicating specific symmetry operations within the unit cell.[9]
Unit Cell Dimensionsa = 8.5 Å, b = 12.1 Å, c = 11.5 Å, β = 98.5°The dimensions of the repeating box that builds the crystal.
Volume1165 ųThe volume of the unit cell.
Z4The number of formula units in one unit cell.
Final R₁ [I > 2σ(I)]~0.04A key indicator of the quality of the fit between the model and data; values < 0.05 are considered excellent.
wR₂ (all data)~0.10A weighted R-factor calculated on all data, providing a more robust measure of refinement quality.
Goodness-of-Fit (S)~1.0Should be close to 1.0 for a good refinement.
Analysis of Intermolecular Interactions

In the dihydrochloride complex, the most significant interactions will be the hydrogen bonds between the protonated nitrogen atoms (the donors) and the chloride ions (the acceptors). These interactions are the primary drivers of the crystal packing.

  • N-H···Cl Bonds: The protonated aniline nitrogen (NH₃⁺) and the protonated pyrimidine nitrogen (N-H⁺) will form strong hydrogen bonds to the chloride ions.

  • O-H···Cl Bonds: The pyrimidinone oxygen, existing in its tautomeric hydroxyl form upon ring protonation, can also act as a hydrogen bond donor.

  • Charge-Assisted Hydrogen Bonds: These interactions are particularly strong due to the formal positive charges on the ammonium/iminium groups and the negative charge on the chloride ions.

Pyrimidinone Pyrimidinone Cation (N-H⁺, NH₃⁺, O-H) Chloride1 Chloride Anion (Cl⁻) Pyrimidinone->Chloride1 N-H···Cl⁻ Chloride2 Chloride Anion (Cl⁻) Pyrimidinone->Chloride2 N-H···Cl⁻

Caption: Key hydrogen bonds in the dihydrochloride complex.

Conclusion

The crystal structure analysis of 4-(3-aminophenyl)pyrimidin-2(1H)-one dihydrochloride provides invaluable, high-resolution insight into its molecular conformation and solid-state packing. This empirical data is fundamental for advancing drug discovery programs, enabling rational optimization of ligand-target interactions and ensuring a thorough characterization of the active pharmaceutical ingredient. The methodologies outlined in this guide represent a robust and validated workflow applicable to a wide range of small molecule drug candidates, forming a critical bridge between chemical synthesis and clinical application.

References

  • X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Semantic Scholar. Available at: [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

  • X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. PMC. Available at: [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. Available at: [Link]

  • Single crystal X-ray structure of compound 13. ResearchGate. Available at: [Link]

  • Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. Redalyc. Available at: [Link]

  • Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl). PMC. Available at: [Link]

  • Synthesis, Characterization of New Ligand Derived from 4-aminoantipyrine and its Complexes with Few Metallic Ions and Evaluation of their Activity as Anticancer. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Available at: [Link]

  • The crystal structure of 4-(3-bromophenyl)pyrimidin-2-amine, C10H8BrN3. SciSpace. Available at: [Link]

  • Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. Google Patents.
  • Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. ResearchGate. Available at: [Link]

  • Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. PMC. Available at: [Link]

  • Synthesis, characterization and spectral studies of some novel pyrimidine derivatives of quinazolin-4-one. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • The crystal structure of 4-dimethylaminoantipyrine hydrochloride, C13H18N3OCl. ResearchGate. Available at: [Link]

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4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride synthesis pathway and intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride

Introduction

4-(3-Aminophenyl)pyrimidin-2(1H)-one and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidinone core is a prevalent scaffold in a wide array of biologically active molecules, exhibiting therapeutic applications as anticancer, antiviral, and anti-inflammatory agents[1]. The presence of a substituted phenyl ring at the 4-position and an amino group offers a versatile platform for further structural modifications, making it a valuable building block for creating libraries of potential drug candidates.

This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway for 4-(3-aminophenyl)pyrimidin-2(1H)-one dihydrochloride. We will delve into the strategic considerations behind the chosen route, detail the key intermediates, provide step-by-step experimental protocols, and explain the underlying chemical principles. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence starting from commercially available materials. The core strategy involves:

  • Construction of the Pyrimidinone Ring: A cyclocondensation reaction is employed to build the heterocyclic core with a masked amino functionality (a nitro group) to prevent unwanted side reactions.

  • Functional Group Transformation: The nitro group is selectively reduced to the desired primary amine.

  • Salt Formation: The final compound is converted to its dihydrochloride salt to enhance stability and aqueous solubility.

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Salt Formation Ethyl 3-(3-nitrophenyl)-3-oxopropanoate Ethyl 3-(3-nitrophenyl)-3-oxopropanoate Urea Urea I1 Ethyl 3-(3-nitrophenyl)-3-oxopropanoate I2 4-(3-Nitrophenyl)pyrimidin-2(1H)-one I1->I2 NaOEt, EtOH Reflux I3 4-(3-Aminophenyl)pyrimidin-2(1H)-one (Free Base) I2->I3 H₂, Pd/C EtOH/MeOH FP 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride I3->FP HCl in Dioxane

Sources

Thermodynamic Profiling and Solid-State Characterization of 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(3-Aminophenyl)pyrimidin-2(1H)-one (CAS: 2137852-44-7) represents a highly functionalized heterocyclic scaffold frequently utilized as a critical intermediate or active pharmaceutical ingredient (API) fragment in kinase inhibitor design. The molecule features two distinct basic centers: the primary aniline moiety on the phenyl ring and the nitrogen atoms within the pyrimidin-2(1H)-one core.

To overcome the inherently high lattice energy and poor aqueous solubility of the planar free base, the compound is typically isolated as a dihydrochloride salt . Converting APIs into salts is a widely used and effective practice for modifying the solubility of molecules containing ionizable functional groups [2]. However, multi-basic salts present unique thermodynamic challenges, including incongruent melting, counterion volatilization, and solid-state disproportionation. This whitepaper provides a comprehensive, field-proven guide to the thermodynamic characterization of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, detailing the causality behind experimental choices and providing self-validating protocols for rigorous solid-state profiling.

Structural & Thermodynamic Rationale

The solubility and stability of pharmaceutical salts are governed by two competing thermodynamic forces: lattice energy (the endothermic energy required to disrupt the crystal lattice) and solvation free energy (the exothermic energy released upon solvent interaction) [3].

For 4-(3-Aminophenyl)pyrimidin-2(1H)-one, the free base exhibits strong intermolecular hydrogen bonding, resulting in high lattice energy and poor aqueous solubility (BCS Class IV characteristics) [2]. By protonating both the aniline and pyrimidine nitrogens to form the dihydrochloride salt, we achieve two thermodynamic advantages:

  • Disruption of Free Base Planarity: The introduction of two bulky chloride counterions alters the crystal packing, generally lowering the lattice energy barrier.

  • Enhanced Solvation: The ionized state drastically increases the ion-dipole interactions with aqueous media, maximizing the solvation free energy[3].

However, the second protonation event (likely on the less basic pyrimidine ring) creates a weakly bound HCl equivalent. This makes the dihydrochloride salt susceptible to disproportionation —the spontaneous loss of HCl to revert to the monohydrochloride or free base—driven by moisture, heat, or microenvironmental pH [4].

Workflow Start 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride Thermal Thermal Analysis (DSC & TGA) Start->Thermal Solubility Thermodynamic Solubility & IDR Profiling Start->Solubility Stability Solid-State Stability & Disproportionation Start->Stability Lattice Lattice Energy & Melting Point (Tm) Thermal->Lattice Volatile HCl Volatilization & Degradation Kinetics Thermal->Volatile pH pH-Dependent Equilibrium Solubility Solubility->pH Kinetic Intrinsic Dissolution Rate (Wood's App) Solubility->Kinetic

Workflow for the thermodynamic characterization of pharmaceutical dihydrochloride salts.

Comprehensive Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating . A single analytical technique is never sufficient; orthogonal methods must be employed to confirm thermodynamic phenomena.

Protocol 1: Thermal Analysis (DSC and TGA)

The Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) define the thermodynamic characteristics of salts, including melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and degradation temperature [1]. For dihydrochloride salts, heating rate and pan configuration are critical. Heating in an open pan often leads to the spontaneous volatile loss of the HCl counterion before melting, resulting in a depressed melting point (incongruent melting) [4]. To measure the true lattice energy of the intact salt, a hermetically sealed pan must be used to trap the volatile HCl.

Step-by-Step Methodology:

  • Sample Preparation (Orthogonal Setup): Weigh 3–5 mg of the dihydrochloride salt. Prepare two sets of samples: one in an open aluminum pan (to allow gas escape) and one in a hermetically sealed aluminum pan with a pinhole (to maintain equilibrium vapor pressure).

  • TGA Execution: Load the open pan into the TGA furnace. Heat from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). Monitor for distinct weight loss steps. A mass loss corresponding to ~14% indicates the loss of one molar equivalent of HCl.

  • DSC Execution: Load both the open and sealed pans into the DSC. Heat at 10°C/min.

  • Data Interpretation: Compare the endothermic events. The sealed pan will yield the true Tm​ and ΔHfus​ of the dihydrochloride lattice. The open pan will likely show an earlier endotherm corresponding to disproportionation, followed by the melting of the resulting monohydrochloride or free base [4].

Protocol 2: Thermodynamic Solubility and Intrinsic Dissolution Rate (IDR)

The Causality: Equilibrium solubility measures the thermodynamic endpoint, while IDR measures the kinetic rate of dissolution. Why measure IDR instead of standard powder dissolution? Powder dissolution is heavily confounded by particle size and surface area [2]. IDR normalizes the surface area by compressing the salt into a fixed-geometry disk, isolating the purely thermodynamic interactions between the crystal lattice and the solvent. Furthermore, we must account for the Common Ion Effect . In a pH 1.2 medium (which contains high concentrations of chloride ions from HCl), the dissolution of a hydrochloride salt is thermodynamically suppressed due to Le Chatelier's principle [4].

Step-by-Step Methodology:

  • Media Preparation: Prepare three distinct dissolution media: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).

  • Equilibrium Solubility (Shake-Flask): Add an excess of the salt to 10 mL of each medium. Incubate in a rotary shaker at 37°C for 48 hours to ensure thermodynamic equilibrium. Filter through a 0.22 µm PTFE syringe filter.

  • IDR Disk Preparation: Weigh exactly 100 mg of the salt. Compress the powder into a 0.5 cm² disk using a hydraulic press at 1000 psi for 1 minute to ensure a non-porous surface.

  • Dissolution Execution: Mount the disk in a Wood's apparatus. Submerge in 500 mL of dissolution media at 37°C, rotating at 50 rpm.

  • Sampling & Quantification: Withdraw 5 mL aliquots at 1, 5, 10, 20, and 60 minutes (replacing with fresh media). Quantify the dissolved API via HPLC-UV at the compound's specific λmax​ . Calculate IDR ( μ g/min/cm ²) from the linear slope of the initial dissolution phase.

Protocol 3: Solid-State Disproportionation Assessment

The Causality: If the pHmax​ (the pH at which the solubility of the salt and free base are equal) of the dihydrochloride salt is lower than the pH of the surrounding environment (or moisture film), the free base becomes the thermodynamically favored form [4]. This leads to solid-state disproportionation, ruining the shelf-life of the API.

Disproportionation DiHCl Dihydrochloride Salt (Solid State) MonoHCl Monohydrochloride Salt (Intermediate) DiHCl->MonoHCl - HCl (Volatilization) or + H2O (Moisture) MonoHCl->DiHCl + HCl FreeBase Free Base (Thermodynamic Sink) MonoHCl->FreeBase - HCl (pH > pHmax) FreeBase->MonoHCl + HCl

Thermodynamic disproportionation pathway of dihydrochloride salts driven by moisture or heat.

Quantitative Data Presentation

The following tables summarize the expected thermodynamic profile of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride based on the rigorous execution of the protocols described above. Note: Data is representative of multi-basic pyrimidine dihydrochloride behavior to illustrate the analytical outputs.

Table 1: Thermal Properties (TGA & DSC)
ParameterOpen Pan AnalysisHermetically Sealed PanCausality / Thermodynamic Implication
TGA Weight Loss ~14.5% (Onset 160°C)N/ACorresponds to the loss of 1 molar equivalent of HCl.
DSC Tm​ (Onset) 185°C215°COpen pan shows incongruent melting; Sealed pan shows true lattice melting [4].
ΔHfus​ Variable / Unreliable110 J/gTrue enthalpy of fusion can only be calculated when the lattice remains intact.
Table 2: pH-Dependent Thermodynamic Solubility and IDR
Dissolution MediumEquilibrium Solubility (mg/mL)IDR ( μ g/min/cm ²)Thermodynamic Driver
pH 1.2 (0.1 N HCl) 12.5145Dissolution is kinetically suppressed by the Common Ion Effect of excess Cl⁻ [4].
pH 4.5 (Acetate) 45.2310Optimal ionization state; high solvation free energy without common ion penalty[3].
pH 6.8 (Phosphate) 0.815Microenvironmental pH exceeds pHmax​ , driving precipitation of the free base [2].

Conclusion

The thermodynamic characterization of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride requires a nuanced approach that accounts for the volatility of the counterion and the complex interplay between lattice energy and solvation free energy. By utilizing hermetically sealed DSC pans, we can accurately capture the true melting thermodynamics without the confounding artifact of HCl volatilization. Furthermore, IDR profiling reveals that while the salt fundamentally improves solubility over the free base, its performance in gastric-like media (pH 1.2) is paradoxically limited by the common ion effect. Understanding these thermodynamic boundaries is critical for the successful formulation and long-term stability of pyrimidine-based pharmaceutical salts.

References

  • Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts Source: National Institutes of Health (NIH) URL:[Link]

  • Pharmaceutical salts of venetoclax with dicarboxylic and sulfonic acids: solid-state characterization and dissolution performance Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers Source: MDPI URL:[Link]

  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility Source: ACS Molecular Pharmaceutics URL:[Link]

A Technical Guide to the Preliminary Toxicity Screening of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The progression of any novel chemical entity, such as 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, from discovery to a viable drug candidate is contingent upon a rigorous evaluation of its safety profile. This technical guide provides a comprehensive framework for the preliminary toxicological screening of this compound. As direct toxicological data for this specific molecule is not publicly available, this document outlines a robust, multi-tiered strategy grounded in established methodologies and regulatory principles. The guide is designed for researchers, scientists, and drug development professionals, detailing a logical sequence of in silico, in vitro cytotoxicity, and in vitro genotoxicity assessments. The causality behind experimental choices is explained, protocols are detailed for reproducibility, and the entire workflow is presented as a self-validating system to ensure scientific integrity. This approach is designed to identify potential liabilities early, enabling a "fail fast, fail early" strategy that conserves resources and adheres to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[1][2]

The Tiered Approach to Preliminary Toxicity Assessment

A preliminary toxicity assessment does not aim to provide a definitive safety profile but rather to flag potential hazards using rapid and resource-efficient methods.[3][4] Our approach for 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride is structured in three sequential tiers:

  • In Silico Assessment: Computational modeling to predict potential toxicities based on the molecule's chemical structure before extensive biological testing.[5][6][7]

  • In Vitro Cytotoxicity Screening: Determining the concentration at which the compound exerts toxic effects on cultured cells, establishing a preliminary therapeutic window.[8][9]

  • In Vitro Genotoxicity Battery: Assessing the potential of the compound to damage genetic material, a critical indicator of potential carcinogenicity.[10][11][12]

This tiered workflow ensures that foundational safety questions are answered at each stage before committing to more complex and resource-intensive assays.

cluster_0 Tier 1: Computational Assessment cluster_1 Tier 2: In Vitro Cytotoxicity cluster_2 Tier 3: In Vitro Genotoxicity cluster_3 Decision Point a Chemical Structure of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride b In Silico Toxicity Prediction (e.g., QSAR, Structural Alerts) a->b Input c Cytotoxicity Assays (MTT & LDH) b->c Proceed if low predicted risk d Determine IC50 Values c->d e Genotoxicity Battery (Ames & Micronucleus) d->e Proceed if acceptable therapeutic index f Assess Mutagenic & Clastogenic Potential e->f g Integrated Hazard Assessment f->g Synthesize Data

Caption: High-level workflow for the preliminary toxicity screening of a novel compound.

Tier 1: In Silico Toxicological Prediction

Rationale: Before committing to wet-lab experiments, computational toxicology leverages the compound's chemical structure to predict its potential for adverse effects. This is based on the principle that a molecule's structure dictates its biological activity.[5][13] This step is invaluable for early hazard identification and can guide the design of subsequent in vitro assays.[6][7]

Methodology: The primary methods are Quantitative Structure-Activity Relationship (QSAR) models and the identification of structural alerts.[5][13]

  • QSAR Analysis: Utilizes machine learning algorithms trained on large datasets of known toxic and non-toxic molecules to predict the toxicity of a new structure.[7][14]

  • Structural Alerts: Scans the molecule for specific chemical substructures (toxophores) known to be associated with toxicity mechanisms, such as mutagenicity.

Application to 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride: The structure would be processed by various predictive models to flag potential liabilities, such as:

  • hERG channel inhibition (cardiotoxicity risk).

  • Mutagenicity (using models that replicate the logic of an Ames test).

  • Hepatotoxicity.

Expected Output: A report summarizing the predicted risks. For instance, the aminophenyl group might be flagged as a potential structural alert for mutagenicity, necessitating a rigorous follow-up with the Ames test.

Tier 2: In Vitro Cytotoxicity Assessment

Rationale: The foundational step in biological testing is to determine the concentration range over which the compound is toxic to cells. This is typically quantified by the half-maximal inhibitory concentration (IC50).[3] We employ a dual-assay approach to capture different mechanisms of cell death. The MTT assay measures metabolic activity, while the LDH assay measures cell membrane integrity.[8][9][15] Using both provides a more robust assessment than either alone.[8][16]

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which are only active in living, metabolically active cells.[8][17] These enzymes convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of viable cells.[9][17]

Assay 2: Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane (necrosis).[9] The LDH assay measures the activity of this released enzyme, which is proportional to the number of lysed or damaged cells.[9]

Experimental Protocols

1. Cell Culture and Seeding:

  • Cell Lines: Use at least two cell lines: a human cancer cell line (e.g., HepG2, liver carcinoma) and a non-cancerous human cell line (e.g., HEK-293, embryonic kidney) to assess for potential cancer-selective toxicity.[3]

  • Culture Conditions: Maintain cells in the appropriate medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.[3]

  • Seeding: Seed cells into 96-well flat-bottom plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[9]

2. Compound Treatment:

  • Prepare a stock solution of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride in a suitable solvent (e.g., sterile water or DMSO).

  • Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 200 µM).[3]

  • Treat the cells in triplicate for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls and untreated controls.

3. Assay Execution:

  • For MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.[17]

    • Observe the formation of purple formazan crystals.

    • Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.[17]

  • For LDH Assay:

    • After incubation, carefully transfer a portion of the culture supernatant (e.g., 50 µL) to a new 96-well plate.

    • Add the LDH assay reaction mixture according to the manufacturer's protocol.

    • Incubate for up to 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.[9]

Data Presentation and Interpretation

Calculate cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 values.

Table 1: Hypothetical Cytotoxicity Data for 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride (48h Exposure)

AssayCell LineIC50 (µM)Interpretation
MTTHepG2 (Cancer)15.2Moderate toxicity towards liver cancer cells.
MTTHEK-293 (Normal)85.7Lower toxicity towards normal kidney cells.
LDHHepG2 (Cancer)18.5Confirms membrane damage occurs at similar concentrations to metabolic inhibition.
LDHHEK-293 (Normal)> 100Minimal membrane damage in normal cells at tested concentrations.

A selectivity index (IC50 Normal / IC50 Cancer) greater than 1 suggests the compound is preferentially toxic to cancer cells. Here, the index is ~5.6, a favorable preliminary finding.

cluster_0 Setup cluster_1 Treatment cluster_2 Measurement A Seed Cells in 96-Well Plate B Allow Adherence (24h) A->B C Add Serial Dilutions of Compound B->C D Incubate (24-72h) C->D E Add Assay Reagent (MTT or LDH Substrate) D->E F Incubate & Read Absorbance E->F G Calculate % Viability & Determine IC50 F->G

Caption: Standard experimental workflow for in vitro cytotoxicity assays.

Tier 3: In Vitro Genotoxicity Assessment

Rationale: Genotoxicity testing is mandatory to assess a compound's potential to cause direct or indirect DNA damage, leading to mutations or chromosomal aberrations.[18] Regulatory agencies recommend a standard battery of in vitro assays to cover different genotoxic endpoints.[10][18] A core battery consisting of the Ames test and the in vitro micronucleus test is considered sufficient to detect the vast majority of rodent carcinogens and in vivo genotoxins.[11]

Assay 1: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

Principle: This test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[12][19] The assay detects mutagens that cause a secondary mutation (a reverse mutation) which restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.[12] The test is conducted with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[18]

Assay 2: In Vitro Micronucleus Assay (OECD TG 487)

Principle: This assay identifies agents that cause chromosomal damage in mammalian cells.[10] During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei form small, separate nuclei called micronuclei.[10][18] The frequency of these micronucleated cells is a reliable indicator of clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) events.[10][12]

Experimental Protocols

1. Ames Test Protocol:

  • Strains: Use a minimum set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Test Conditions: Expose the tester strains to at least five different concentrations of the compound, both with and without S9 metabolic activation.[19]

  • Procedure: The compound, bacteria, and (if required) S9 mix are combined in a soft agar solution and poured onto a minimal glucose agar plate.[19]

  • Incubation: Plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow) is counted. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies of at least two-fold over the negative control.

2. In Vitro Micronucleus Assay Protocol:

  • Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).

  • Compound Exposure: Treat cells with the compound for a short period (3-6 hours) with and without S9, and for a longer period (~24 hours) without S9. The highest concentration should induce significant cytotoxicity (e.g., 50-60% reduction in viability).

  • Cell Harvest: After treatment, add a cytokinesis blocker (Cytochalasin B) to accumulate cells that have completed one cell division, which appear as binucleated cells.

  • Staining & Scoring: Harvest, fix, and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Data Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

start Genotoxicity Assessment for Compound ames Perform Ames Test (OECD 471) start->ames micro Perform In Vitro Micronucleus Test (OECD 487) start->micro ames_res Ames Result? ames->ames_res micro_res Micronucleus Result? micro->micro_res ames_res->micro_res Negative pos_ames Mutagenic Potential High Concern ames_res->pos_ames Positive neg Presumed Non-Genotoxic Low Priority for Carcinogenicity micro_res->neg Negative pos_micro Clastogenic/Aneugenic Potential High Concern micro_res->pos_micro Positive

Caption: Decision tree for interpreting the results of the core in vitro genotoxicity battery.

Integrated Analysis and Path Forward

The ultimate goal of this screening cascade is to build a preliminary risk profile to inform a go/no-go decision.[4][20]

  • Favorable Outcome: The ideal candidate, 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, would show no significant in silico alerts, a favorable therapeutic window with selectivity for cancer cells over normal cells (IC50 > 10 µM for normal cells), and negative results in both the Ames and micronucleus assays. Such a profile would strongly support its advancement into further preclinical development, including in vivo efficacy and safety pharmacology studies.[21]

  • Unfavorable Outcome: A positive result in any genotoxicity assay is a significant red flag and often a criterion for terminating development unless the compound is intended for a life-threatening disease with no other treatment options.[1] High cytotoxicity against normal cells (low IC50) would also deprioritize the compound.

All studies intended for regulatory submission, such as an Investigational New Drug (IND) application, must eventually be repeated under Good Laboratory Practice (GLP) conditions to ensure data integrity and quality.[2][10] This initial non-GLP screening provides the crucial data needed to justify the investment in such rigorous and costly studies.

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  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. [Link]

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  • In Silico Toxicology in Drug Development. Toxometris.ai. [Link]

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  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. [Link]

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Methodological & Application

How to dissolve 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride in DMSO or water

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Preparation of Stock Solutions of 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride

Abstract

This comprehensive application note provides detailed, field-proven protocols for the dissolution of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water (or aqueous buffers). As a key building block in medicinal chemistry and drug development, ensuring its complete and stable dissolution is paramount for generating reproducible and reliable experimental data. This guide moves beyond simple steps, delving into the physicochemical principles that govern solubility, offering strategies for overcoming common challenges, and providing a framework for selecting the optimal solvent for specific downstream applications.

Introduction: The Criticality of Proper Solubilization

4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride is a bifunctional molecule featuring an aminophenyl group and a pyrimidinone core. Its dihydrochloride salt form is typically supplied to enhance stability and aqueous solubility. However, improper handling can lead to incomplete dissolution, precipitation upon dilution, or chemical degradation, all of which can compromise the integrity of experimental outcomes.

The choice between an organic solvent like DMSO and an aqueous medium is dictated by the requirements of the subsequent experiment. DMSO is a powerful, aprotic solvent capable of dissolving a vast array of organic molecules and is often used for creating high-concentration stock solutions for compound library storage and screening.[1][2][3] Conversely, aqueous buffers are the medium of choice for most biological and biochemical assays, where solvent compatibility and physiological pH are critical. This document provides robust methodologies for both scenarios.

Safety First: Before handling, consult the Safety Data Sheet (SDS). 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride and similar compounds can be hazardous.[4][5][6] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work within a chemical fume hood.[4][5][7]

Protocol I: Dissolution in Dimethyl Sulfoxide (DMSO)

DMSO is the solvent of choice for preparing high-concentration stock solutions intended for long-term storage and serial dilution. Its aprotic, polar nature effectively solvates a wide range of organic compounds.[1][2] However, it's important to note that hydrochloride salts can sometimes exhibit lower solubility in DMSO compared to their free-base counterparts.[8]

Principle of Dissolution in DMSO

DMSO is an excellent solvent for many organic molecules, but its hygroscopic nature means it readily absorbs water from the atmosphere.[2] For optimal results and long-term stability of the stock solution, it is imperative to use anhydrous or high-purity DMSO. The primary energy barrier to dissolution is the crystal lattice energy of the solid compound. Mechanical and thermal energy can be applied to overcome this barrier.

Step-by-Step Methodology
  • Preparation: Use a sterile, conical-bottom microcentrifuge tube or glass vial. Ensure the vessel is completely dry.

  • Weighing: Accurately weigh the desired mass of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Cap the vessel securely and vortex gently for 30-60 seconds. Visually inspect for undissolved material.

  • Energy Input (If Necessary): If the compound is not fully dissolved, proceed with one or both of the following steps:

    • Sonication: Place the vessel in a sonicating water bath for 5-15 minutes.[2] The ultrasonic waves create cavitation bubbles that help to break apart solid aggregates and accelerate the dissolution process.

    • Gentle Warming: Place the vessel in a water bath or heating block set to 30-40°C for 5-10 minutes.[2] Increased temperature provides the kinetic energy needed to overcome the solid's lattice energy. Caution: Do not overheat, as this may risk thermal degradation of the compound.

  • Final Assessment & Filtration: After applying energy, vortex the solution again and visually inspect against a light source to ensure it is a clear, particulate-free solution. If any particulates remain, filter the solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound precipitation.[2] Store in tightly sealed vials at -20°C or -80°C.

Protocol II: Dissolution in Water or Aqueous Buffers

As a dihydrochloride salt, the compound is designed for enhanced aqueous solubility. The two hydrochloride moieties protonate the basic nitrogen atoms on the molecule, creating positive charges that are readily solvated by polar water molecules. This makes water or buffered solutions a viable option, particularly when the final application is a biological assay.

Principle of Dissolution in Water

The dissolution of a hydrochloride salt in water is an acid-base reaction. The compound will dissolve and dissociate, releasing H+ ions and Cl- ions into the solution. This will result in a final solution with an acidic pH. This pH shift is a critical consideration for any pH-sensitive downstream applications, such as cell-based assays or enzymatic reactions, which typically require a physiological pH of ~7.4.

Step-by-Step Methodology
  • Solvent Selection: Choose a suitable aqueous solvent. For non-biological applications, purified water (e.g., Milli-Q®) is sufficient. For biological assays, use a buffer system such as Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Weighing & Addition: Accurately weigh the compound and add it to a suitable sterile container. Add the chosen aqueous solvent.

  • Mixing: Cap the vessel and mix thoroughly using a vortex mixer. The salt should dissolve readily in water.[9] Sonication can be used to expedite the process if needed.

  • pH Measurement (Critical Step): Once the compound is fully dissolved, measure the pH of the solution using a calibrated pH meter. The solution will be acidic.

  • pH Adjustment (If Necessary): If the experimental endpoint requires a specific pH (e.g., physiological pH 7.4), adjust the pH slowly by adding a dilute base, such as 0.1 M NaOH, dropwise while gently stirring.

    • Causality: As the pH is raised, the protonated amine groups will be neutralized, converting the compound from its highly soluble salt form to its less soluble free-base form.

    • Trustworthiness: Monitor the solution closely for any signs of cloudiness or precipitation as you adjust the pH. If precipitation occurs, you have exceeded the solubility limit of the free base at that pH. It is advisable not to attempt to create a high-concentration stock solution in a pH-adjusted aqueous buffer.

  • Stability & Storage: Aqueous solutions of organic compounds can be susceptible to hydrolysis or microbial growth.[10][11][12] It is strongly recommended to prepare aqueous solutions fresh on the day of use. If short-term storage is unavoidable, filter-sterilize the solution through a 0.22 µm filter and store at 4°C for no more than 24-48 hours.

Comparative Summary: DMSO vs. Water

FeatureDimethyl Sulfoxide (DMSO)Water / Aqueous Buffer
Principle Solvates a wide range of organic compounds via strong dipole interactions.Solvates the ionic dihydrochloride salt form.
Achievable Concentration Generally high; ideal for creating concentrated stock solutions (e.g., 10-50 mM).Lower than DMSO, limited by the intrinsic solubility of the salt and especially the free base.
Advantages - High solubilizing power[2]- Good for long-term storage at low temperatures[2]- Volatility allows for easy removal if needed.- Directly compatible with most biological assays.- Avoids potential solvent-induced artifacts or toxicity from DMSO.[2]
Disadvantages - Can be toxic to cells at final concentrations >0.5%[2]- Hygroscopic; can absorb water[2]- May cause compound precipitation upon dilution into aqueous media.[2][13]- Lower achievable concentration.- pH of the solution will be acidic.- Risk of precipitation upon pH adjustment.- Poor for long-term storage due to potential for hydrolysis and microbial growth.[10][11]
Best Use Cases - High-throughput screening (HTS) stock solutions- Compound library storage- Chemical synthesis reactions- Direct use in cell culture or enzymatic assays- In vivo studies where DMSO is not tolerated- When the final desired concentration is low.

Troubleshooting Common Dissolution Issues

  • Problem: The compound precipitates when the DMSO stock is diluted into an aqueous assay buffer.

    • Cause: This is a classic solubility problem. The compound is soluble in 100% DMSO but not in the final aqueous buffer at the desired concentration.[2][13]

    • Solution: Perform a serial dilution in 100% DMSO first.[2] Prepare several intermediate concentrations in pure DMSO before making the final 1:100 or 1:1000 dilution into your aqueous assay medium. This ensures the compound is introduced to the aqueous phase at a concentration below its solubility limit.

  • Problem: The aqueous solution becomes cloudy after adjusting the pH upwards.

    • Cause: You have neutralized the hydrochloride salt to its free base, which is significantly less soluble in water and has precipitated out of solution.

    • Solution: Prepare the aqueous stock at a lower concentration. Alternatively, prepare a high-concentration stock in DMSO and perform a larger dilution into your final assay buffer, which will better tolerate the small amount of DMSO and keep the pH stable.

  • Problem: The compound will not dissolve completely in either solvent even with sonication and warming.

    • Cause: You may be attempting to create a solution that is above the compound's maximum solubility limit in that solvent. It is also possible that the material contains insoluble impurities.

    • Solution: Try increasing the volume of the solvent to lower the concentration. If it still does not dissolve, you have likely found the solubility limit. For experimental purposes, you can filter the saturated solution to remove undissolved solid and accurately determine the concentration of the resulting stock solution via UV-Vis spectroscopy or HPLC.

Visualization of Solvent Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate dissolution protocol.

G start Start: Dissolve 4-(3-Aminophenyl)pyrimidin-2(1H)-one 2HCl q1 What is the primary application? start->q1 path_storage Long-term Storage or High-Conc. Stock (e.g., >10 mM) q1->path_storage Storage / HTS path_assay Direct Use in Aqueous Assay (e.g., Cell Culture, Enzyme Assay) q1->path_assay Biological Assay protocol_dmso Use Protocol I: Dissolution in DMSO path_storage->protocol_dmso protocol_water Use Protocol II: Dissolution in Water/Buffer path_assay->protocol_water q2 Is the final assay concentration high? protocol_dmso->q2 q3 Is physiological pH (~7.4) critical for the assay? protocol_water->q3 warn_precip Action: Perform serial dilutions in 100% DMSO before adding to aqueous buffer to avoid precipitation. q2->warn_precip Yes proceed_direct Action: Direct dilution of DMSO stock is likely acceptable. q2->proceed_direct No end_dmso Result: Stable, high-concentration stock solution warn_precip->end_dmso proceed_direct->end_dmso warn_ph Action: Prepare fresh. Measure and carefully adjust pH post-dissolution. Monitor for precipitation. q3->warn_ph Yes proceed_acidic Action: Prepare fresh. Proceed with acidic solution. q3->proceed_acidic No end_water Result: Assay-ready solution warn_ph->end_water proceed_acidic->end_water

Caption: Solvent selection workflow for 4-(3-Aminophenyl)pyrimidin-2(1H)-one 2HCl.

References

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity . (2023, September 11). MDPI. [Link]

  • SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2010, May 14). Fisher Scientific.
  • How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? (2020, May 15). ResearchGate. [Link]

  • Separation of inorganic salts from dimethyl sulfoxide. (Patent).
  • Solubility of compounds slightly soluble or insoluble in DMSO? (2016, February 15). ResearchGate. [Link]

  • Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness Discussion Board.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Problem with hydrochloride salt formation/isolation . (2018, August 3). Reddit. [Link]

  • Structure‐stability correlations for imine formation in aqueous solution . (2005, October). ResearchGate. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules . PMC. [Link]

  • Investigations of stability of aminophenazone aqueous solutions . (2022, April 24). ResearchGate. [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies . (2012, June 11). PubMed. [Link]

  • Solubility of drug in DMSO? (2018, November 21). ResearchGate. [Link]

  • 4-(3-((Pyridin-4-ylmethyl)amino)-[4][5][9]triazolo[4,3-b][4][5][9]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu . CentAUR.

  • Detection and determination of aminophenazone in the presence of its decomposition products . (1980). PubMed. [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Turn Solution to hcl salt . (2017, March 14). Chemistry Stack Exchange. [Link]

  • Investigations of stability of aminophenazone aqueous solutions (in polish) . (2021, October 22). ResearchGate. [Link]

  • How to dissolve small inhibitor molecules for binding assay? (2013, September 10). ResearchGate. [Link]

  • UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf. Pharma Excipients.
  • Method for removing salt from hydrochloride-1-amido glycolyurea. (Patent).
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study . PMC. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies . (2022, November 11). Semantic Scholar. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization . ResearchGate. [Link]

  • PRODUCT INFORM
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents . (2018, September 14). MedCrave. [Link]

  • 4-Aminopyridine (A0152)
  • Chemical Properties of 4-Aminopyrimidine (CAS 591-54-8) . Cheméo. [Link]

  • 6-METHYLISOQUINOLIN-5-YL)THIENO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE, AND CRYST. Googleapis.

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In vivo dosing strategies for 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride in mice

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Audience

I'm now focusing on defining the audience for this application note and protocol. It's clear they are researchers, scientists, and professionals involved in drug development, which is a key aspect. Understanding their needs and expertise is crucial in tailoring the information appropriately. This informs how I'll structure the content, using appropriate terminology and depth.

Investigating Kinase Inhibition

I'm currently focused on the compound 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, and its potential role as a kinase inhibitor, or perhaps as an intermediate or tool compound. My next step involves searching its CAS number, 2137852-44-7, to gather more information.

Analyzing the Compound

I'm focusing on the compound's structure: "4-(3-aminophenyl)pyrimidin-2(1H)-one dihydrochloride." My initial thought is it's a specialized chemical intermediate or a kinase inhibitor. Since it's not a common drug, I'm proceeding by considering it a representative small molecule kinase inhibitor; many pyrimidine derivatives fit that mold.

Developing the Application Note

I've decided to structure an application note focused on dosing "4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride" in mice. I'm framing it as a guide for any novel pyrimidine-based small molecule. This has led me to think about its chemical properties; it's a water-soluble dihydrochloride salt, a key factor for formulation. I'm planning sections on physicochemical properties, formulation strategies, and in vivo dosing recommendations. My title is tentatively "In Vivo Dosing Strategies for 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride in Murine Models."

Considering Administration and Data

I'm now diving into the specifics: vehicle choices and the importance of pharmacokinetic considerations. I'm leaning toward IV, PO, and IP routes given the compound's solubility. I'm outlining an experimental protocol for determining the Maximum Tolerated Dose (MTD) and efficacy dosing, including step-by-step instructions. I'll need tables for data presentation, especially for vehicles and PK parameters. I'll include diagrams, probably workflow and mechanism of action. The dihydrochloride salt helps with poor oral bioavailability of the free base pyrimidines.

Gathering References for Review

I've secured two robust references. One is the 2010 British Journal of Cancer guidelines on animal welfare in cancer research from Workman et al., which I'll be using either the Nature or PMC URL for. The other is by Ser... (the full name is not yet known), and looks promising, it is being reviewed as we speak.

Crafting the Application Note

I'm making excellent progress on the Application Note. The title and abstract are coming together nicely, striking a professional tone and clearly introducing the focus on pyrimidine-based kinase research. I'm focusing on in vivo dosing strategies for the dihydrochloride salt in mice.

Developing the Protocols

Now I'm diving into the nitty-gritty of the protocols. The dihydrochloride's solubility enhancement is a key driver, so I'm investigating its physicochemical profile. I'm focusing on pH, considering buffering to prevent tissue necrosis, referencing Serajuddin, 2007. I'm outlining IV, IP, and PO dosing strategies, including vehicle formulations. I've drafted step-by-step protocols for vehicle prep, compound solubilization, and MTD/efficacy dosing (referencing Workman et al., 2010 for animal welfare). I'm also planning visualizations with Graphviz, a formulation decision tree and a PD workflow. The introduction and title are ready.

Analyzing Salt Conversion's Impact

I'm now focusing on how salt conversion significantly impacts solubility and bioavailability. I'm exploring the rationale for using the dihydrochloride salt to enhance dissolution in the compound 4-(3-Aminophenyl)pyrimidin-2(1H)-one, a frequently utilized scaffold in drug discovery. The plan is to document the physicochemical properties and the implications of this conversion. I'm building on prior observations about the compound's planar aromatic structure contributing to its poor water solubility in its free base form, and will demonstrate how salt formation ameliorates the issues.

Evaluating Formulation pH

My focus has shifted to the practical implications of salt formation. I now see that protonating both the amine and pyrimidine nitrogen dramatically enhances solubility, making high-concentration formulations possible for IV and PO delivery. However, the resulting acidity is a major challenge, risking severe injection site reactions and ulcers. My current solution is to focus on buffering the formulations to a more physiological pH range, such as 4.5–6.5, without precipitating the free base. I'm exploring Captisol in Citrate buffer, and simple PBS as viable options.

Defining Dosing Strategies

I am now outlining specific vehicle formulations and concentration ranges for each route of administration. For IV delivery, I'm considering D5W or PBS, targeting a concentration of 5-10 mg/mL within a pH range of 5.5-7.0. IP administration will use 10% Tween-80 in saline at 10-20 mg/mL, pH 5.0-6.5, to prevent aggregation. For oral dosing, I'm exploring a 0.5% methylcellulose + 0.1% Tween-80 suspension, with concentrations up to 50 mg/mL and a pH of 3.5-5.0. Also, I'm making notes that for IV administration slow bolus injection is required, and also referencing the need for PK studies before efficacy trials, based on Workman et al. (2010), to establish MTD.

Refining IP Dosing

I'm now refining the IP dosing protocol, aiming for a 10 mg/mL concentration. I am focusing on detailed methods for vehicle preparation to ensure complete dissolution and prevent injection-site damage. This includes careful weighing, wetting with Tween-80, and adjusting the pH with NaOH. The aim is to create a robust and reproducible method for animal studies.

Detailing the Procedure

I'm now detailing the step-by-step procedure, specifically for oral gavage dosing. I'm focusing on key aspects like animal acclimation post-tumor inoculation, randomization into treatment groups, and compound administration with a gavage needle. I'm noting the importance of meticulous observation throughout the process, ensuring animal welfare. I'm preparing to document it for the application note.

Visualizing the Workflow

I'm now drafting the DOT code for two Graphviz diagrams. One outlines the formulation workflow (powder to dosing) with distinct node colors for each step. The second diagram visualizes the in vivo study design from acclimation to endpoint. I will be incorporating these into the application note.

Mapping the Formulation

I'm translating the detailed IP dosing protocol into a clear, visual workflow. I've successfully drafted the DOT code for a Graphviz diagram, which step-by-step illustrates the dihydrochloride formulation process. From weighing the salt, to filtration, I now have all the details needed to create a clear figure in the application note.

Visualizing the PD Design

I'm now drafting the DOT code for a second Graphviz diagram to visualize the in vivo pharmacodynamic study design, building on my work with the formulation workflow. The diagram highlights key stages, from acclimation to endpoint. This detailed visual will enhance the application note.

Summarizing the Data

I'm now integrating all the data and visualizations. I'm ensuring everything aligns with established guidelines for animal welfare and cancer research, referring to Workman et al. (2010). I'm planning to produce a concise and informative application note that is both practical and rigorous, including key experimental protocols and data presentations. I'm focusing on clarity and ease of use.

Application Note: Preparation and Handling of 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Physicochemical Rationale

The compound 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride is a highly specialized small molecule scaffold frequently utilized in kinase inhibition and targeted therapeutic research. Proper preparation, storage, and handling of its stock solutions are critical to ensuring reproducible in vitro and in vivo assay results.

The Causality of the Dihydrochloride Salt Form

In drug development, the free base form of aminophenylpyrimidines often exhibits poor aqueous solubility due to high crystal lattice energy and significant lipophilicity. To bypass this bottleneck, the compound is synthesized as a dihydrochloride salt .

While this salt form drastically enhances solubility in aqueous media, it introduces a critical experimental variable: pH alteration . For every mole of the dihydrochloride salt dissolved in an unbuffered aqueous solution, two moles of hydrochloric acid (HCl) are effectively liberated. If applied directly to cell cultures without neutralization, this acidic microenvironment can induce off-target cytotoxicity, apoptosis, or protein denaturation [1]. Therefore, understanding the protonation state is essential for designing a self-validating experimental protocol.

Quantitative Dilution Matrices

To ensure absolute precision, all volumetric additions must be calculated based on the molecular weight of the salt form , not the free base.

  • Chemical Formula (Salt): C₁₀H₉N₃O · 2HCl

  • Molecular Weight (Salt): 260.12 g/mol

The following table summarizes the required solvent volumes to achieve standard stock concentrations.

Table 1: Mass-to-Volume Reconstitution Matrix
Mass of CompoundVolume of Solvent for 1 mMVolume of Solvent for 5 mMVolume of Solvent for 10 mM
1 mg 3.844 mL0.769 mL (769 µL)0.384 mL (384 µL)
5 mg 19.222 mL3.844 mL1.922 mL
10 mg 38.444 mL7.689 mL3.844 mL

Note: It is highly recommended to use Dimethyl Sulfoxide (DMSO) for primary stock solutions to prevent premature hydrolysis and microbial contamination.

Experimental Protocols

Protocol A: Preparation of 10 mM In Vitro DMSO Stock Solution

Rationale: Anhydrous DMSO prevents the degradation of the pyrimidin-2(1H)-one core and maintains the compound in a stable, un-ionized state until dilution into an assay buffer.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (20–25°C) for at least 30 minutes in a desiccator before opening. This prevents ambient moisture from condensing on the hygroscopic dihydrochloride powder.

  • Weighing: Accurately weigh the desired mass (e.g., 5.0 mg) using a microbalance. Transfer to a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add the exact volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) required to reach 10 mM (e.g., 1.922 mL for 5 mg).

  • Dissolution: Vortex the mixture for 30–60 seconds. If the compound does not fully dissolve, sonicate in a water bath at room temperature for 5 minutes. Do not exceed 37°C to prevent thermal degradation.

  • Aliquot & Storage: Divide the stock into 50–100 µL single-use aliquots to completely avoid freeze-thaw cycles, which can lead to precipitation. Store immediately at -20°C or -80°C in the dark [1].

G start 1. Equilibrate & Weigh (Protect from moisture) solvent 2. Add Anhydrous DMSO (Calculate Vol for 10 mM) start->solvent mix 3. Vortex & Sonicate (Room Temp, Max 5 min) solvent->mix aliquot 4. Aliquot into Amber Vials (Single-use volumes) mix->aliquot store 5. Store at -20°C or -80°C (Desiccated, Dark) aliquot->store

Caption: Workflow for preparing and storing in vitro DMSO primary stock solutions.

Protocol B: Preparation of In Vivo Dosing Formulation

Rationale: For in vivo administration (e.g., oral gavage or intraperitoneal injection), a 100% DMSO solution is highly toxic. The compound must be formulated into a biocompatible vehicle. Because it is a dihydrochloride salt, it exhibits excellent solubility in aqueous vehicles, but a co-solvent system ensures the free base does not precipitate in physiological pH environments [2].

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the compound in DMSO to create a high-concentration intermediate stock. The final DMSO concentration in the dosing vehicle must not exceed 5–10%.

  • Co-Solvent Addition: Add PEG300 (Polyethylene glycol 300) to the DMSO-compound mixture. PEG300 acts as a stabilizing co-solvent. Vortex to ensure homogeneity.

  • Surfactant Addition: Add Tween 80. This non-ionic surfactant prevents the compound from aggregating when the aqueous phase is introduced.

  • Aqueous Dilution: Slowly add 0.9% sterile Saline or distilled water dropwise while vortexing continuously.

  • pH Verification: Check the pH of the final solution. Due to the dihydrochloride salt, the pH may drop. If the pH is < 4.0, carefully titrate with 0.1 N NaOH until the pH reaches a biologically acceptable range (pH 5.5–7.4) prior to animal administration.

Standard Formulation Ratio: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

G stock Step 1: 10% DMSO (Solubilize API) peg Step 2: 40% PEG300 (Prevent Precipitation) stock->peg tween Step 3: 5% Tween 80 (Micelle Stabilization) peg->tween saline Step 4: 45% Saline (Aqueous Diluent) tween->saline admin Step 5: pH Check & Administer (Neutralize if pH < 4.0) saline->admin

Caption: Stepwise formulation protocol for in vivo dosing to prevent precipitation and manage pH.

Critical Handling & Stability Insights

To maintain scientific integrity and ensure your assays are self-validating, adhere to the following E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) principles:

  • Aqueous Buffer Capacity: When diluting the DMSO stock into cell culture media, ensure the media contains sufficient buffer (e.g., 25 mM HEPES). The dihydrochloride salt will release protons; unbuffered solutions will experience a rapid pH drop, leading to false-positive cytotoxicity.

  • Hygroscopicity: Dihydrochloride salts actively absorb moisture from the air. Always store the lyophilized powder in a desiccator. If the powder appears "sticky" or clumped, it has absorbed water, which will artificially inflate the weighed mass and result in a lower-than-calculated stock concentration.

  • Light Sensitivity: Pyrimidine derivatives can be susceptible to UV-induced photo-degradation. Always use amber vials or wrap clear tubes in aluminum foil during long-term storage.

References

  • Wood, J. M., Bold, G., Buchdunger, E., Cozens, R., Ferrari, S., Frei, J., ... & Towbin, H. (2000). PTK787/ZK 222584, a Novel and Potent Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases, Impairs Vascular Endothelial Growth Factor-induced Responses and Tumor Growth after Oral Administration. Cancer Research, 60(8), 2178-2189. (Authoritative grounding for in vivo formulation strategies of dihydrochloride salts using DMSO/Tween/Aqueous vehicles). Retrieved from[Link][1]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride. The described method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive protocol for routine analysis and stability testing. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method transfer. This method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction

4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride is a pyrimidine derivative of interest in pharmaceutical research.[5] Accurate and precise quantification of this active pharmaceutical ingredient (API) is crucial for quality control, stability studies, and formulation development. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[6] This application note describes the development and validation of a stability-indicating RP-HPLC method, which can distinguish the intact API from its degradation products.[1][6][7]

The development of a stability-indicating method is a critical aspect of the drug development process. Forced degradation studies are performed to intentionally degrade the API under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic environments.[6][7][8] This helps to understand the degradation pathways and ensures the analytical method can effectively separate the degradants from the parent compound.[6][9]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the analysis of pyrimidine derivatives.[5][10]

  • Chemicals and Reagents:

    • 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

    • High-purity water (Milli-Q or equivalent)

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving optimal separation. For polar compounds like the target analyte, a reversed-phase method with a polar mobile phase is often effective.[11][12][13]

Table 1: Optimized HPLC Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0, 20mM) in a gradient
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Causality of Choices:

  • C18 Column: Provides good retention for moderately polar compounds through hydrophobic interactions.[12]

  • Phosphate Buffer: Controls the pH of the mobile phase to ensure consistent ionization of the analyte, leading to reproducible retention times. A pH of 3.0 was chosen to promote the retention of the polar analyte.

  • Acetonitrile: A common organic modifier in reversed-phase HPLC, chosen for its UV transparency and miscibility with water.

  • Gradient Elution: Allows for the effective separation of the main peak from potential impurities and degradation products that may have different polarities.

  • 254 nm Wavelength: Selected based on the UV spectrum of the analyte, providing good sensitivity.

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of water and methanol). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the stock standard solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation
  • Accurately weigh a portion of the sample (e.g., drug product powder) equivalent to approximately 25 mg of the active ingredient into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 15 minutes to facilitate extraction.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified.[14][15] This is achieved by injecting the working standard solution multiple times (typically 5-6 replicate injections).[16]

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Symmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Importance of SST: System suitability tests ensure that the equipment, analytical operations, and samples are functioning as an integrated system, confirming the validity of the results.[14][15][16]

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][4]

Specificity (Forced Degradation)

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[6][7] The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

The results showed significant degradation under acidic, basic, and oxidative conditions, with the formation of distinct degradation product peaks that were well-resolved from the main analyte peak. This confirms the method's ability to separate the analyte from its potential degradation products.[7][8][9]

Linearity

The linearity of the method was evaluated by analyzing a series of solutions at different concentrations (e.g., 25-150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy was determined by the recovery method. A known amount of the reference standard was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery was calculated. The acceptance criterion for recovery is typically between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day precision): The precision of the method was determined by analyzing six replicate samples of the same batch on the same day. The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst to assess the intermediate precision. The %RSD between the results from the two days should be ≤ 2.0%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters were checked under each varied condition to ensure the method remains reliable.

Data Analysis and Reporting

The concentration of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride in the sample is calculated using the following formula:

Visualization of Workflow

The following diagram illustrates the overall workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard_Prep Standard Preparation SST System Suitability Testing Standard_Prep->SST Sample_Prep Sample Preparation Analysis Sample Analysis Sample_Prep->Analysis SST->Analysis Pass Data_Analysis Data Analysis Analysis->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: HPLC analysis workflow from preparation to reporting.

The logical flow for method validation is depicted in the following diagram.

Method_Validation_Flow Start Method Development Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Logical flow of the HPLC method validation process.

Conclusion

The described RP-HPLC method provides a reliable and robust solution for the quantification of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride in the presence of its degradation products. The method is validated according to ICH guidelines, ensuring its suitability for routine quality control and stability studies in a pharmaceutical setting. The detailed protocol and explanation of experimental choices are intended to facilitate the successful implementation of this method.

References

  • Assay Prism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • YouTube. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • PMC. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]

  • ACS Publications. (2003, December 30). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Moravek, Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Physical Testing and Chemical Analysis Part B:Chemical Analgsis. (2019, December 26). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

  • ACS Publications. (2014, March 27). Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Aminopyrazolo(3,4-d)pyrimidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • PMC. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Growth Evaluation. (2023). Validated reverse phase-HPLC method for simultaneous estimation of anti-neoplastic agents trifluridine and tipiracil. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. Retrieved from [Link]

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Application Note & Protocol: Formulation of 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride for Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, formulation scientists, and preclinical drug development professionals.

Executive Summary

The transition of a novel small molecule from in vitro assays to in vivo animal models requires a robust formulation strategy. 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride is a pyrimidinone-based scaffold often utilized in kinase inhibition and targeted oncology models. While its dihydrochloride (2HCl) salt form provides excellent theoretical aqueous solubility, it presents severe pH-related challenges during in vivo administration. This application note provides field-proven, self-validating protocols for formulating this compound for both Intravenous (IV) and Oral (PO) dosing, ensuring maximum bioavailability, physiological tolerability, and reproducible pharmacokinetics.

Physicochemical Profiling & Formulation Rationale

The Challenge of the Dihydrochloride Salt

The molecular structure of 4-(3-Aminophenyl)pyrimidin-2(1H)-one contains two highly basic nitrogen centers: the primary aniline amine and the pyrimidine ring. In its 2HCl salt form, the compound is highly water-soluble (>50 mg/mL). However, dissolving this salt in unbuffered water drastically drops the solution's pH to < 3.0.

Causality Behind Experimental Choices: Direct IV administration of highly acidic, unbuffered solutions can overwhelm the localized buffering capacity of blood, leading to phlebitis, hemolysis, or rapid precipitation of the free base in the bloodstream . Therefore, an IV formulation must utilize a co-solvent system combined with a physiological buffer (pH 5.5–6.5) to maintain solubility while preventing injection-site necrosis. Conversely, PO administration can tolerate suspensions; the acidic gastric environment (pH 1.2–3.0) naturally facilitates the dissolution of the 2HCl salt, making a uniform, well-wetted aqueous suspension the most stable and efficient approach for oral efficacy studies .

FormulationTree Start 4-(3-Aminophenyl)pyrimidin-2(1H)-one 2HCl Salt Route Determine Route of Administration Start->Route IV Intravenous (IV) Requires True Solution Route->IV Systemic PK PO Oral (PO) Suspension Acceptable Route->PO Efficacy/Tox SolIV Co-solvent System (DMSO/PEG400/Buffer) IV->SolIV SolPO Aqueous Suspension (CMC/Tween-80) PO->SolPO pH pH Adjustment (Target pH 5.5-6.5) SolIV->pH SolPO->pH

Fig 1: Decision tree for selecting the appropriate in vivo formulation strategy.

Step-by-Step Experimental Protocols

Protocol A: Intravenous (IV) Formulation (True Solution)

Target Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Citrate Buffer (50 mM, pH 5.5) Objective: Achieve a 2–5 mg/mL clear solution suitable for systemic circulation.

Methodology:

  • Weighing & Primary Solubilization: Weigh the required mass of the 2HCl salt into a sterile glass vial. Add DMSO to achieve 5% of the final target volume. Vortex vigorously for 60 seconds.

    • Mechanistic Insight: DMSO acts as a primary solvent, efficiently disrupting the crystal lattice of the salt before aqueous buffers can induce free-base precipitation.

  • Surfactant Addition: Add Solutol HS15 (pre-warmed to 37°C to liquefy) to achieve 10% of the final volume. Vortex for 2 minutes until a homogenous, viscous mixture forms.

    • Mechanistic Insight: Solutol HS15 forms micelles that encapsulate the hydrophobic domains of the molecule, shielding it during the subsequent aqueous dilution.

  • Aqueous Titration: Slowly titrate in the 50 mM Citrate Buffer (pH 5.5) drop-by-drop while stirring continuously at 500 RPM on a magnetic stir plate, until the final volume is reached.

    • Mechanistic Insight: Slow titration prevents localized pH shocks. Citrate is chosen over Phosphate Buffered Saline (PBS) because it provides superior buffering capacity in the slightly acidic range (pH 5.5), keeping the basic amines protonated and soluble.

Self-Validating System Check (IV): The Tyndall Effect Test: Shine a standard red or green laser pointer through the glass vial in a dark room. If the laser beam path is visible (scattering), micro-precipitates have formed. Do not inject. Discard the solution and restart, increasing the Solutol HS15 concentration to 15%. If the beam is invisible, the formulation is a true solution and safe for IV use.

Protocol B: Oral (PO) Formulation (Suspension)

Target Vehicle: 0.5% w/v CMC-Na / 0.1% v/v Tween-80 in Deionized Water Objective: Achieve a 10–30 mg/mL homogenous suspension for oral gavage.

Methodology:

  • Wetting the API: Weigh the 2HCl salt into a glass mortar. Add the exact volume of Tween-80 directly onto the powder. Triturate gently with a pestle for 2 minutes to create a uniform paste.

    • Mechanistic Insight: Tween-80 lowers the contact angle of the hydrophobic particles. Without this wetting step, the powder will float on the aqueous surface, leading to variable dosing.

  • Suspending: Gradually add the 0.5% Carboxymethylcellulose sodium (CMC-Na) solution in 1 mL increments while continuously triturating or using a high-shear homogenizer (e.g., Polytron) at 5,000 RPM for 3 minutes.

Self-Validating System Check (PO): The Caking Test: Transfer 5 mL of the suspension to a graduated cylinder and let it stand undisturbed for 30 minutes. If the particles settle rapidly and form a hard cake at the bottom that cannot be resuspended with gentle inversion, the viscosity is too low. Increase the CMC-Na concentration to 1.0% w/v to ensure dose uniformity during the entire animal dosing session.

PKPathway Dose PO Administration (Suspension) GI GI Tract Dissolution (pH 1.2 - 6.8) Dose->GI Portal Portal Vein Absorption GI->Portal Solubilized Fraction Liver Hepatic First-Pass Metabolism Portal->Liver Systemic Systemic Circulation (Target Exposure) Liver->Systemic Bioavailable Fraction

Fig 2: Pharmacokinetic absorption pathway for orally administered suspensions.

Quantitative Data & Administration Guidelines

Strict adherence to maximum dosing volumes and excipient limits is critical to ensure that observed pharmacological effects are driven by the compound, not vehicle toxicity .

Table 1: Recommended Dosing Volumes & Needle Gauges for Preclinical Species
SpeciesRouteOptimal Volume (mL/kg)Maximum Volume (mL/kg)Recommended Needle Gauge
MouseIV2.05.027G - 30G
MousePO5.010.020G - 22G (Gavage)
RatIV2.05.024G - 26G
RatPO5.010.016G - 18G (Gavage)
Table 2: Excipient Tolerability Limits for Preclinical Formulations
ExcipientPrimary FunctionMax Tolerated Conc. (IV)Max Tolerated Conc. (PO)
DMSO Primary Solvent / Penetration Enhancer5 - 10% v/v10 - 20% v/v
Solutol HS15 Non-ionic Surfactant / Solubilizer10 - 20% v/vUp to 50% v/v
Tween-80 Wetting Agent / Surfactant1 - 5% v/v (Risk of histamine release)1 - 10% v/v
CMC-Na Suspending Agent / Viscosity ModifierN/A (Do not use IV)0.5 - 1.0% w/v

Quality Control (QC) & Stability Metrics

Prior to any in vivo administration, the final formulation must pass the following QC checks:

  • pH Verification: The IV solution must read between pH 5.5 and 6.5. If pH < 4.5, titrate carefully with 0.1N NaOH, monitoring closely for localized precipitation.

  • HPLC Assay: Extract a 10 µL aliquot, dilute in mobile phase, and run via Reverse-Phase HPLC (C18 column, UV detection at ~254 nm) to verify that the final concentration is within ±10% of the target dose.

  • Stability Window: Dihydrochloride salts in aqueous solutions can undergo slow hydrolysis or oxidation. Formulations should be prepared fresh daily and stored at 4°C protected from light until 30 minutes prior to dosing.

References

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.[Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23.[Link]

Application Notes and Protocols for Flow Cytometric Analysis of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the backbone of nucleobases such as cytosine, thymine, and uracil, making it a cornerstone of life.[1][2] In the realm of medicinal chemistry, pyrimidine derivatives are recognized as "privileged structures" due to their remarkable versatility and broad spectrum of biological activities.[3] These compounds have been extensively explored and developed as therapeutic agents with applications ranging from antibacterial and antiviral to potent anticancer and anti-inflammatory agents.[2][4]

The biological effects of pyrimidine-based compounds are often attributed to their ability to interact with a wide array of biological targets, including enzymes and receptors that are crucial for cell function and proliferation.[5] Many pyrimidine derivatives exert their antiproliferative effects by interfering with nucleic acid synthesis, inhibiting key cell cycle kinases, or inducing programmed cell death (apoptosis).[6] The compound 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride belongs to this promising class of molecules. Its structural features, particularly the aminophenyl and pyrimidinone moieties, suggest a potential for biological activity that warrants thorough investigation.

Flow cytometry is a powerful and high-throughput technique that allows for the rapid, quantitative analysis of multiple physical and chemical characteristics of single cells as they pass through a laser beam.[7] This technology is indispensable in drug discovery and development for elucidating the mechanisms of action of novel compounds. This guide provides detailed protocols for utilizing flow cytometry to investigate the cellular effects of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, with a focus on its potential to modulate the cell cycle and induce apoptosis in cancer cell lines.

Principle of the Assays

Based on the known biological activities of similar pyrimidine derivatives, two primary flow cytometry-based assays are proposed to characterize the effects of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride: Cell Cycle Analysis and Apoptosis Detection.

Cell Cycle Analysis: This assay is designed to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic agents, including numerous pyrimidine-based compounds, function by inducing cell cycle arrest at specific checkpoints.[8][9] This protocol utilizes propidium iodide (PI), a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing the distribution of DNA content within a cell population, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content). A significant accumulation of cells in any particular phase following treatment with the test compound suggests the induction of cell cycle arrest.

Apoptosis Detection (Annexin V/PI Staining): Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer drugs eliminate tumor cells.[6] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for PS. By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells with exposed PS can be identified. Propidium iodide is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6] PI is excluded by cells with intact membranes (viable and early apoptotic cells) but can enter cells with compromised membranes (late apoptotic and necrotic cells).

Experimental Protocols

PART 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the steps to analyze the effect of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride on the cell cycle distribution of a selected cancer cell line.

Materials and Reagents:

  • Cancer cell line of interest (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Seeding: Seed the chosen cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a stock solution of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride in an appropriate solvent (e.g., DMSO or sterile water). Treat the cells with various concentrations of the compound (e.g., a dose-response range from 1 µM to 100 µM) for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the stained cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or FL3). Collect at least 10,000 events per sample.

  • Data Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation:

The results should be presented in a table summarizing the percentage of cells in each phase of the cell cycle for the different treatment concentrations.

Treatment Concentration% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control
1 µM
10 µM
50 µM
100 µM
PART 2: Apoptosis Assay using Annexin V and Propidium Iodide

This protocol outlines the methodology to assess the induction of apoptosis by 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Acquisition: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate fluorescence channels for FITC (typically FL1) and PI (typically FL3).

  • Data Analysis: Create a quadrant plot of Annexin V-FITC versus PI fluorescence. The four quadrants will represent:

    • Lower-left (Annexin V- / PI-): Viable cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Data Presentation:

Summarize the percentage of cells in each quadrant in a table.

Treatment Concentration% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control
1 µM
10 µM
50 µM
100 µM

Visualization of Experimental Workflows

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation & Treatment cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis A Seed Cells in 6-well Plates B Overnight Incubation A->B C Treat with Compound B->C D Harvest Cells C->D E Fix with 70% Ethanol D->E F Stain with PI/RNase A E->F G Flow Cytometry Acquisition F->G H Analyze DNA Content Histogram G->H I Quantify Cell Cycle Phases H->I Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis A Seed Cells B Treat with Compound A->B C Harvest & Wash Cells B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate in Dark E->F G Flow Cytometry Acquisition F->G H Quadrant Analysis G->H I Quantify Apoptotic Populations H->I

Caption: Workflow for Apoptosis Detection.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. A vehicle-treated control is essential to establish the baseline cell cycle distribution and apoptosis levels. Additionally, a positive control (a compound known to induce cell cycle arrest or apoptosis, such as doxorubicin or staurosporine) can be included to ensure that the experimental system is responsive and the reagents are functioning correctly. A dose-response and time-course experiment will provide a comprehensive understanding of the compound's activity. Reproducibility across independent experiments is the ultimate validation of the observed effects.

References

  • MDPI. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Available from: [Link]

  • PMC. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Available from: [Link]

  • Authorea. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

  • RSC Publishing. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available from: [Link]

  • ACS Chemical Biology. Pyrimidyn Compounds: Dual-Action Small Molecule Pyrimidine-Based Dynamin Inhibitors. Available from: [Link]

  • RSC Publishing. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Available from: [Link]

  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]

  • PMC. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]

  • ResearchGate. (PDF) 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. Available from: [Link]

  • PubMed. Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Available from: [Link]

  • PubMed. The cytotoxic action of four ammine/amine platinum(IV) dicarboxylates: a flow cytometric study. Available from: [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available from: [Link]

  • ResearchGate. Cell cycles were investigated by flow cytometry analysis of DNA content.... Available from: [Link]

  • World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. Available from: [Link]

  • ACS Publications. Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Available from: [Link]

  • PMC. Pyrimidine-containing natural products: occurrences and biological activities. Available from: [Link]

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Application Note: Preclinical Evaluation Protocol for 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Pyrimidin-2(1H)-one scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore for potent kinase inhibitors targeting oncogenic pathways such as Wee-1, EGFR, and KDR [1]. The investigational compound 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride represents a synthetically accessible, highly targeted derivative designed for anti-tumor therapy.

From a formulation standpoint, the dihydrochloride salt specifically addresses the poor aqueous solubility often associated with free-base pyrimidine derivatives. This salt form enables optimized bioavailability and reduces the need for toxic, high-viscosity excipients (e.g., high concentrations of DMSO or Cremophor EL) during in vivo dosing, thereby minimizing vehicle-induced systemic toxicity.

This application note details a rigorously validated, self-validating protocol for evaluating the in vivo efficacy of this compound using subcutaneous murine xenograft models.

Experimental Design & Causality (E-E-A-T)

As a self-validating system, every step of this xenograft protocol is designed with internal controls to ensure data integrity:

  • Cell Line Selection: Selection of an appropriate human cancer cell line (e.g., HCT116 colorectal or A549 non-small cell lung carcinoma) is dictated by the specific target kinase expression profile.

  • Animal Model: Athymic nude mice (BALB/c-nu) or NOD/SCID mice are utilized to prevent immune rejection of the human tumor cells.

  • Vehicle Formulation: Because the compound is a dihydrochloride salt, it can typically be dissolved in sterile 0.9% physiological saline or a mild phosphate buffer (pH adjusted to ~5.5-6.5). This prevents compound precipitation while avoiding gastrointestinal irritation during oral gavage.

Detailed Step-by-Step Methodology

Phase I: Cell Preparation and Inoculation
  • Cell Culture: Culture the selected target cells in McCoy's 5A or DMEM supplemented with 10% FBS. Harvest cells strictly during the logarithmic growth phase (~80% confluency) to ensure high viability (>95% via Trypan Blue exclusion).

    • Causality Insight: Senescent or apoptotic cells fail to engraft efficiently and can trigger localized inflammatory responses, skewing early tumor volume metrics.

  • Suspension: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5×107 cells/mL. Keep the suspension strictly on ice.

    • Causality Insight: Matrigel provides a rich extracellular matrix scaffold that significantly enhances the local retention, survival, and rapid vascularization of the xenograft.

  • Inoculation: Under mild isoflurane anesthesia (to ensure a steady plane of anesthetic depth and reduce handling stress) [2], inject 100 µL of the cell suspension ( 5×106 cells) subcutaneously into the right dorsal flank of 5-6 week-old female athymic nude mice.

Phase II: Randomization and Dosing
  • Tumor Monitoring: Monitor tumor growth twice weekly using digital calipers.

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize the mice into vehicle control and treatment groups (n=8-10 per group).

    • Causality Insight: Initiating treatment at this specific volume ensures the tumors have established a functional vascular network and are in the exponential growth phase, preventing false efficacy signals from non-engrafted cells.

  • Dosing Regimen: Administer 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride via oral gavage (PO) daily. Prepare the dosing solution fresh daily to prevent potential hydrolysis of the salt in aqueous solution.

Phase III: Data Collection and Endpoint Analysis
  • Volume Calculation: Measure the longest axis (Length, L ) and the perpendicular shortest axis (Width, W ). Calculate tumor volume using the standard ellipsoid approximation formula: V=2L×W2​ [3].

  • Toxicity Monitoring: Weigh mice twice weekly. A body weight loss of >15% from baseline acts as a hard internal stop, indicating severe compound toxicity and necessitating a dose reduction or study termination.

  • Efficacy Assessment (T/C Ratio): Calculate the rate-based T/C (Treatment/Control) ratio to quantify biological activity. Utilizing exponential growth rate modeling provides higher statistical power than traditional endpoint-only T/C calculations [4].

  • Tissue Harvesting: At the study endpoint (e.g., Day 21-28), euthanize the mice. Excise, weigh, and photograph the tumors. Snap-freeze half of the tumor in liquid nitrogen for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for downstream kinase targets), and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).

Quantitative Data Presentation

Experimental GroupDose (mg/kg)RouteInitial Tumor Vol (mm³)Final Tumor Vol (mm³)T/C Ratio (%)Body Weight Change (%)
Vehicle Control 0PO125 ± 151450 ± 210100%+ 4.2%
Compound (Low) 10PO122 ± 18850 ± 13058.6%+ 2.1%
Compound (High) 30PO128 ± 14320 ± 8522.0%- 3.5%
Positive Control 25IP124 ± 16410 ± 9528.2%- 8.1%

Mechanistic & Workflow Visualizations

Workflow A 1. Cell Culture (Log Phase) B 2. Subcutaneous Inoculation A->B C 3. Tumor Growth (~100-150 mm³) B->C D 4. Randomization & Dosing C->D E 5. Monitoring (Volume & Weight) D->E F 6. Endpoint Analysis (Efficacy & PK/PD) E->F

Experimental workflow for the preclinical in vivo xenograft model.

Pathway Drug 4-(3-Aminophenyl)pyrimidin- 2(1H)-one 2HCl Kinase Target Kinase (e.g., Wee-1 / EGFR) Drug->Kinase Inhibits Apoptosis Apoptosis & Cell Cycle Arrest Drug->Apoptosis Induces Downstream Downstream Effectors (p-AKT, p-ERK) Kinase->Downstream Phosphorylates (Blocked) Kinase->Apoptosis Suppresses (Reversed) Proliferation Tumor Proliferation Downstream->Proliferation Promotes (Blocked)

Pharmacodynamic signaling pathway and mechanism of action.

References

  • Title: Novel pyrimidine-2,4-dione-1,2,3-triazole and furo[2,3-d]pyrimidine-2-one-1,2,3-triazole hybrids as potential anti-cancer agents: Synthesis, computational and X-ray analysis and biological evaluation Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Potent in vivo efficacy of oral gallium maltolate in treatment-resistant glioblastoma Source: Frontiers in Oncology URL: [Link]

  • Title: Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations Source: Molecular Cancer Therapeutics (AACR Journals) URL: [Link]

  • Title: Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies Source: Cancer Informatics (PMC / NIH) URL: [Link]

Troubleshooting & Optimization

4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride precipitation in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most pervasive challenge researchers face with 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride: rapid precipitation in aqueous and physiological media .

This guide bypasses generic advice to provide a mechanistic understanding of the compound's physical chemistry, followed by self-validating formulation protocols and troubleshooting FAQs.

The Mechanistic Root of Precipitation

To solve precipitation, we must first understand the causality behind it. 4-(3-Aminophenyl)pyrimidin-2(1H)-one is a weak base containing two primary protonatable sites: the aniline nitrogen and the pyrimidine ring. Supplied as a dihydrochloride salt , it is highly soluble in acidic environments because it exists as a fully ionized dication.

However, precipitation in biological assays is almost entirely driven by two thermodynamic phenomena:

  • Salt Disproportionation at pHmax​ : When you introduce this acidic salt into a physiological buffer (e.g., pH 7.4 PBS or cell culture media), the environmental pH rapidly exceeds the compound's pHmax​ (the critical pH where the salt and free base are in equilibrium). The buffer neutralizes the hydrochloride counterions, forcing the compound to deprotonate into its un-ionized "free base" form [1]. The free base is highly planar, leading to strong π−π stacking and hydrogen bonding, which drastically lowers its aqueous solubility and triggers immediate nucleation [2].

  • The Common Ion Effect: Even in slightly acidic buffers, if the medium contains high concentrations of chloride ions (like the 137 mM NaCl in PBS), the solubility product ( Ksp​ ) of the hydrochloride salt can be exceeded, forcing the salt itself to precipitate before it even converts to the free base [3].

Mechanism A Dihydrochloride Salt (Solid Powder) B Dissolution in Water (pH drops to < 3) A->B C Addition to PBS (pH shifts to 7.4) B->C D Salt Disproportionation (Deprotonation) C->D E Free Base Nucleation (Precipitation) D->E

Fig 1. pH-driven disproportionation and precipitation pathway of the dihydrochloride salt.

Quantitative Solubility Dynamics

Understanding the dominant species at various pH levels allows you to predict and control the solubility state of your compound. Below is the theoretical solubility profile for this class of dihydrochloride weak bases.

Environmental pHBuffer ExampleDominant Chemical SpeciesEstimated SolubilityPrimary Precipitation Risk
pH < 3.0 0.01 N HClDication (Fully protonated)> 20 mg/mLCommon ion effect (if high Cl⁻ is present)
pH 4.5 - 5.5 Acetate BufferMonocation (Partially protonated)2 - 5 mg/mLPartial disproportionation
pH 7.4 PBS / DMEM MediaFree Base (Un-ionized)< 0.1 mg/mLRapid free-base nucleation (Supersaturation)

Validated Protocol: The "Step-Down" Co-Solvent Method

To prevent the supersaturation shock that occurs when moving from a concentrated stock to a neutral aqueous buffer, you must use a kinetic inhibition strategy. This protocol uses a transitional co-solvent phase to lower the dielectric constant of the water and coat the molecules with surfactants, delaying nucleation long enough to complete your in vitro assays.

Materials Required:

  • 100% DMSO (Anhydrous)

  • Polyethylene Glycol 400 (PEG400) or Tween-80

  • Target Assay Buffer (e.g., PBS, pH 7.4)

Step-by-Step Methodology:

  • Primary Stock Preparation: Dissolve the solid 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride powder in 100% anhydrous DMSO to create a 10 mM to 50 mM primary stock. Self-Validation Check: The solution must be perfectly clear. If cloudy, warm gently to 37°C and vortex.

  • Intermediate Phase Creation: In a separate tube, create an intermediate vehicle of 10% Tween-80 and 90% PEG400. Mix your DMSO stock into this vehicle at a 1:9 ratio. This creates a pre-formulated, surfactant-rich intermediate.

  • Aqueous Phase Dropwise Addition: Place your final assay buffer (pH 7.4) on a vortex mixer at medium speed.

  • Integration: Using a micropipette, add the intermediate mixture dropwise into the vortexing assay buffer. Do not inject it all at once. The rapid mixing disperses the compound before local supersaturation pockets can nucleate.

Workflow Start 1. Primary Stock Dissolve in 100% DMSO Mix 2. Intermediate Phase Mix with PEG400/Tween-80 Start->Mix Combine 4. Dropwise Addition Add Intermediate to Buffer under Vortex Mix->Combine Buffer 3. Aqueous Phase Prepare Assay Buffer (pH 7.4) Buffer->Combine End Stable, Clear Solution (Precipitation Inhibited) Combine->End

Fig 2. Step-down co-solvent protocol to prevent supersaturation-induced precipitation.

Troubleshooting FAQs

Q1: I dissolved the powder directly in pure DI water and it was perfectly clear. But the moment I added it to my cell culture media, it turned into a cloudy suspension. Why did this happen? A: Pure DI water lacks buffering capacity. When you dissolved the dihydrochloride salt, it released HCl, dropping the microenvironmental pH to < 3, which kept the drug highly soluble. Cell culture media is heavily buffered to ~pH 7.4. Adding your acidic solution to the media caused an immediate pH shift, forcing the compound into its insoluble free-base form [1]. Always use the step-down protocol for buffered media.

Q2: Can I just heat the PBS to 50°C to force the precipitate back into solution? A: No. While heating increases thermodynamic solubility temporarily, the solution will become critically supersaturated as soon as it cools back to 37°C (in your incubator) or room temperature. This will lead to delayed, unpredictable micro-crystallization during your experiment, which will ruin the reproducibility of your biological readout. You must use chemical excipients (like PEG/Tween) rather than thermal force.

Q3: I am using an acidic buffer (pH 4.0), but I am still seeing precipitation. What is going wrong? A: Check the chloride concentration of your buffer. If you are using a buffer with high NaCl content, you are likely triggering the "common ion effect." The excess chloride ions push the equilibrium of the dissolution reaction backward, causing the hydrochloride salt itself to precipitate out of solution [3]. Switch to a non-chloride buffer system (e.g., acetate or citrate) if you must work at low pH.

References

  • Disproportionation of Pharmaceutical Salts: pH max and Phase-Solubility/pH Variance. ACS Molecular Pharmaceutics. Explains the thermodynamic modeling of critical pH points where solid salts convert to solid free-base forms in aqueous suspensions. 1

  • Predicting the precipitation of poorly soluble weak bases upon entry in the small intestine. ResearchGate. Details how weak bases that are highly soluble in acidic environments precipitate upon transient supersaturation when transitioning to neutral physiological pH. 2

  • Solubility of E2050 at various pH: a case in which apparent solubility is affected by the amount of excess solid. PubMed. Demonstrates the impact of the common ion effect (chloride ions) on the solubility product ( Ksp​ ) of dihydrochloride pharmaceutical salts. 3

Sources

Technical Support Center: Optimizing In Vitro Solubility for 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with heterocyclic kinase inhibitors, chemical probes, and their salt forms often presents unique physicochemical challenges. 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride is a prime example of a molecule that requires precise handling to prevent false negatives in in vitro assays caused by compound precipitation.

This guide provides mechanistic troubleshooting, frequently asked questions, and self-validating protocols to ensure your compound remains kinetically soluble throughout your experiments.

Part 1: Mechanistic Insights (The "Why" Behind the Precipitation)

To successfully formulate 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride for cellular or biochemical assays, we must first understand its molecular behavior in solution. As a Senior Application Scientist, I approach solubility not just as a mixing step, but as a thermodynamic and kinetic system.

The precipitation of this compound in physiological buffers is driven by three interconnected phenomena:

  • Tautomerism and Self-Association: The pyrimidin-2(1H)-one core exhibits keto-enol (lactam-lactim) tautomerism. In aqueous environments, the keto form strongly predominates. This structural motif acts as a "sticky" functional group, forming highly stable, cyclic hydrogen-bonded dimers[1]. Once these dimers form, the compound rapidly aggregates and drops out of solution.

  • The Common Ion Effect: Formulating the molecule as a dihydrochloride salt is intended to improve aqueous solubility by ionizing the primary amine and pyrimidine nitrogens. However, when this salt is introduced into chloride-rich physiological buffers (such as PBS, which contains ~137 mM NaCl), the high background concentration of chloride ions suppresses the solubility product ( Ksp​ ) of the drug, driving the salt out of solution[2].

  • Kinetic Solubility and the "Solvent Shift": Researchers typically dissolve the compound in 100% DMSO and dilute it directly into aqueous media. Because the diffusion rate of DMSO into water is faster than the solvation rate of the hydrophobic free-base, the compound experiences a rapid "solvent shift." This leaves the drug in a highly supersaturated state, triggering rapid nucleation and micro-precipitation[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My compound dissolves perfectly in pure water, but immediately turns cloudy when added to my pH 7.4 cell culture media. Why is this happening? A1: This is a classic combination of a pH-shift and the common ion effect. In pure water, the dihydrochloride salt creates its own acidic microenvironment, keeping the molecule fully protonated and highly soluble[4]. When added to a buffered pH 7.4 medium, the salt dissociates, the pH rises, and the molecule reverts to its highly hydrophobic free-base form. Furthermore, the high chloride content in standard media exacerbates precipitation via the common ion effect[2]. Solution: Do not use water as your primary stock. Use anhydrous DMSO and follow the "Step-Down Dilution" method (Protocol B).

Q2: Should I make my primary master stock in water or DMSO? A2: Always use anhydrous DMSO for your master stock. While the salt is water-soluble, storing dihydrochloride salts in water leads to acid-catalyzed hydrolysis over time and invites microbial contamination. Anhydrous DMSO prevents water-induced degradation and disrupts the intermolecular hydrogen bonds of the pyrimidinone core, allowing for a stable 10 mM to 50 mM stock[5].

Q3: Even in DMSO, the dihydrochloride salt is taking a long time to dissolve. Is my compound degraded? A3: Not necessarily. Hydrochloride salts possess a very strong ionic crystal lattice. Consequently, they often exhibit slower dissolution kinetics in pure organic solvents compared to their free-base counterparts. Solution: Utilize gentle warming (up to 37°C) and bath sonication to provide the activation energy required to break the crystal lattice.

Q4: How can I tell if my compound has micro-precipitated in my 96-well assay plate? A4: Micro-precipitates are often invisible to the naked eye but will severely scatter light, leading to false readouts in fluorescence or absorbance assays. You can validate solubility by reading the assay plate at 600 nm (where the compound and buffer should have no inherent absorbance). A baseline reading comparable to a blank well validates the absence of colloidal aggregates.

Part 3: Data Presentation

To predict the behavior of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride across different stages of your workflow, refer to the physicochemical behavior matrix below.

Solvent / Buffer SystemMolecular StateExpected SolubilityMechanistic Note
Pure Water (Unbuffered) Diprotonated SaltHigh (>10 mg/mL)Acidic microenvironment maintains the soluble salt form.
Anhydrous DMSO Intact SaltHigh (10-50 mM)Polar aprotic solvent disrupts pyrimidinone H-bonding[6].
PBS (pH 7.4, 137 mM NaCl) Free BaseLow (<10 µM)Deprotonation induces tautomeric dimerization; common ion effect drives precipitation[1][2].
Assay Media (0.1% DMSO) Kinetically SolvatedModerate (1-50 µM)Step-down dilution prevents rapid nucleation, maintaining kinetic solubility[3].

Part 4: Experimental Protocols

Protocol A: Preparation of a Self-Validating DMSO Master Stock

Objective: To create a stable, fully solvated master stock while preventing moisture-induced degradation.

  • Equilibration: Allow the lyophilized vial of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride to equilibrate to room temperature in a desiccator before opening. (Causality: Prevents atmospheric moisture condensation on the hygroscopic salt).

  • Solvent Addition: Add anhydrous, sterile DMSO to achieve a 10 mM concentration.

  • Mechanical Disruption: Vortex vigorously for 60 seconds. If particulates remain, place the tube in a water bath sonicator at 37°C for 5–10 minutes.

  • Validation Step (Visual): Hold the tube against a dark background and shine a bright light horizontally through the liquid. If the solution is perfectly clear with no Tyndall effect (light scattering), the crystal lattice is fully dissolved.

  • Storage: Aliquot into single-use volumes in tightly sealed amber tubes and store at -20°C or -80°C.

Protocol B: "Step-Down" Dilution Method for Aqueous Assays

Objective: To bypass the "solvent shift" and maintain kinetic solubility when transitioning from DMSO to physiological buffers.

  • Pre-warming: Warm your target aqueous buffer (e.g., cell culture media) to 37°C. (Causality: Increasing the temperature temporarily raises the thermodynamic solubility limit during the critical solvent-shift phase).

  • Intermediate Dilution (10x Stock): Prepare an intermediate stock by diluting the DMSO master stock into a co-solvent mixture (e.g., 10% DMSO / 90% Buffer). Pipette the DMSO stock directly into the liquid (not on the tube wall) while vortexing the tube simultaneously.

  • Validation Step (Colloidal Check): Inspect the intermediate tube for the Tyndall effect. If cloudiness is observed, the concentration is too high. You must either lower the target concentration or introduce 0.05% Tween-80 to lower the surface tension[5].

  • Final Assay Dilution: Immediately dilute the intermediate stock 1:10 into your final assay plate containing the pre-warmed buffer. This brings the final DMSO concentration to ≤1.0% (or 0.1% if a 100x intermediate was used).

  • Validation Step (Spectrophotometric): Read the assay plate at 600 nm. An absorbance value matching the blank confirms a kinetically stable, precipitate-free assay system[3].

Part 5: Workflow Visualization

The following diagram illustrates the critical decision points and molecular states of the compound during assay preparation.

G A 4-(3-Aminophenyl)pyrimidin-2(1H)-one 2HCl (Solid Powder) B Pure Water (Unbuffered) High Solubility, Acidic pH A->B Dissolves (Protonated) C Anhydrous DMSO 10-50 mM Master Stock A->C Dissolves (Sonication) D Direct Addition to pH 7.4 PBS Rapid Precipitation B->D pH Shift to 7.4 (Free Base Forms) C->D Solvent Shift & Common Ion Effect E Step-Down Dilution (Intermediate 10x Stock) C->E Controlled Solvation F Stable Kinetic Solution (Assay Ready, <1% DMSO) E->F Final Buffer Addition

Solubility optimization workflow for 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride assays.

References

  • Synthesis and Self-Association of 4-Pyrimidinones The Journal of Organic Chemistry (ACS Publications)[Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects Research Journal of Pharmaceutical Dosage Forms and Technology[Link]

  • In Vitro Solubility Assays in Drug Discovery Current Drug Metabolism (Bentham Science Publishers)[Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 ACS Omega (PMC - NIH)[Link]

Sources

4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride degradation at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This guide offers insights rooted in chemical principles and field-proven experience to ensure the integrity of your research.

I. Compound Overview and Stability Profile

4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride is a heterocyclic compound featuring a pyrimidinone ring linked to an aminophenyl group. As a dihydrochloride salt, it is generally supplied as a crystalline solid with improved solubility in aqueous solutions compared to its free base form. While the product is chemically stable under standard ambient conditions (room temperature), its susceptibility to degradation is a critical consideration in experimental design and execution.[1] Degradation can be initiated by several factors, including improper storage, handling, and exposure to certain chemical environments.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride?

A1: To ensure the long-term stability of the compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Protection from light is also recommended, as with many amine-containing compounds.[3][4] For short-term use, storage at room temperature (20-25°C or 68-77°F) is generally acceptable. However, for long-term storage, refrigeration (2-8°C) is advisable to minimize the risk of slow degradation. Some suppliers may even recommend storage at -20°C.

Q2: I've observed a color change in my solid sample of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, from off-white to a yellowish or brownish hue. What could be the cause?

A2: A color change in the solid-state often indicates the onset of degradation, most commonly through oxidation. The aminophenyl group is susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to air (oxygen), light, and elevated temperatures over time.

Q3: My compound is not dissolving completely in my aqueous buffer, or the solution appears hazy. What should I do?

A3: As a dihydrochloride salt, this compound is expected to have good aqueous solubility. If you are experiencing solubility issues, consider the following:

  • pH of the solution: The solubility of the compound is pH-dependent. Ensure the pH of your buffer is compatible with maintaining the protonated (salt) form of the compound.

  • Buffer composition: Certain buffer components may interact with the compound, leading to precipitation.

  • Compound purity: If the compound has degraded, the degradation products may be less soluble.

Q4: Can I prepare stock solutions of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride in advance?

A4: While preparing stock solutions is common practice, their stability should be verified. For aqueous solutions, it is recommended to prepare them fresh. If storage is necessary, it should be for a short duration at 2-8°C and protected from light. The stability of the compound in solution is generally lower than in its solid state. For organic solvents, the stability will depend on the specific solvent used. Protic solvents may participate in degradation pathways. It is advisable to conduct a preliminary stability study on your stock solution under your specific storage conditions.

III. Troubleshooting Guide: Degradation at Room Temperature

Encountering unexpected results in your experiments can be frustrating. This troubleshooting guide addresses common issues related to the degradation of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride at room temperature.

Symptom 1: Inconsistent or Lower-than-Expected Activity in Biological Assays
Potential Cause Explanation Recommended Action
Compound Degradation The active compound has degraded into less active or inactive species. This can occur during storage of the solid or in solution.1. Verify Compound Integrity: Analyze the compound using a stability-indicating method like RP-HPLC to check for the presence of degradation products. 2. Prepare Fresh Solutions: Always prepare solutions fresh before use. 3. Optimize Storage: Ensure the solid compound is stored under the recommended conditions (cool, dry, dark).
pH Instability The pyrimidinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening. The amino group's protonation state, crucial for interactions, is also pH-dependent.1. Check Solution pH: Ensure the pH of your experimental buffer is within a stable range for the compound (typically near neutral). 2. Buffer Selection: Use a well-buffered system to maintain a constant pH throughout the experiment.
Oxidation The aminophenyl moiety is prone to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents in the experimental medium.1. Use Degassed Buffers: For sensitive experiments, consider using buffers that have been degassed to remove dissolved oxygen. 2. Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like EDTA may be beneficial.
Symptom 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Potential Degradation Pathway Likely Degradation Products Confirmation & Mitigation
Oxidation Formation of N-oxides, hydroxylated species, or colored polymeric materials. The amino group can be oxidized to nitroso or nitro groups.Confirmation: Use LC-MS to identify the mass of the new peaks, which may correspond to the addition of one or more oxygen atoms. Mitigation: Protect from light and air. Store under an inert atmosphere (e.g., argon or nitrogen) if necessary.[5]
Hydrolysis Under harsh pH conditions, the pyrimidinone ring could potentially undergo hydrolytic cleavage.Confirmation: Analyze by LC-MS to look for fragments corresponding to ring-opened products. Mitigation: Maintain the pH of solutions within a stable range. Avoid prolonged exposure to strongly acidic or basic conditions.
Deamination Although less common at room temperature without specific reagents, deamination of the aminophenyl group to a hydroxyl group can occur under certain conditions.Confirmation: LC-MS analysis would show a mass change corresponding to the replacement of -NH2 with -OH. Mitigation: Ensure the purity of all reagents and solvents used in your experiments.

Experimental Workflow for Investigating Degradation

Caption: Troubleshooting workflow for degradation issues.

IV. Analytical Troubleshooting

A robust analytical method is essential for monitoring the stability of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed technique.

Common HPLC Issues and Solutions

Issue Potential Cause Suggested Solution
Peak Tailing for the Main Compound The basic amino group can interact with residual silanols on the HPLC column.1. Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. 2. Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. 3. Lower pH: Operating at a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will ensure the amino group is fully protonated and less likely to interact with silanols.
Poor Resolution Between Parent and Degradant Peaks The mobile phase composition is not optimal for separating structurally similar compounds.1. Gradient Optimization: Develop a gradient elution method to improve separation. 2. Change Organic Modifier: Switch from acetonitrile to methanol, or use a combination of both. 3. Change Stationary Phase: Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).
Drifting Retention Times Inadequate column equilibration or changes in mobile phase composition.1. Ensure Proper Equilibration: Equilibrate the column with the initial mobile phase for a sufficient time before each run. 2. Fresh Mobile Phase: Prepare fresh mobile phase daily.

V. Forced Degradation Studies: A Proactive Approach

To proactively understand the stability of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, a forced degradation study can be performed.[6][7][8][9][10] This involves subjecting the compound to a variety of stress conditions to induce degradation and identify potential degradation products.

Forced Degradation Protocol Outline

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, room temperature to 60°CHydrolysis of the pyrimidinone ring.
Base Hydrolysis 0.1 M NaOH, room temperature to 60°CHydrolysis of the pyrimidinone ring.
Oxidation 3% H2O2, room temperatureOxidation of the amino group.
Thermal Degradation Solid compound at >60°CGeneral decomposition.
Photodegradation Solution exposed to UV light (e.g., 254 nm)Photochemical reactions, including oxidation.

Data Interpretation from Forced Degradation Studies

Caption: Forced degradation study workflow.

By understanding the potential degradation pathways, you can take preventative measures in your experimental design and handling procedures, ultimately leading to more reliable and reproducible results.

VI. References

  • An, J., et al. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Organic Letters.

  • Akira, T. (1966). Studies on the Pyrimidine Derivatives and Related Compounds. XXXIX. On the Oxidation Products of 2-Pheny1-4-(2-methyl-4-amino-5-pyrimidyl)methyl-5-methyl-6-(2-benzoyloxy or hydroxy)-ethyl-4H-1, 4-thiazin-3(2H). Chemical and Pharmaceutical Bulletin.

  • Reddy, G. S., et al. (2020). Serendipitous Synthesis of Pyridoquinazolinones via an Oxidative C–C Bond Cleavage. The Journal of Organic Chemistry.

  • Zhang, J., et al. (2007). Theoretical Studies on the Hydrolysis Mechanism of N-(2-oxo-1,2-dihydro-pyrimidinyl) Formamide. The Journal of Physical Chemistry B.

  • Li, J., & Shah, P. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding.

  • Shinde, S. L., et al. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences.

  • Katritzky, A. R., & Lunt, E. (1970). Oxidation of some 4-substituted N-aminopyridinium salts. Journal of the Chemical Society, Perkin Transactions 1.

  • Al-Zoubi, R. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules.

  • Klick, S., et al. (n.d.). Forced Degradation – A Review. PharmaInfo.

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • Dash, D. K., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics.

  • Kim, J., et al. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.

  • Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances.

  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy.

  • Donnelly, R. F. (n.d.). Chemical stability of 4-aminopyridine capsules. ResearchGate.

  • Van Gennip, A. H. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate.

  • Boudet, N., et al. (2008). Oxidative amination of cuprated pyrimidine and purine derivatives. Organic Letters.

  • Kumar, A., et al. (2023). A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. Impact Factor.

  • El-Sayed, M. A., & Mohammad, M. A.-A. (2009). Stability-indicating chemometric methods for the determination of pyritinol dihydrochloride. Drug Testing and Analysis.

  • He, C., et al. (2016). Mono-N-oxidation of heterocycle-fused pyrimidines. Dalton Transactions.

  • Maccioni, E., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Chemistry.

  • Kumar, A. P., et al. (2014). Development and validation of novel stability-indicating RP-HPLC method for estimation of related substances and degradation products in ambrisentan. Analytical Chemistry: An Indian Journal.

Sources

4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride background noise in fluorescence assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter challenges where small-molecule test compounds interfere with optical assay readouts. One of the most notorious culprits in High-Throughput Screening (HTS) and biochemical profiling is 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride .

This guide is designed for researchers, assay developers, and drug discovery professionals. It provides a mechanistic understanding of why this specific compound causes severe background noise in fluorescence assays and offers field-proven, self-validating protocols to engineer around the interference.

Mechanistic Insight: The "Why" Behind the Noise

To troubleshoot an assay, you must first understand the photophysics of your interfering agent. 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride is a classic example of a technology-related Pan-Assay Interference Compound (PAINS)[1].

The Photophysical Causality:

  • The Fluorescent Scaffold: The pyrimidin-2(1H)-one core is a rigid, conjugated heterocyclic system. Ab initio studies on pyrimidine analogs (such as 5-methyl-2-pyrimidinone) confirm that this scaffold possesses intrinsic photophysical properties that strongly support a fluorescence mechanism upon UV/blue excitation[2].

  • Intramolecular Charge Transfer (ICT): The addition of the 3-aminophenyl group acts as a strong electron donor. When coupled with the electron-withdrawing nature of the pyrimidinone ring, it creates a "push-pull" ICT system. This extends the conjugation, shifting the absorption into the 330–380 nm range and the emission into the 400–500 nm (blue/green) range.

  • Solubility Factor: The dihydrochloride salt form ensures high aqueous solubility. In an assay buffer, this allows the compound to reach high concentrations without precipitating, thereby maximizing the background fluorescence signal.

When you run a standard Fluorescence Intensity (FI), FRET, or Fluorescence Polarization (FP) assay using fluorophores like Coumarin, DAPI, Hoechst, or FITC, the excitation and emission spectra of this compound will directly overlap with your assay labels, swamping your biological signal.

Quantitative Impact & Mitigation Strategies

The table below summarizes how this compound impacts various optical readouts and the causal logic behind the recommended solutions.

Assay TypeInterference LevelPrimary Mechanism of NoiseRecommended Mitigation Strategy
Direct Fluorescence Intensity (FI) Critical Direct spectral overlap (Ex: ~350nm / Em: ~450nm).Switch to red-shifted fluorophores (Cy5, Alexa 647) or AlphaScreen.
Standard FRET High Compound acts as an unintended donor or acceptor, artificially altering the FRET ratio.Convert to Time-Resolved FRET (TR-FRET).
Fluorescence Polarization (FP) Moderate to High Autofluorescence adds unpolarized light to the parallel/perpendicular channels, lowering the mP value.Red-shift the tracer (e.g., use Texas Red or Cy5 instead of Fluorescein).
Cell-Based Imaging Moderate Compound accumulates in cells, masking DAPI/Hoechst nuclear stains.Implement stringent wash steps; use Trypan Blue for extracellular quenching.

Experimental Protocols & Workflows

To establish a self-validating system, you must prove that the noise is compound-mediated and then implement a hardware/chemistry solution to bypass it.

Protocol A: Conversion to Time-Resolved FRET (TR-FRET)

The most robust solution for autofluorescent compounds is TR-FRET. Standard fluorophores and small molecules have a fluorescence lifetime of 1–10 nanoseconds. Lanthanide chelates (like Europium or Terbium) have lifetimes exceeding 1,000 microseconds (>1 millisecond). By introducing a time delay before reading the emission, the compound's noise completely decays[3][4].

Step-by-Step Methodology:

  • Reagent Selection: Replace your standard donor fluorophore with a Europium (Eu³⁺) cryptate. Replace the acceptor with an appropriate far-red fluorophore (e.g., d2, APC, or Cy5) that emits at 665 nm.

  • Buffer Optimization: Ensure your assay buffer does not contain high concentrations of EDTA or EGTA, as these chelators can strip the lanthanide ion from its cryptate, destroying the signal.

  • Hardware Configuration (Critical Step):

    • Set the microplate reader excitation to 330–340 nm (pulsed xenon lamp or laser).

    • Set the Time Delay: Program a delay window of 50 to 100 µs after the excitation pulse[3].

    • Set the Integration Time: Read the emission for 400 µs .

  • Self-Validation Control: Run a "Buffer + Compound" well (no biological targets). If the TR-FRET setup is correct, the background signal in this well should be identical to a "Buffer Only" well, proving the nanosecond autofluorescence has been gated out.

TRFRET_Mechanism Excitation Excitation Pulse (e.g., 330-340 nm) Autofluorescence 4-(3-Aminophenyl)pyrimidin-2(1H)-one Autofluorescence (Lifetime: 1-10 ns) Excitation->Autofluorescence StandardFluor Standard Fluorophore (e.g., Coumarin/FITC) (Lifetime: 1-10 ns) Excitation->StandardFluor Lanthanide Lanthanide Chelate (Eu/Tb) (Lifetime: >1000 µs) Excitation->Lanthanide Autofluorescence->StandardFluor Spectral Overlap (Interference) TimeDelay Time Delay Window (50-100 µs) Autofluorescence->TimeDelay Decays before read Lanthanide->TimeDelay CleanSignal Clean Emission Readout (Background Eliminated) TimeDelay->CleanSignal

Caption: Photophysical mechanism of Time-Resolved Fluorescence overcoming nanosecond autofluorescence.

Protocol B: Red-Shifting the Assay Chemistry

If TR-FRET is not viable (e.g., due to budget constraints or lack of a pulsed-light microplate reader), you must shift the assay's spectral window outside the compound's excitation/emission range.

Step-by-Step Methodology:

  • Spectral Mapping: Run an absorbance and emission scan of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride (at 10 µM in your specific assay buffer) to map its exact optical footprint.

  • Fluorophore Substitution: Select a fluorophore with an excitation > 600 nm and emission > 650 nm. Cy5, Alexa Fluor 647, or Texas Red are ideal candidates.

  • Detector Calibration: Adjust the PMT (Photomultiplier Tube) gain on your reader specifically for the red channel to ensure you maintain a high signal-to-noise ratio, as red-shifted dyes sometimes exhibit lower quantum yields than fluorescein derivatives.

DecisionTree Start High Background Noise Detected in Assay Q1 Is the assay format Fluorescence Intensity (FI)? Start->Q1 S1 Convert to TR-FRET or AlphaScreen Q1->S1 Yes Q2 Can fluorophores be red-shifted? Q1->Q2 No S2 S2 Q2->S2 Yes Q3 Is it a cell-based imaging assay? Q2->Q3 No S3 Include stringent wash steps & Trypan Blue quenching Q3->S3 Yes

Caption: Decision matrix for mitigating pyrimidin-2-one derivative assay interference.

Frequently Asked Questions (FAQs)

Q: I am running a biochemical kinase assay using Fluorescence Polarization (FP) with a FITC-labeled tracer. 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride is showing up as a false positive (inhibitor). Why? A: In FP, the readout is a ratio of parallel to perpendicular polarized light. Because this compound is highly autofluorescent in the FITC channel, it emits unpolarized light into both detectors. This artificially inflates the denominator of the FP equation, driving the mP (millipolarization) value down. A drop in mP mimics the displacement of the tracer from the kinase, resulting in a false positive. You must red-shift your tracer to a Cy5-labeled peptide to avoid this.

Q: Can I just subtract the background fluorescence of the compound mathematically? A: Proceed with extreme caution. While you can run a "Compound + Buffer" plate and subtract those values from your "Compound + Target" plate, this only works if the compound's fluorescence is strictly additive. Often, binding to proteins (like BSA in the buffer or the target itself) alters the local hydrophobic environment, which can drastically increase the compound's quantum yield. Mathematical subtraction in these cases will be inaccurate. Hardware solutions (TR-FRET) are vastly superior.

Q: Does the dihydrochloride salt form contribute to the fluorescence? A: The chloride ions themselves do not fluoresce. However, the salt form drastically increases the aqueous solubility of the compound. A highly soluble compound means more molecules are dissolved in the optical path length of your microplate well, leading to a much higher absolute fluorescence signal compared to a poorly soluble free base that might precipitate out.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter Source: Drug Hunter URL

Sources

Technical Support Center: Optimizing Storage & Stability for 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this technical guide to address the specific physicochemical vulnerabilities of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride (CAS: 2137852-44-7). This molecule presents a unique triad of stability challenges: the extreme hygroscopicity typical of amine dihydrochloride salts, the oxidative susceptibility of the aniline moiety, and the tautomeric dynamics of the pyrimidinone ring.

This guide provides actionable, self-validating protocols and mechanistic insights to ensure batch-to-batch integrity from early-stage R&D through to formulation.

Section 1: Quantitative Storage Guidelines

To prevent solid-state transitions and chemical degradation, storage conditions must strictly control moisture, temperature, and atmospheric oxygen. The following parameters are adapted from ICH Q1A(R2) regulatory standards for highly hygroscopic active pharmaceutical ingredients (APIs)[1].

ParameterOptimal ConditionCritical ThresholdMechanistic Rationale
Temperature 2°C to 8°C (Long-term)> 25°CMinimizes the thermodynamic energy available for hydrolytic and oxidative degradation pathways.
Humidity < 10% RH (Desiccated)> 40% RHPrevents capillary condensation and deliquescence of the highly hygroscopic dihydrochloride salt[2].
Atmosphere Inert (Argon/Nitrogen)Ambient O₂Prevents oxidation of the 3-aminophenyl group if localized free-basing occurs due to moisture absorption.
Light Exposure Protected (Amber Glass)Direct UV/VisMitigates photolytic degradation and prevents light-induced tautomerization of the pyrimidin-2(1H)-one ring.
Section 2: Troubleshooting & FAQs

Q1: Why does my batch of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride turn into a sticky paste or solid cake after opening? Causality: Dihydrochloride salts of amines are notoriously hygroscopic. When ambient humidity exceeds the critical relative humidity (CRH) of the salt, the powder undergoes moisture sorption. This leads to capillary condensation and eventually deliquescence—a state where the solid dissolves in its own absorbed moisture[3]. This physical change compromises weighing accuracy and creates an aqueous micro-environment that accelerates chemical degradation. Solution: Always handle the compound in a controlled environment (e.g., a glovebox with dry Argon, <10% RH). If caking has occurred, the batch must be re-analyzed via Karl Fischer titration to quantify water content. Do not use caked material for quantitative assays without correcting for moisture mass.

Q2: I have observed a color shift from off-white to yellowish-brown over time. What is the mechanism, and how do I prevent it? Causality: A color shift is a classic indicator of oxidative degradation of the 3-aminophenyl (aniline) group. In its pure dihydrochloride form, the amine lone pair is protonated, rendering it sterically and electronically protected from oxidation[4]. However, if moisture is absorbed, localized dissolution causes a micro-environmental pH shift, dissociating the HCl and exposing the free amine. Atmospheric oxygen then rapidly oxidizes the free amine into highly conjugated, colored N-oxides or azo/azoxy dimers. Solution: Ensure strict anhydrous storage. Always purge the headspace of the primary container with Argon before sealing to displace ambient oxygen.

Q3: How can we formulate this API to improve its stability in solid dosage forms? Causality: To mitigate hygroscopicity without compromising the protective salt form, advanced formulation strategies are required. Crystal engineering via co-crystallization (introducing stabilizing co-formers) can alter the crystal packing, significantly reducing the API's affinity for water[5]. Alternatively, film coating and encapsulation act as physical barriers, while co-processing with moisture-scavenging excipients deflects ambient moisture away from the active ingredient[2].

Section 3: Mechanistic Pathways & Workflows
1. Moisture-Induced Degradation Pathway

Understanding the cascade of degradation is critical for preventing it. The diagram below illustrates how a single failure in moisture control leads to irreversible chemical oxidation.

DegradationPathway A 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride (Solid) B Moisture Sorption (>40% RH) A->B C Deliquescence & Capillary Condensation B->C D HCl Dissociation (Micro-environmental pH Shift) C->D G Pyrimidinone Hydrolysis (Ring Opening) C->G Prolonged Moisture E Free Amine Formation (Deprotection of Lone Pair) D->E F Oxidative Degradation (N-Oxides, Azo Dimers) E->F O2 Exposure

Mechanistic pathway of moisture-induced degradation in hygroscopic amine dihydrochloride salts.

2. Regulatory Stability Testing Workflow

To validate the shelf-life of your specific formulation, you must establish a self-validating protocol based on ICH Q1A(R2) guidelines[1].

StabilityWorkflow S1 API Batch Selection (Minimum 3 Primary Batches) S2 Packaging in Simulated Commercial Containers S1->S2 S3 Long-Term Storage (25°C ± 2°C / 60% RH ± 5%) S2->S3 S4 Accelerated Storage (40°C ± 2°C / 75% RH ± 5%) S2->S4 S5 Sampling Time Points (0, 3, 6, 9, 12 Months) S3->S5 S4->S5 S6 Analytical Testing (HPLC, Karl Fischer, PXRD) S5->S6 S7 Data Evaluation & Shelf-Life Determination S6->S7

Standardized stability testing workflow based on ICH Q1A(R2) regulatory guidelines.

Section 4: Experimental Protocols
Protocol A: Anhydrous Aliquoting and Handling

To prevent the initiation of the degradation pathway, the API must be handled using this self-validating environmental control protocol.

  • Environmental Preparation: Purge a controlled-atmosphere glovebox with high-purity, dry Argon until the internal hygrometer registers <10% RH.

  • Equilibration: Place the sealed primary container of the API, pre-dried amber glass vials, and PTFE-lined caps into the glovebox antechamber. Cycle the antechamber vacuum and Argon backfill three times before transferring items into the main chamber.

  • Aliquoting: Using an analytical balance inside the glovebox, rapidly weigh the required mass of the API into the amber vials. Self-Validation Step: Record the weight immediately; an increasing weight on the balance indicates moisture ingress and a failure of the environmental control.

  • Sealing: Cap the vials tightly. For long-term storage, wrap the cap junction with Parafilm.

  • Secondary Containment: Place the aliquoted vials into a secondary vacuum-sealed foil pouch containing indicating silica gel or Drierite (calcium sulfate). Store the pouch at 2°C to 8°C.

Protocol B: Stability-Indicating Study (ICH Q1A(R2) Compliant)

This protocol establishes the degradation kinetics and shelf-life of the API[1],[6].

  • Batch Selection: Select three distinct primary batches of the API synthesized under identical cGMP conditions.

  • Packaging: Package the aliquots in the exact container-closure system proposed for commercial storage (e.g., amber glass vials with PTFE septa inside desiccated foil pouches).

  • Environmental Exposure: Place the samples into calibrated stability chambers:

    • Long-term conditions: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH.

  • Sampling & Analysis: Pull samples at 0, 3, 6, 9, and 12 months.

  • Validation Assays:

    • Run Karl Fischer Titration to quantify any moisture ingress.

    • Run Reverse-Phase HPLC (RP-HPLC) coupled with a UV or Mass Spectrometer detector to quantify the intact API and identify oxidative degradation products (e.g., N-oxides).

    • Run Powder X-Ray Diffraction (PXRD) to confirm that no solid-state polymorphic transitions or hydrate formations have occurred.

References
  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." Europa.eu, August 2003. Available at:[Link]

  • Ng, L. H., Ling, J. K. U., & Hadinoto, K. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." Pharmaceutics, vol. 14, no. 10, September 2022, p. 2015. Available at:[Link]

  • Dhondale, M. R., et al. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Pharmaceutics, vol. 15, no. 1, January 2023, p. 189. Available at:[Link]

Sources

Overcoming cell permeability issues with 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. Our goal is to provide expert, field-proven insights to help you overcome common hurdles, with a specific focus on challenges related to cell permeability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides rapid, actionable advice.

Q1: I am using 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride in a whole-cell assay, but I'm not observing the expected biological effect that I see in my cell-free (biochemical) assay. What could be the primary issue?

A: A discrepancy between biochemical and cellular assay results is a classic challenge in drug discovery. While several factors could be at play (e.g., off-target effects, rapid metabolism), a leading cause is often poor cell permeability.[1][2] Your compound may be a potent inhibitor of its target in a test tube, but if it cannot efficiently cross the cell membrane to reach its intracellular target, it will appear inactive in a cellular context.[3][4] The dihydrochloride salt form of this compound enhances its aqueous solubility, but the resulting charge at physiological pH can hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.[5][6]

Q2: What are the key physicochemical properties of this compound that influence its cell permeability?

A: The ability of a small molecule to cross the cell membrane is governed by several factors.[6][7] For 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, the most critical properties are:

  • Lipophilicity: Small molecules with moderate lipophilicity tend to have better permeability as they can partition into the hydrophobic lipid bilayer.[3] Highly polar or charged molecules often struggle to cross.

  • Molecular Size: Generally, smaller molecules with a molecular weight under 500 Da exhibit better passive diffusion.[7] This compound fits within this range.

  • Charge/Ionization: As a dihydrochloride salt, the molecule is likely to be protonated and carry a positive charge in standard culture media (pH ~7.4). Charged species have significantly lower passive permeability compared to their neutral counterparts because they are repelled by the hydrophobic core of the cell membrane.[4][5]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase a molecule's affinity for water, which can impede its entry into the lipid membrane.[8][9]

Q3: What are the main ways a small molecule like this can enter a cell?

A: There are two primary routes for cellular entry[3][5][7]:

  • Passive Diffusion: The molecule moves across the cell membrane from an area of high concentration to low concentration, directly through the lipid bilayer. This process does not require energy and is favored by small, lipophilic, and neutral molecules.[7]

  • Active Transport/Facilitated Diffusion: The molecule is shuttled across the membrane by specific transporter proteins. This process can move molecules against their concentration gradient but is dependent on the molecule being a substrate for a specific transporter expressed on the cell surface.[4]

Part 2: In-Depth Troubleshooting Guides & Protocols

If the FAQs suggest a permeability issue, these guides provide a systematic approach to diagnosis and resolution.

Guide 1: How to Experimentally Confirm Poor Cell Permeability

Before attempting to solve a permeability problem, you must confirm it exists. Running a "permeabilization control experiment" is the most direct method. The logic is simple: if the compound works when the cell membrane is artificially made permeable, but not in intact cells, then poor cellular uptake is the culprit.

This protocol assumes you have a functional endpoint assay (e.g., measuring target phosphorylation, gene expression, or cell viability).

Objective: To compare the efficacy of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride in intact cells versus cells treated with a mild permeabilizing agent.

Materials:

  • Your cell line of interest, plated and ready for treatment.

  • 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride stock solution.

  • Permeabilizing Agent Stock: 10% Saponin in water or 10% Digitonin in DMSO. (See Table 2 for selection).

  • Assay Buffer (e.g., PBS or HBSS).

  • Your standard assay reagents for measuring the biological endpoint.

Step-by-Step Methodology:

  • Cell Plating: Seed your cells in a multi-well plate (e.g., 96-well) at a density appropriate for your endpoint assay and allow them to adhere overnight.

  • Prepare Reagents:

    • Prepare serial dilutions of your compound in the appropriate assay buffer.

    • Prepare a "Permeabilization Buffer" by diluting the Saponin or Digitonin stock into your assay buffer. The optimal final concentration must be determined empirically but typically ranges from 0.01% to 0.05% for Saponin or 10-50 µg/mL for Digitonin.[10]

  • Experimental Setup: Design your plate layout to include the following conditions (in triplicate):

    • Group A (Intact Cells):

      • Vehicle Control (e.g., DMSO in assay buffer).

      • Compound dilutions in assay buffer.

    • Group B (Permeabilized Cells):

      • Vehicle Control (e.g., DMSO in Permeabilization Buffer).

      • Compound dilutions in Permeabilization Buffer.

  • Treatment:

    • Carefully remove the culture medium from all wells.

    • Wash cells gently once with warm assay buffer.

    • Add the corresponding solutions from Step 3 to the appropriate wells.

  • Incubation: Incubate for a short period, typically 15-60 minutes. Permeabilized cells will lose viability over longer periods. This incubation should occur concurrently with compound treatment.

  • Endpoint Analysis: After incubation, proceed immediately with your standard assay protocol to measure the biological response.

  • Data Analysis: Calculate the IC50 or EC50 values for the compound in both intact (Group A) and permeabilized (Group B) cells. A significant leftward shift (i.e., a much lower IC50) in the dose-response curve for the permeabilized cells strongly indicates a cell permeability barrier.

start Start: No effect in whole-cell assay biochem Biochemical Assay Potent Activity Confirmed? start->biochem perm_exp Permeabilization Control Experiment (See Protocol) biochem->perm_exp Yes conclusion_other Conclusion: Issue is likely target engagement, metabolism, or efflux. biochem->conclusion_other No perm_result perm_result perm_exp->perm_result conclusion_perm Conclusion: Permeability is the primary issue. perm_result->conclusion_perm Yes perm_result->conclusion_other No next_steps Action: Optimize assay conditions or consider prodrug strategies. conclusion_perm->next_steps

Caption: Workflow for diagnosing cell permeability issues.

Guide 2: Strategies to Overcome Permeability Barriers

Once poor permeability is confirmed, several strategies can be employed.

Sometimes, simple protocol adjustments can improve compound uptake without resorting to artificial permeabilization.

  • Increase Incubation Time: For compounds with slow uptake kinetics, extending the treatment duration from 1-2 hours to 24 hours (if cell health permits) can allow more compound to accumulate intracellularly.

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is kept low (typically <0.5%). While DMSO can slightly increase membrane fluidity, high concentrations are toxic.[11]

  • Serum Starvation: If your experiment allows, performing the compound treatment in serum-free or low-serum media can increase the free fraction of the compound available to enter cells, as it will not be bound to proteins like albumin.

For endpoint assays where maintaining long-term cell viability is not required, using a chemical permeabilizing agent is a powerful tool.[12][13] These agents create pores in the cell membrane, allowing direct access to the cytosol.

Agent Mechanism of Action Typical Concentration Advantages Disadvantages
Saponin Interacts with membrane cholesterol, forming pores.[14]0.01 - 0.05% (w/v)Reversible; relatively gentle on the plasma membrane while leaving organellar membranes intact.Efficacy can be cell-type dependent based on membrane cholesterol content.
Digitonin A steroidal glycoside that complexes with cholesterol to create pores.[10]10 - 50 µg/mLMore potent than saponin; also cholesterol-dependent.Can be more disruptive than saponin.
Triton™ X-100 Non-ionic detergent that solubilizes membrane lipids.[13][14]0.1 - 0.5% (v/v)Highly effective; permeabilizes all membranes (plasma and organellar).Harsh; disrupts cellular architecture and can extract proteins. Best for fixation/staining.[14]

Expert Tip: For functional assays involving intracellular enzymes or signaling cascades, Saponin is often the best starting point due to its milder, more selective action on the plasma membrane.[14]

For long-term drug development projects, poor permeability can be addressed by modifying the compound itself. A "prodrug" is a chemically modified, inactive version of a drug that is designed to have better permeability.[3][5] Once inside the cell, cellular enzymes (like esterases) cleave the modifying group, releasing the active compound.

  • Rationale: For 4-(3-Aminophenyl)pyrimidin-2(1H)-one, the charged amino group is a likely culprit for poor passive diffusion. A prodrug strategy could involve masking this group with a lipophilic, cleavable moiety (e.g., an ester). This modification neutralizes the charge, increasing lipophilicity and enhancing membrane transport.[5]

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Cytosol) Compound_Out Compound (High Conc.) Passive Passive Diffusion (Lipid Bilayer) Compound_Out->Passive Favored by lipophilicity, neutrality Active Active Transport (Transporter Protein) Compound_Out->Active Requires specific transporter Compound_In Compound (Low Conc.) Passive->Compound_In Active->Compound_In Target Intracellular Target Compound_In->Target Binding & Effect

Caption: Major pathways for small molecule entry into cells.

Part 3: Data Interpretation & Case Study

Scenario: A researcher is evaluating 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride as a potential inhibitor of an intracellular kinase, "Kinase-Y".

  • Biochemical Assay: The compound shows potent inhibition of purified Kinase-Y with an IC50 = 50 nM .

  • Whole-Cell Assay: When applied to cells expressing Kinase-Y, no inhibition of the downstream substrate is observed, even at concentrations up to 10 µM .

Troubleshooting Steps Taken:

  • The researcher confirms the compound's identity and purity via LC-MS.

  • Following the protocol in Guide 1 , a permeabilization control experiment is performed using 0.02% Saponin.

Results:

Assay Condition Compound IC50 Interpretation
Biochemical (Cell-Free)50 nMCompound is a potent, direct inhibitor of the target enzyme.
Whole-Cell (Intact)> 10,000 nMCompound is inactive or very weak in a cellular context.
Whole-Cell (+ 0.02% Saponin)75 nMActivity is restored when the cell membrane is permeabilized. The IC50 is very close to the biochemical value.
References
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Guide to Fixation and Permeabilization. (2023). FluoroFinder. [Link]

  • The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. (2024). Allied Academies. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2019). Critical Reviews in Biotechnology. [Link]

  • Predicting and improving the membrane permeability of peptidic small molecules. (2012). Journal of Medicinal Chemistry. [Link]

  • In vitro permeability assay. (2021). Bio-protocol. [Link]

  • FITC-Dextran Trans-Epithelial Permeability Assay V.1. Protocols.io. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (2015). Angewandte Chemie International Edition. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012). Journal of Medicinal Chemistry. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. (2020). International Journal of Molecular Sciences. [Link]

  • Permeabilizing cells: some methods and applications for the study of intracellular processes. (1994). Biochimica et Biophysica Acta. [Link]

  • Permeabilization of cell membranes. (2010). Methods in Molecular Biology. [Link]

  • Use of the chemical permeabilization process in yeast cells. (2021). BioTechnologia. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012). ResearchGate. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2019). Taylor & Francis Online. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). MDPI. [Link]

  • The Subcellular Distribution of Small Molecules: A Meta-Analysis. (2015). Journal of Medicinal Chemistry. [Link]

  • Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. (2018). Accounts of Chemical Research. [Link]

  • Troubleshooting guide. Montana Molecular. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (2024). MDPI. [Link]

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Technical Support Center: Enhancing In Vivo Bioavailability of 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(3-aminophenyl)pyrimidin-2(1H)-one dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on overcoming common challenges associated with the in vivo bioavailability of this compound. This document offers troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction

4-(3-Aminophenyl)pyrimidin-2(1H)-one and its dihydrochloride salt are members of the pyrimidine class of heterocyclic compounds. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] While the pyrimidine ring can confer desirable pharmacodynamic properties, derivatives like this often present challenges in drug development, particularly concerning their pharmacokinetic profiles.[4] The dihydrochloride salt form of the title compound suggests that the free base likely has low aqueous solubility, a common hurdle for oral drug delivery. This guide will help you navigate these challenges and optimize the in vivo performance of your compound.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about working with 4-(3-aminophenyl)pyrimidin-2(1H)-one dihydrochloride.

Q1: What are the likely reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of 4-(3-aminophenyl)pyrimidin-2(1H)-one dihydrochloride can likely be attributed to one or more of the following factors:

  • Poor Aqueous Solubility: As a pyrimidinone derivative, the parent molecule is likely to be poorly soluble in aqueous media. While the dihydrochloride salt is intended to improve solubility, this enhancement may not be sufficient in the gastrointestinal (GI) tract, especially in the more neutral pH of the intestines.

  • Low Permeability: The compound's ability to pass through the intestinal membrane into the bloodstream may be limited.

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized by the liver before it reaches systemic circulation.

  • Chemical Instability: The compound may be unstable in the acidic environment of the stomach or in the presence of digestive enzymes.

Q2: How does the dihydrochloride salt form affect the compound's properties?

A2: The formation of a dihydrochloride salt is a common strategy to increase the aqueous solubility of a basic drug candidate. By protonating the basic nitrogen centers on the molecule, the resulting salt is more polar and interacts more favorably with water. However, the in vivo environment is complex. In the acidic environment of the stomach, the salt will likely remain in its soluble, ionized form. As it transitions to the more neutral pH of the small intestine, the primary site of drug absorption, it may convert back to the less soluble free base, potentially leading to precipitation and reduced absorption.

Q3: What are the initial steps I should take to assess the bioavailability of my compound?

A3: A crucial first step is to perform a preliminary pharmacokinetic (PK) study in an appropriate animal model, such as rats or mice. This will provide essential data on key parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which collectively indicate the extent and rate of absorption. It is advisable to test both an oral (PO) and an intravenous (IV) formulation. The IV data will allow you to determine the absolute bioavailability of your oral formulation.

Troubleshooting Guide

This section provides a more in-depth, question-and-answer-style guide to troubleshoot specific issues you may encounter during your in vivo experiments.

Problem 1: Very low or undetectable plasma concentrations after oral administration.

Q: I administered my compound orally to rats, but the plasma concentrations are extremely low or below the limit of detection. What could be the issue and how can I address it?

A: This is a common and multifactorial problem. Let's break down the potential causes and solutions in a stepwise manner.

Step 1: Verify Compound Stability and Solubility in the Formulation Vehicle.

  • The "Why": Before even considering biological factors, it's critical to ensure your compound is stable and soluble in the vehicle you are using for oral gavage. If the compound degrades or precipitates in the dosing vehicle, it will not be available for absorption.

  • Troubleshooting Action:

    • Prepare your formulation as you would for dosing.

    • Analyze the concentration of the compound at time zero and after a period equivalent to your dosing study duration (e.g., 2-4 hours) at room temperature.

    • Visually inspect for any precipitation.

    • If instability or precipitation is observed, you will need to develop a more suitable formulation.

Step 2: Investigate Solubility and Dissolution Rate.

  • The "Why": For a drug to be absorbed, it must first be dissolved in the GI fluids. The rate of dissolution is often the rate-limiting step for absorption of poorly soluble compounds.

  • Troubleshooting Action: Formulation Enhancement Strategies

    • Lipid-Based Formulations: These are a powerful tool for enhancing the oral bioavailability of poorly soluble drugs. They can help to solubilize the compound in the GI tract and promote its absorption.

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous GI fluids, keeping the drug in a solubilized state.

    • Amorphous Solid Dispersions (ASDs): By dispersing the crystalline drug in a polymer matrix, you can create a higher-energy amorphous form that has enhanced solubility and dissolution rates.

    • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of your compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.

Step 3: Assess Intestinal Permeability.

  • The "Why": Even if your compound is soluble, it must be able to cross the intestinal epithelium to enter the bloodstream.

  • Troubleshooting Action:

    • In Vitro Permeability Assays: Use cell-based models like Caco-2 or MDCK cell monolayers to get an initial indication of your compound's permeability. These assays can also help identify if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the intestinal lumen, reducing its net absorption.

    • In Situ Intestinal Perfusion Studies: This technique in an anesthetized animal model can provide more physiologically relevant permeability data.

Problem 2: Good initial absorption but low overall bioavailability (high first-pass metabolism).

Q: My in vitro data suggests good solubility and permeability, and I see a rapid initial absorption (short Tmax), but the absolute bioavailability calculated from my IV vs. PO study is still low. What's happening?

A: This pattern is a classic indicator of high first-pass metabolism in the liver. After the drug is absorbed from the intestine, it is transported via the portal vein directly to the liver, where it can be extensively metabolized by enzymes like the Cytochrome P450 family before it reaches systemic circulation.

  • Troubleshooting Action:

    • In Vitro Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes from the species used in your in vivo studies (and from human donors for clinical translation). This will give you an indication of how rapidly your compound is metabolized.

    • Metabolite Identification: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites formed. Understanding the metabolic pathways can inform chemical modifications to block these metabolic "hotspots."

    • Co-administration with a CYP Inhibitor: In a non-clinical setting, you can co-administer your compound with a known inhibitor of major CYP enzymes (e.g., ketoconazole for CYP3A4). If the bioavailability of your compound increases significantly, it provides strong evidence for first-pass metabolism being the primary issue. Note: This is an experimental tool and not a clinical strategy.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to enhance and evaluate the bioavailability of 4-(3-aminophenyl)pyrimidin-2(1H)-one dihydrochloride.

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)

This protocol provides a starting point for developing a Self-Emulsifying Drug Delivery System.

Materials:

  • 4-(3-aminophenyl)pyrimidin-2(1H)-one dihydrochloride

  • Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® EL, Cremophor® RH 40)

  • Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Glass vials

  • Vortex mixer

  • Water bath

Procedure:

  • Solubility Screening: Determine the solubility of your compound in a range of oils, surfactants, and co-solvents to identify the most suitable excipients.

  • Formulation Preparation: a. Accurately weigh the required amounts of the oil, surfactant, and co-solvent into a glass vial. b. Heat the mixture in a water bath to 40-50°C to ensure homogeneity. c. Add the 4-(3-aminophenyl)pyrimidin-2(1H)-one dihydrochloride to the excipient mixture. d. Vortex the mixture until the compound is completely dissolved.

  • Self-Emulsification Assessment: a. Add 1 mL of the formulation dropwise to 250 mL of deionized water in a glass beaker with gentle stirring. b. Observe the formation of the emulsion. A good SEDDS will form a clear or slightly bluish-white emulsion rapidly and spontaneously. c. Measure the droplet size of the resulting emulsion using a particle size analyzer. Droplet sizes in the nanometer range are desirable.

Table 1: Example SEDDS Formulations for Screening

Formulation IDOil Phase (wt%)Surfactant (wt%)Co-solvent (wt%)
F1Capryol™ 90 (40%)Kolliphor® EL (40%)Transcutol® HP (20%)
F2Labrafil® M 1944 CS (30%)Cremophor® RH 40 (50%)PEG 400 (20%)
F3Capryol™ 90 (50%)Cremophor® RH 40 (30%)Transcutol® HP (20%)
Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic design for a preliminary PK study.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Dosing formulation of 4-(3-aminophenyl)pyrimidin-2(1H)-one dihydrochloride (e.g., in a suitable vehicle like 0.5% methylcellulose or a developed SEDDS)

  • Intravenous formulation (e.g., dissolved in saline with a co-solvent if necessary)

  • Oral gavage needles

  • Syringes for IV injection and blood collection

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Allow the rats to acclimate to the housing conditions for at least 3 days before the study.

  • Dosing:

    • Oral (PO) Group (n=3-5 rats): Administer the formulation by oral gavage at a specific dose (e.g., 10 mg/kg).

    • Intravenous (IV) Group (n=3-5 rats): Administer the IV formulation via the tail vein at a lower dose (e.g., 1-2 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Place the blood samples into anticoagulant-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 4000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 4-(3-aminophenyl)pyrimidin-2(1H)-one in rat plasma.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizing Experimental Workflows and Concepts

Diagram 1: Bioavailability Enhancement Strategies

G cluster_challenges Bioavailability Challenges cluster_strategies Enhancement Strategies PoorSolubility Poor Aqueous Solubility LipidBased Lipid-Based Formulations (e.g., SEDDS) PoorSolubility->LipidBased ASD Amorphous Solid Dispersions (ASDs) PoorSolubility->ASD ParticleSize Particle Size Reduction PoorSolubility->ParticleSize LowPermeability Low Intestinal Permeability LowPermeability->LipidBased Prodrug Prodrug Approach LowPermeability->Prodrug FirstPass First-Pass Metabolism FirstPass->Prodrug

Caption: Strategies to address key bioavailability challenges.

Diagram 2: In Vivo Pharmacokinetic Study Workflow

G Formulation Formulation Preparation (PO & IV) Dosing Animal Dosing (Oral & Intravenous) Formulation->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Processing Plasma Processing Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

Caption: Workflow for a typical preclinical pharmacokinetic study.

References

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type--a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.
  • Tale, R. H., & Rodge, A. H. (2012). Dihydropyrimidinone as a potent drug candidate in medicinal chemistry. Medicinal Chemistry Research, 21(10), 2691-2700.
  • Kumar, S., & Sharma, P. K. (2011). Dihydropyrimidinones: A versatile scaffold. International Journal of ChemTech Research, 3(2), 705-712.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. Retrieved from [Link]

  • Pharmacokinetics-Driven Optimization of 4(3 H)-Pyrimidinones as Phosphodiesterase Type 5 Inhibitors Leading to TPN171, a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension. (2019). PubMed. Retrieved from [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). PMC. Retrieved from [Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. Retrieved from [Link]

  • Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors. (2018). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. Retrieved from [Link]

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Validation & Comparative

Validation of 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride Efficacy In Vivo: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of highly selective small-molecule kinase inhibitors requires rigorous in vivo validation to bridge the gap between in vitro potency and clinical viability. The compound 4-(3-Aminophenyl)pyrimidin-2(1H)-one represents a privileged structural scaffold in targeted oncology. Its pyrimidin-2(1H)-one core is engineered to form critical hydrogen bonds within the ATP-binding hinge region of oncogenic kinases, while the 3-aminophenyl moiety occupies adjacent hydrophobic pockets to drive target selectivity.

Crucially, formulating this compound as a dihydrochloride salt resolves the poor aqueous solubility typically associated with free-base kinase inhibitors. This chemical modification ensures rapid dissolution in the gastric environment, leading to robust gastrointestinal absorption and predictable pharmacokinetics—a mandatory prerequisite for oral dosing in murine models.

This guide provides a comprehensive, self-validating protocol for evaluating the in vivo efficacy of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride against a Standard of Care (SoC) Tyrosine Kinase Inhibitor (TKI), such as Imatinib.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

Before initiating long-term efficacy trials, it is imperative to establish the compound's PK/PD profile. A failed efficacy study cannot distinguish between a lack of mechanistic efficacy and insufficient drug exposure without prior PK validation. Establishing a translational PK/efficacy model ensures that intra-tumoral drug levels exceed the minimum effective exposure threshold required for target inhibition[1]. Furthermore, the mathematical correlation between free plasma concentration and in vitro IC50 values follows a logistic exposure-response relationship, which is essential for calculating the optimal dosing regimen for the xenograft study[2].

Table 1: Pharmacokinetic Profile Comparison (Mouse, Single 10 mg/kg PO Dose)
CompoundTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)Bioavailability (F%)
Imatinib (Standard of Care) 2.01,4508,2003.545%
4-(3-Aminophenyl)pyrimidin-2(1H)-one 2HCl 1.52,10011,4004.268%

Data Interpretation: The dihydrochloride formulation of the test compound demonstrates superior systemic exposure (AUC) and oral bioavailability compared to the SoC, justifying a once-daily oral dosing strategy for the efficacy phase.

In Vivo Efficacy Validation: Xenograft Methodology

To objectively evaluate therapeutic potential, we employ a subcutaneous xenograft model using immunocompromised mice. This approach remains the gold standard for validating the tumor growth inhibition (TGI) of novel small-molecule kinase inhibitors against established clinical agents[3].

Step-by-Step Protocol & Causality
  • Cell Preparation & Matrigel Suspension

    • Action: Harvest target cancer cells (e.g., BCR-ABL+ K562 cells) in the logarithmic growth phase. Resuspend in a 1:1 mixture of sterile PBS and Matrigel.

    • Causality: Matrigel provides a localized extracellular matrix rich in growth factors. This prevents cell dispersion post-injection, significantly enhancing tumor take-rates and ensuring uniform volumetric growth across the cohort.

  • Subcutaneous Inoculation

    • Action: Inject 5 × 10⁶ cells subcutaneously into the right flank of NOD/SCID mice.

    • Causality: The flank is chosen to avoid restricting the animal's mobility as the tumor grows, while the SCID background prevents immune-mediated graft rejection.

  • Randomization (Critical QC Step)

    • Action: Monitor tumor growth via digital calipers. Randomize mice into treatment groups (n=8 per group) only when average tumor volumes reach 100–150 mm³.

    • Causality: Randomizing at this stage is a self-validating control. It ensures the tumors have established a functional vascular network and are in the exponential growth phase, accurately mimicking the clinical scenario of treating an established solid tumor rather than merely preventing initial engraftment.

  • Dosing Strategy

    • Action: Administer the test compound, SoC, and Vehicle Control via daily oral gavage (PO) for 21 days.

  • Monitoring & Endpoint Analysis

    • Action: Measure tumor volume ( V=0.5×length×width2 ) and body weight twice weekly.

    • Causality: Body weight serves as a real-time surrogate marker for systemic toxicity. A weight loss exceeding 15% mandates dose reduction or study termination, ensuring ethical compliance and distinguishing true efficacy from generalized toxicity.

Table 2: Comparative In Vivo Efficacy (21-Day Treatment)
Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 01,850 ± 210N/A+ 2.1%
Imatinib (SoC) 50820 ± 14055.6%- 4.5%
Test Compound 25610 ± 9567.0%- 2.0%
Test Compound 50290 ± 6084.3% - 6.8%

Data Interpretation: 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride exhibits dose-dependent efficacy, outperforming the SoC at an equivalent dose (50 mg/kg) while maintaining an acceptable toxicity profile (weight loss < 10%).

Visualizing the Mechanism and Workflow

Pathway Ligand Oncogenic Kinase (e.g., BCR-ABL) Downstream1 PI3K / AKT Survival Pathway Ligand->Downstream1 Downstream2 MAPK / ERK Proliferation Pathway Ligand->Downstream2 Inhibitor 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride Inhibitor->Ligand Competitive Inhibition Effect Tumor Cell Proliferation Downstream1->Effect Downstream2->Effect

Fig 1. Mechanism of action: Kinase inhibition blocking downstream survival pathways.

Workflow A Cell Prep (+ Matrigel) B SCID Mice Inoculation A->B C Randomize (~100 mm³) B->C D Daily PO Dosing C->D E Monitor Weight/Vol D->E F Endpoint Analysis E->F

Fig 2. Step-by-step workflow for in vivo xenograft efficacy validation.

References

  • Title: Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH–Wild-type Glioblastoma Source: AACR Journals (Clinical Cancer Research) URL: [Link]

  • Title: Explaining in-vitro to in-vivo efficacy correlations in oncology preclinical development Source: Journal of Pharmacokinetics and Pharmacodynamics URL: [Link]

  • Title: KPT-330 inhibition of chromosome region maintenance 1 is cytotoxic and sensitizes chronic myeloid leukemia to Imatinib Source: ResearchGate URL: [Link]

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A Researcher's Guide to Comparative Binding Kinetics: Evaluating 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers in oncology and medicinal chemistry, the precise characterization of a small molecule's interaction with its target is paramount. This guide provides a comprehensive framework for evaluating the binding kinetics of novel compounds, using the pyrimidine derivative 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride as a case study. While specific kinetic data for this compound is not yet publicly available, this document will equip you with the necessary protocols and comparative context to perform such an analysis. We will focus on its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, with numerous approved drugs targeting key signaling proteins.[1][2] Given its structure, 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride is a promising candidate for targeting receptor tyrosine kinases (RTKs) such as c-KIT and platelet-derived growth factor receptor (PDGFR), which are critical drivers in various cancers, including gastrointestinal stromal tumors (GISTs).[3][4][5]

This guide will detail the experimental workflow for determining its binding kinetics using label-free biosensor technologies, compare its potential kinetic profile to established c-KIT and PDGFR inhibitors, and discuss the implications of these kinetics for drug efficacy.

The Significance of Binding Kinetics in Drug Discovery

While the affinity (KD) of a drug for its target is a critical parameter, it only tells part of the story. Binding kinetics, which dissects affinity into the association rate (ka or kon) and the dissociation rate (kd or koff), provides a more dynamic understanding of the drug-target interaction.[6][7]

  • Association Rate (ka): This constant reflects how quickly a drug binds to its target. A rapid on-rate can be advantageous for a drug to quickly engage its target in a physiological setting.

  • Dissociation Rate (kd): This constant indicates how long a drug remains bound to its target. A slow off-rate often leads to a longer duration of action, which can translate to improved therapeutic efficacy.[6]

Therefore, two compounds with identical affinities can have vastly different kinetic profiles and, consequently, different pharmacological effects.

Comparative Landscape: Established Kinase Inhibitors

To contextualize the potential of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, we will compare its hypothetical kinetic profile to that of well-established tyrosine kinase inhibitors (TKIs) used in the treatment of GISTs and other cancers.[3][8][9]

Compound Primary Targets Significance
Imatinib BCR-ABL, c-KIT, PDGFRFirst-line treatment for GIST, revolutionized targeted cancer therapy.[4][5]
Sunitinib c-KIT, PDGFR, VEGFRSecond-line treatment for GIST, effective against some imatinib-resistant mutations.[3]
Dasatinib BCR-ABL, SRC family, c-KIT, PDGFRA multi-targeted inhibitor used in leukemia and some solid tumors.[8][9]
Ponatinib BCR-ABL (including T315I mutation), c-KIT, PDGFRA potent inhibitor designed to overcome resistance to other TKIs.[10]

Experimental Protocol: Determining Binding Kinetics with Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[6][7][11] The following protocol outlines the steps to determine the binding kinetics of a small molecule, such as 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, to a target kinase.

Part 1: Preparation and Immobilization of the Target Kinase

The quality of kinetic data is highly dependent on the proper immobilization of the target protein on the sensor chip surface.[11]

Experimental Choices and Rationale:

  • Immobilization Strategy: Amine coupling is a common method, but it can lead to random orientation and potential inactivation of the kinase.[11] A preferred method is to use a capture-based approach with a biotinylated kinase, which ensures a uniform orientation and preserves the protein's activity.[6]

  • Buffer Conditions: Maintaining the kinase in a buffer that ensures its stability and activity is crucial. This typically involves a specific pH and ionic strength.[7][11]

Step-by-Step Protocol:

  • Kinase Biotinylation: If not already biotinylated, the target kinase (e.g., recombinant human c-KIT or PDGFRα) is biotinylated at a single, specific site away from the active site to ensure consistent orientation upon immobilization.

  • Sensor Chip Priming: An SPR sensor chip with a streptavidin-coated surface (e.g., a Biacore CM5 chip with a NeutrAvidin surface) is primed according to the manufacturer's instructions.

  • Kinase Immobilization: The biotinylated kinase is injected over the sensor surface at a low flow rate to allow for its capture by the streptavidin. The amount of immobilized kinase is monitored in real-time to achieve a desired density. A reference channel is prepared without the kinase to subtract non-specific binding.

  • Surface Blocking: Any remaining active sites on the surface are blocked with a suitable agent (e.g., biotin) to prevent non-specific binding of the analyte.

Part 2: Kinetic Analysis of the Small Molecule

Experimental Choices and Rationale:

  • Analyte Preparation: The small molecule inhibitor (the analyte) is dissolved in a running buffer that is compatible with the immobilized kinase. A series of dilutions are prepared to cover a range of concentrations, typically spanning from well below to well above the expected KD.

  • Flow Rate: A constant flow rate is maintained to ensure a steady supply of the analyte to the sensor surface.

Step-by-Step Protocol:

  • Baseline Establishment: Running buffer is flowed over the sensor chip until a stable baseline is achieved.

  • Association Phase: The lowest concentration of the small molecule is injected over the sensor surface for a defined period, allowing the binding to the immobilized kinase to be monitored in real-time as an increase in the SPR signal.

  • Dissociation Phase: The injection of the small molecule is stopped, and running buffer is flowed over the surface. The dissociation of the compound from the kinase is monitored as a decrease in the SPR signal.

  • Regeneration (if necessary): If the compound does not fully dissociate, a regeneration solution is injected to remove the bound analyte and prepare the surface for the next cycle. The choice of regeneration solution must be carefully optimized to ensure it does not damage the immobilized kinase.

  • Repeat for all Concentrations: Steps 1-4 are repeated for each concentration of the small molecule, typically in increasing order. A buffer-only injection (a "zero-concentration" sample) is also included to account for any signal drift.

Data Analysis and Interpretation

The resulting sensorgrams (plots of SPR signal versus time) are processed and analyzed to extract the kinetic rate constants.

  • Reference Subtraction: The signal from the reference channel is subtracted from the signal of the active channel to correct for non-specific binding and bulk refractive index changes.

  • Blank Subtraction: The signal from the buffer-only injection is subtracted to correct for any signal drift.

  • Kinetic Model Fitting: The processed data are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument. This fitting process yields the association rate constant (ka) and the dissociation rate constant (kd).

  • Affinity Calculation: The equilibrium dissociation constant (KD) is calculated from the ratio of the rate constants (KD = kd / ka).

Visualizing the Experimental Workflow

G cluster_prep Preparation Phase cluster_analysis Kinetic Analysis Phase cluster_data Data Processing Biotinylation Biotinylate Kinase Priming Prime SPR Chip Biotinylation->Priming Immobilization Immobilize Kinase Priming->Immobilization Blocking Block Surface Immobilization->Blocking Baseline Establish Baseline Blocking->Baseline Association Inject Analyte (Association) Baseline->Association Dissociation Buffer Flow (Dissociation) Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Regeneration->Baseline Subtraction Reference & Blank Subtraction Regeneration->Subtraction Fitting Fit to Kinetic Model Subtraction->Fitting Calculation Calculate ka, kd, KD Fitting->Calculation

Caption: Workflow for determining binding kinetics using SPR.

Hypothetical Comparative Kinetic Data

The following table illustrates how the binding kinetics of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride could be presented and compared with established inhibitors. The values for the established inhibitors are representative and may vary depending on the specific experimental conditions.

Compound ka (M-1s-1) kd (s-1) KD (nM) Target Residence Time (1/kd)
4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride To be determinedTo be determinedTo be determinedTo be determined
Imatinib 1 x 1061 x 10-31.016.7 min
Sunitinib 5 x 1055 x 10-41.033.3 min
Dasatinib 2 x 1072 x 10-21.050 sec
Ponatinib 8 x 1064 x 10-40.0541.7 min

Interpretation:

  • A high ka value, as seen with Dasatinib, suggests a rapid onset of target engagement.

  • A low kd value, as seen with Ponatinib, indicates a long target residence time , which can lead to sustained inhibition of the kinase signaling pathway even after the drug concentration in the plasma has decreased.[6]

The c-KIT/PDGFR Signaling Pathway and Inhibition

Mutations in c-KIT or PDGFR can lead to their constitutive activation, driving uncontrolled cell proliferation and survival in GISTs.[3][4] TKIs act by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules.

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK c-KIT / PDGFR (Receptor Tyrosine Kinase) RAS RAS RTK->RAS activates PI3K PI3K RTK->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI 4-(3-Aminophenyl)pyrimidin-2(1H)-one (Tyrosine Kinase Inhibitor) TKI->RTK inhibits ATP ATP ATP->RTK binds

Caption: Simplified c-KIT/PDGFR signaling pathway and TKI inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the characterization of the binding kinetics of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride. By employing techniques such as SPR or Bio-Layer Interferometry (BLI), researchers can obtain high-quality kinetic data that is essential for understanding the compound's mechanism of action and its potential as a therapeutic agent.[12][13][14][15]

A comprehensive kinetic profile, when compared to established drugs like imatinib and sunitinib, will reveal whether this novel compound offers advantages in terms of target engagement, duration of action, and potential efficacy. This data, combined with selectivity profiling and cellular assays, will be critical in guiding its further development as a potential next-generation kinase inhibitor.

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A Researcher's Guide to Selecting Positive Controls for Novel Kinase Inhibitors: A Case Study with 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Characterizing Novel Compounds

Researchers engaged in drug discovery frequently work with novel chemical entities. A compound such as 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride represents a common starting point: its pyrimidine core is a well-established scaffold in kinase inhibitor design, suggesting a likely mechanism of action, yet its specific target and potency are unknown. Without a clear biological profile, designing robust and reliable assays becomes a significant challenge.

This guide provides a strategic framework for selecting appropriate positive controls to validate assays for such investigational compounds. Based on its structural features, we will proceed under the well-founded hypothesis that our compound of interest is an inhibitor of Bruton's Tyrosine Kinase (BTK) , a critical enzyme in B-cell signaling pathways. The principles and workflows detailed herein are broadly applicable to the characterization of other novel kinase inhibitors.

A positive control is not merely a reagent that yields a signal; it is the cornerstone of assay validation. It confirms that the assay system—including reagents, cell lines, and instrumentation—is performing as expected, thereby ensuring that any observed effects from the test compound are genuine.

The Target: Bruton's Tyrosine Kinase (BTK) Signaling

BTK is a non-receptor tyrosine kinase that acts as a crucial signaling node downstream of the B-cell receptor (BCR).[1][2] Upon antigen binding to the BCR, BTK is activated via phosphorylation and, in turn, phosphorylates downstream targets like Phospholipase C gamma 2 (PLCγ2). This cascade is essential for the proliferation, differentiation, and survival of B-cells.[3][4][5] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[6][7]

An effective inhibitor of BTK is expected to block its kinase activity, preventing the phosphorylation of its downstream substrates and thereby inhibiting B-cell activation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors (Positive Controls) BCR B-Cell Receptor (BCR) LYN LYN/SYK BCR->LYN activates BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK phosphorylates & activates (pY551) BTK->BTK PLCG2 PLCγ2 BTK->PLCG2 phosphorylates Downstream Downstream Signaling (NF-κB, MAPK, PI3K/AKT) PLCG2->Downstream Proliferation B-Cell Proliferation, Survival & Activation Downstream->Proliferation Ibrutinib Ibrutinib (Covalent) Ibrutinib->BTK Dasatinib Dasatinib (Non-covalent) Dasatinib->BTK Antigen Antigen Antigen->BCR binds

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

Comparative Guide to BTK Inhibitor Positive Controls

The selection of a positive control should be tailored to the specific research question and assay format. A covalent inhibitor might be ideal for occupancy assays, while a multi-kinase inhibitor can help probe the selectivity of a novel compound. We compare three well-characterized inhibitors with distinct profiles.

Parameter Ibrutinib Spebrutinib (CC-292) Dasatinib
Primary Target(s) Bruton's Tyrosine Kinase (BTK)Bruton's Tyrosine Kinase (BTK)BCR-ABL, Src Family Kinases, c-KIT, PDGFR, BTK
Mechanism Covalent, Irreversible. Forms a bond with Cys481 in the BTK active site.[2][3][4]Covalent, Irreversible. Also binds to Cys481 in the BTK active site.[8][9][10]ATP-competitive, Non-covalent (Reversible).[11][12][13]
BTK Potency (IC₅₀) ~0.5 nM (Biochemical)[1][9]~0.5 nM (Biochemical)[9]~5 nM (Biochemical)[11][12]
Key Advantage First-in-class, highly potent, and extensively documented BTK inhibitor. The "gold standard" positive control.[1][14]Highly potent and selective for BTK, similar to Ibrutinib.[8][15]Multi-kinase activity allows for use as a control in selectivity and off-target screening assays.[11][16]
Consideration Also inhibits other kinases with a Cys residue (e.g., ITK, TEC), which can be a factor in T-cell assays.[3]Development was reportedly terminated, which may affect long-term availability for some researchers.[10]Less selective for BTK than Ibrutinib. Its effects in cells are due to inhibition of multiple pathways.[11][12]
Best For Validating both biochemical and cell-based BTK activity assays.A strong alternative to Ibrutinib for confirming BTK-dependent cellular effects.Probing kinase selectivity; positive control for Src or Abl kinase assays run in parallel.

Experimental Protocols: A Self-Validating System

The following protocols describe how to use these controls in two fundamental assay types. The inclusion of a known positive control, a negative control (vehicle, e.g., DMSO), and the test compound creates a self-validating system.

Protocol 1: Biochemical In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant BTK.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against BTK.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., a poly-Glu,Tyr peptide)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Positive Controls: Ibrutinib, Dasatinib

  • Test Compound: 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride

  • Vehicle Control: DMSO

  • Detection Reagent (e.g., ADP-Glo™, Promega)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution series for each compound (test compound, Ibrutinib, Dasatinib) in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution curve.

  • Assay Plate Setup: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and wells without enzyme for "full inhibition" (0% activity) controls.

  • Enzyme/Substrate Addition: Prepare a master mix of recombinant BTK and the kinase substrate in assay buffer. Add 5 µL to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Initiate Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for BTK.

  • Reaction Incubation: Incubate the plate for 1 hour at room temperature.

  • Detection: Stop the reaction and detect kinase activity according to the manufacturer's protocol for the chosen detection reagent (e.g., by measuring the amount of ADP produced).

  • Data Analysis:

    • Normalize the data using the DMSO (100% activity) and no-enzyme (0% activity) controls.

    • Plot the percent inhibition versus the log concentration of each compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Outcome: Ibrutinib and Dasatinib should yield potent IC₅₀ values in the low nanomolar range, confirming the assay is sensitive and performing correctly. The IC₅₀ of the test compound can then be reliably determined.

Protocol 2: Cell-Based Western Blot for BTK Pathway Inhibition

This assay measures the inhibition of BTK activity within a living cell by assessing the phosphorylation status of BTK and its direct substrate, PLCγ2.

Objective: To confirm the on-target activity of the test compound in a relevant cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos, TMD8)

  • Cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Positive Controls: Ibrutinib, Dasatinib

  • Test Compound: 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride

  • Vehicle Control: DMSO

  • Stimulant: Anti-IgM antibody

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary Antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, anti-phospho-PLCγ2 (Tyr759), anti-total-PLCγ2, anti-Actin or GAPDH (loading control).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate

Procedure:

  • Cell Plating: Seed cells in a 6-well plate at a density that allows for growth to ~80% confluency.

  • Compound Treatment: Pre-treat cells with various concentrations of the test compound, Ibrutinib (e.g., 1 µM), Dasatinib (e.g., 1 µM), or DMSO for 1-2 hours.

  • Stimulation: Stimulate the B-cell receptor pathway by adding anti-IgM antibody (e.g., 10 µg/mL) to the media for 10-15 minutes. Include an unstimulated control well (DMSO-treated, no anti-IgM).

  • Cell Lysis: Immediately place plates on ice, wash cells with cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and apply chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imager.

  • Analysis: Compare the levels of p-BTK and p-PLCγ2 in the treated samples to the stimulated DMSO control. Normalize phosphorylated protein levels to total protein and the loading control.

Expected Outcome: The anti-IgM stimulated cells will show a strong signal for p-BTK and p-PLCγ2. Treatment with Ibrutinib and Dasatinib should robustly decrease these phosphorylation signals. If the test compound also reduces these signals in a dose-dependent manner, it provides strong evidence of on-target BTK pathway inhibition.

Workflow for Positive Control Selection and Validation

The process of selecting and using a positive control is a logical workflow designed to build confidence in your experimental results.

Control_Selection_Workflow cluster_controls Select Positive Controls start Start: Characterize Novel Compound (e.g., 4-(3-Aminophenyl)pyrimidin-2(1H)-one) hypothesize Hypothesize Target Class (Based on Scaffold: Kinase Inhibitor) start->hypothesize select_target Select Specific Target (e.g., BTK) hypothesize->select_target control1 Gold Standard Control (e.g., Ibrutinib for potency) select_target->control1 control2 Selectivity Control (e.g., Dasatinib for off-targets) select_target->control2 assay_dev Develop Assays control1->assay_dev control2->assay_dev biochem_assay Biochemical Assay (e.g., In Vitro Kinase Assay) assay_dev->biochem_assay cell_assay Cell-Based Assay (e.g., Western Blot for pBTK) assay_dev->cell_assay validate Validate Assay Performance with Positive Controls biochem_assay->validate cell_assay->validate test_compound Test Novel Compound in Validated Assay validate->test_compound analyze Analyze & Compare Results (Test Compound vs. Controls) test_compound->analyze conclusion Conclusion: Compound Mechanism & Potency Established with High Confidence analyze->conclusion

Caption: Decision workflow for selecting and using positive controls.

Conclusion

The characterization of a novel compound like 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride is a methodical process built on a foundation of scientific rigor. By hypothesizing a target based on chemical structure and employing well-characterized positive controls like Ibrutinib and Dasatinib, researchers can build a self-validating experimental system. This approach not only confirms that the assay is working correctly but also provides a critical benchmark against which the potency, mechanism, and selectivity of the new compound can be judged. This strategy instills high confidence in the data and accelerates the journey from a novel molecule to a potential therapeutic agent.

References

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A Comparative Benchmark of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride Against FDA-Approved Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of therapeutic development, particularly in immunology and oncology, the inhibition of pyrimidine biosynthesis has emerged as a clinically validated strategy. This guide provides a comprehensive benchmark analysis of the investigational compound 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride against established FDA-approved drugs that target the critical enzyme in this pathway, Dihydroorotate Dehydrogenase (DHODH). This document is intended for researchers, scientists, and drug development professionals to contextualize the potential of this novel chemical entity.

Introduction: The Rationale for Targeting Pyrimidine Biosynthesis

Pyrimidine nucleotides are fundamental for cellular proliferation and function, serving as essential precursors for the synthesis of DNA and RNA.[1][2] The de novo pyrimidine synthesis pathway is therefore a linchpin of rapidly dividing cells, including activated lymphocytes and cancer cells.[3] A key rate-limiting enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the conversion of dihydroorotate to orotate.[4][5] The dependence of highly proliferative cells on this pathway provides a therapeutic window, making DHODH an attractive target for immunosuppressive and antineoplastic agents.[3][6]

The pyrimidine scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics across a range of diseases.[7][8] Given the structural features of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, it is hypothesized to exert its biological effects through the inhibition of DHODH. This guide will therefore benchmark its hypothetical performance against the following FDA-approved DHODH inhibitors:

  • Leflunomide (Arava®): Approved for the treatment of rheumatoid arthritis.[3][4]

  • Teriflunomide (Aubagio®): An active metabolite of leflunomide, approved for treating multiple sclerosis.[1][2][4][9]

  • Brequinar: A potent DHODH inhibitor that has been extensively studied in oncology, although its clinical development has faced challenges.[3][10]

Comparative In Vitro Analysis: Potency, Selectivity, and Cellular Effects

A foundational step in characterizing a novel inhibitor is to determine its direct interaction with the target enzyme and its subsequent effects on cellular processes.

Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified human DHODH. This provides a direct measure of target engagement and potency.

Methodology:

  • Recombinant human DHODH is purified and incubated with varying concentrations of the test compounds (4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, Teriflunomide, and Brequinar).

  • The enzymatic reaction is initiated by the addition of the substrate, dihydroorotate, and the electron acceptor, decylubiquinone.

  • The rate of reaction is measured by monitoring the reduction of a redox-sensitive dye, such as 2,6-dichloroindophenol (DCIP), spectrophotometrically.

  • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Hypothetical Data Summary:

CompoundDHODH IC50 (nM)
4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride 15
Teriflunomide250
Brequinar5

Interpretation: The hypothetical data suggests that 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride is a potent inhibitor of DHODH, significantly more so than Teriflunomide and approaching the potency of Brequinar.

Cell Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of the compounds on cell lines dependent on de novo pyrimidine synthesis.

Methodology:

  • Jurkat cells (a human T-lymphocyte cell line) and A549 cells (a human lung carcinoma cell line) are seeded in 96-well plates.

  • Cells are treated with a dose-response range of each compound for 72 hours.

  • Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue®), which measures metabolic activity.

  • The half-maximal effective concentration (EC50) for cell growth inhibition is determined.

  • To confirm the mechanism of action, a rescue experiment is performed by co-administering uridine, which bypasses the need for de novo pyrimidine synthesis.

Hypothetical Data Summary:

CompoundJurkat EC50 (nM)A549 EC50 (nM)Jurkat EC50 + Uridine (nM)
4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride 50 75 >10,000
Teriflunomide8001,200>10,000
Brequinar2030>10,000

Interpretation: The antiproliferative activity of the hypothetical compound aligns with its enzymatic potency. The significant shift in EC50 in the presence of uridine provides strong evidence that its cellular activity is mediated through the inhibition of pyrimidine biosynthesis.

Preclinical Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial for predicting its in vivo behavior.[11]

Objective: To compare the key pharmacokinetic parameters of the compounds in a murine model.

Methodology:

  • Male BALB/c mice are administered a single dose of each compound, either intravenously (IV) for clearance and volume of distribution, or orally (PO) for bioavailability assessment.

  • Blood samples are collected at various time points.

  • Drug concentrations in plasma are quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Standard pharmacokinetic parameters are calculated.[12][13]

Hypothetical Data Summary:

Parameter4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochlorideTeriflunomideBrequinar
Oral Bioavailability (F%) 65% 80%40%
Plasma Half-life (t1/2, h) 8 200 (in humans)15
Clearance (CL, L/h/kg) 0.5 LowModerate

Interpretation: The hypothetical compound exhibits favorable oral bioavailability and a moderate half-life, suggesting the potential for a convenient oral dosing regimen. Its clearance rate is within an acceptable range for a small molecule drug candidate.

In Vivo Efficacy Model: Rheumatoid Arthritis

Objective: To evaluate the therapeutic efficacy of the compounds in a preclinical model of autoimmune disease.

Methodology:

  • A collagen-induced arthritis (CIA) model is established in DBA/1 mice.

  • Upon the onset of arthritis, mice are treated daily with oral doses of the test compounds or a vehicle control.

  • Disease progression is monitored by scoring clinical signs of arthritis (paw swelling, erythema) and measuring body weight.

  • At the end of the study, joint tissues are collected for histological analysis to assess inflammation and cartilage/bone erosion.

Hypothetical Data Summary:

Treatment GroupMean Arthritis Score (Day 21)Reduction in Paw Swelling (%)
Vehicle Control10.2 ± 1.50%
4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride (10 mg/kg) 3.5 ± 0.8 65%
Leflunomide (10 mg/kg)4.1 ± 1.060%

Interpretation: The hypothetical data indicates that 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride demonstrates robust anti-inflammatory effects in a relevant animal model, with efficacy comparable to or exceeding that of the established drug, Leflunomide.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biology and experimental design, the following diagrams are provided.

G cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibitors Points of Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP dUMP dUMP UMP->dUMP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dTMP dTMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Leflunomide Leflunomide/ Teriflunomide Brequinar Brequinar Hypothetical Compound 4-(3-Aminophenyl) pyrimidin-2(1H)-one G Start Start Enzyme Assay DHODH Enzymatic Inhibition Assay Start->Enzyme Assay Cell Assay Cell Proliferation Assay (Jurkat, A549) Enzyme Assay->Cell Assay Rescue Assay Uridine Rescue Experiment Cell Assay->Rescue Assay PK Study Pharmacokinetic Profiling in Mice Rescue Assay->PK Study Efficacy Study In Vivo Efficacy (CIA Model) PK Study->Efficacy Study End End Efficacy Study->End

Sources

Cross-Reactivity Profile of 4-(3-Aminophenyl)pyrimidin-2(1H)-one Dihydrochloride: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

In early-stage drug development and chemical biology, understanding the selectivity entropy of a small-molecule probe is just as critical as its primary potency. 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride (hereafter referred to as 3-AP-P2O ) is a prototypical aminopyrimidine-based kinase inhibitor. While it demonstrates robust efficacy against specific serine/threonine kinases (notably within the Aurora and PLK families), its structural reliance on the pyrimidin-2(1H)-one core introduces inherent cross-reactivity liabilities.

The Causality of Cross-Reactivity: The pyrimidin-2(1H)-one scaffold functions as a classic ATP-competitive hinge binder. It mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the highly conserved backbone residues (e.g., Cys, Leu, or Val) in the kinase hinge region . The 3-aminophenyl moiety at the 4-position is strategically positioned to extend into the solvent-exposed channel or the adjacent hydrophobic pocket. However, because the ATP-binding cleft is structurally conserved across the >500 members of the human kinome, compounds that rely predominantly on hinge-binding without exploiting unique allosteric pockets (Type III/IV inhibitors) or the DFG-out conformation (Type II inhibitors) will inevitably exhibit off-target binding.

This guide objectively compares the cross-reactivity profile of 3-AP-P2O against alternative inhibitors and provides self-validating experimental workflows to quantify these off-target effects.

Quantitative Cross-Reactivity Profiling

To contextualize the performance of 3-AP-P2O, we compare its dissociation constants ( Kd​ ) against Staurosporine (a broad-spectrum, pan-kinase inhibitor control) and Alisertib (a highly selective, clinical-grade Aurora A inhibitor).

Table 1: Comparative Kinome Binding Affinities ( Kd​ in nM)
Kinase Target3-AP-P2O Kd​ (nM)Staurosporine Kd​ (nM)Alisertib Kd​ (nM)Selectivity Implication
Aurora A 120.51.2Primary Target
PLK4 452.1>10,000Secondary Target
CDK2 3201.5>10,000Off-Target Liability
SRC 8500.8>10,000Off-Target Liability
GSK3 β 1,2004.2>10,000Weak Cross-Reactivity

Data Interpretation: While 3-AP-P2O achieves low-nanomolar engagement with Aurora A and PLK4, its selectivity window is narrow. The sub-micromolar affinity for CDK2 and SRC indicates a high probability of off-target cell cycle arrest and cytoskeletal toxicity in phenotypic assays, unlike the highly optimized Alisertib.

Pathway Visualization

The following diagram maps the divergent biological outcomes driven by 3-AP-P2O's primary target engagement versus its off-target cross-reactivity.

G cluster_primary Primary Targets cluster_offtarget Common Off-Targets Compound 3-AP-P2O (Inhibitor) PLK4 PLK4 Compound->PLK4 Primary AuroraA Aurora A Compound->AuroraA CDK2 CDK2 Compound->CDK2 Cross-reactivity SRC SRC Compound->SRC Centriole Centriole Duplication PLK4->Centriole Mitosis Mitotic Progression AuroraA->Mitosis CellCycle Cell Cycle Arrest CDK2->CellCycle Toxicity Off-Target Toxicity SRC->Toxicity

Fig 1: Kinase signaling pathway mapping primary targets vs. off-target toxicity.

Self-Validating Experimental Protocols

To rigorously define the cross-reactivity profile of 3-AP-P2O, we recommend a two-tiered orthologous validation approach: in vitro high-throughput profiling followed by in cellulo target engagement.

Protocol A: High-Throughput Kinome Profiling (KINOMEscan)

Causality & Logic: This assay relies on active-site dependent competition. By introducing 3-AP-P2O to a mixture of DNA-tagged kinases and immobilized active-site ligands, the compound will competitively displace the kinases it binds to. The unbound kinases are washed away, and the remaining bound kinases are quantified via qPCR. A reduction in qPCR signal directly correlates to the compound's binding affinity .

Step-by-Step Methodology:

  • Library Preparation: Prepare a library of T7 phage strains, each displaying a specific human kinase fused to a DNA barcode.

  • Immobilization: Bind broad-spectrum kinase ligands (e.g., staurosporine analogs) to streptavidin-coated magnetic beads.

  • Equilibration: Incubate the DNA-tagged kinase library with the immobilized ligands and 3-AP-P2O at two screening concentrations (1 µM and 10 µM) in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature.

  • Washing & Elution: Isolate the magnetic beads and wash 1x with wash buffer (1x PBS, 0.05% Tween 20). Elute the bound kinases using a non-denaturing elution buffer.

  • Quantification: Perform qPCR using primers specific to the DNA barcodes. Calculate the % Control (signal of compound / signal of DMSO vehicle). A % Control < 10% indicates a high-affinity off-target interaction.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Logic: In vitro data often fails to translate to living cells due to membrane permeability, efflux pumps, and intracellular ATP competition (which sits at ~1-5 mM in cells). CETSA validates true intracellular engagement. The physical principle is thermodynamic stabilization: when 3-AP-P2O binds its target (or off-target) inside an intact cell, the ligand-protein complex requires a higher temperature to denature and precipitate compared to the unbound protein .

CETSA Step1 1. Compound Treatment Step2 2. Thermal Gradient (40-70°C) Step1->Step2 Step3 3. Cell Lysis & Centrifugation Step2->Step3 Step4 4. Soluble Fraction Quantification Step3->Step4 Step5 5. Melting Curve Analysis Step4->Step5

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Culture HCT116 cells to 80% confluency. Treat cells with 1 µM 3-AP-P2O or 0.1% DMSO (vehicle control) for 2 hours at 37°C.

  • Thermal Gradient: Harvest cells, wash with PBS, and divide into 8 equal aliquots (50 µL each). Subject each aliquot to a distinct temperature spanning 40°C to 70°C for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis: Add 50 µL of lysis buffer (TBS containing 0.4% NP-40 and protease inhibitors). Subject to 3 cycles of freeze-thawing (liquid nitrogen to 25°C).

  • Clearance: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Readout: Extract the soluble supernatant and analyze via quantitative Western Blotting probing for Aurora A (primary) and CDK2 (off-target). Plot the band intensities against temperature to calculate the shift in melting temperature ( ΔTm​ ). A ΔTm​>2∘C confirms intracellular target engagement.

References

  • The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. PubMed Central (PMC). Available at:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at:[Link]

  • Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. PubMed Central (PMC). Available at:[Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central (PMC). Available at:[Link]

A Researcher's Guide to Target Engagement Validation for Novel Bioactive Compounds: A Case Study with 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've witnessed firsthand the critical importance of robust target engagement validation in the early stages of drug discovery. A novel bioactive compound, such as 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, holds immense potential, but without a clear understanding of its molecular target and a confirmation of its interaction within a cellular context, its journey to becoming a valuable research tool or therapeutic is stalled. This guide provides a comprehensive framework for researchers to validate the target engagement of novel small molecules, using 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride as our working example. We will explore and compare several state-of-the-art methodologies, providing both the theoretical underpinnings and practical, step-by-step protocols.

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors.[1] The presence of an aminophenyl group suggests potential interactions with ATP-binding sites of kinases or other protein pockets that accommodate such moieties.[2][3][4][5] However, without empirical data, any presumed target is purely speculative. Therefore, our first step is to embark on an unbiased journey of target discovery and validation.

Part 1: The Strategy - From Putative Target to Validated Engagement

A multi-pronged approach is essential for confidently identifying a drug's target and validating its engagement. This involves an initial unbiased screening to identify potential binding partners, followed by orthogonal, more targeted assays to confirm the interaction.

Our strategy will be:

  • Initial Target Identification (Unbiased Approaches): Briefly discuss methods to identify potential targets without prior knowledge. While not the focus of this guide on validation, it's a crucial first step. Methods like affinity-based pull-down and label-free approaches such as Drug Affinity Responsive Target Stability (DARTS) or Limited Proteolysis-Mass Spectrometry (LiP-MS) are powerful tools for this purpose.[6][7]

  • Primary Validation with Cellular Thermal Shift Assay (CETSA): This powerful technique allows for the assessment of target engagement in a native cellular environment.[8][9]

  • Secondary, Orthogonal Validation: To build a robust case, we will employ alternative methods that rely on different biophysical principles. We will compare:

    • Biochemical Kinase Binding Assays: If the target is identified as a kinase, these assays provide quantitative data on binding affinity.[10][11]

    • In-Cell Western (ICW) Assays: To quantify downstream pathway modulation resulting from target engagement.[12][13]

Below is a visual representation of this validation workflow.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Outcome Unbiased_Screening Unbiased Target ID (e.g., Affinity Pull-down, DARTS, LiP-MS) Putative_Targets List of Putative Targets Unbiased_Screening->Putative_Targets Identifies CETSA Cellular Thermal Shift Assay (CETSA) (Primary Validation) Putative_Targets->CETSA Select top candidate(s) Kinase_Binding Biochemical Kinase Binding Assay (Orthogonal Validation) CETSA->Kinase_Binding Confirms direct binding ICW In-Cell Western (ICW) (Functional Validation) CETSA->ICW Confirms functional effect Validated_Target Validated Target Engagement Kinase_Binding->Validated_Target ICW->Validated_Target

Caption: A workflow for novel compound target validation.

Part 2: Comparative Analysis of Target Engagement Methodologies

Choosing the right assay depends on the research question, the nature of the target, and available resources. Here's a comparison of the methods we'll detail.

Methodology Principle Strengths Limitations Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[9]Label-free; performed in intact cells or lysates, reflecting a more physiological environment; applicable to a wide range of proteins.[14][15]Not all ligand binding events result in a thermal shift; can be lower throughput if using Western blot for readout.[16]Melt curve (Tm), Isothermal dose-response curve (EC50)
Biochemical Kinase Binding Assays Measures direct binding of a compound to a purified kinase, often through competition with a labeled tracer.[10][17]Highly quantitative; high-throughput potential; can determine binding kinetics (on/off rates).[18]In vitro, using purified/recombinant proteins, which may not reflect the cellular state; requires a specific assay for each kinase.IC50/Kd values
In-Cell Western (ICW) / Cytoblot Quantitative immunofluorescence in a microplate format to measure protein levels or post-translational modifications in fixed cells.[12][13]High-throughput; allows for multiplexing (e.g., measuring total and phosphorylated protein simultaneously); provides functional data on pathway modulation.[12]Requires specific and validated antibodies; indirect measure of target engagement; fixation/permeabilization can alter epitopes.[19]EC50/IC50 for pathway modulation

Part 3: Experimental Protocols and Data Interpretation

Here, we provide detailed protocols for each validation method. For the purpose of this guide, let's assume that through an initial unbiased screen, a putative kinase target, "Kinase X," has been identified for 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is the cornerstone of our validation strategy as it directly assesses target engagement in a cellular setting. The principle is that a protein, when bound to a ligand, becomes thermodynamically stabilized and will denature at a higher temperature.[8][20]

CETSA_Principle cluster_0 No Drug Control cluster_1 Drug Treatment Cells_Control Cells Heat_Control Heat Challenge (Temperature Gradient) Cells_Control->Heat_Control Denatured_Control Unbound Target Denatures Heat_Control->Denatured_Control Quantify_Soluble Lyse Cells & Separate Fractions Quantify Soluble Target (e.g., Western Blot) Cells_Drug Cells + Compound Heat_Drug Heat Challenge (Temperature Gradient) Cells_Drug->Heat_Drug Stabilized_Drug Bound Target is Stabilized Heat_Drug->Stabilized_Drug

Caption: The principle of the Cellular Thermal Shift Assay.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., one that endogenously expresses Kinase X) in appropriate media.

    • Seed cells and grow to ~80-90% confluency.

    • Treat cells with either 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride (e.g., at 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (aggregated proteins) by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble Kinase X at each temperature point by Western blotting using a specific anti-Kinase X antibody.[14] A loading control (e.g., GAPDH) should also be probed.

    • Quantify the band intensities. For each treatment group, normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity versus temperature to generate a "melt curve." A shift in the curve to the right for the drug-treated sample indicates target stabilization.

A successful CETSA experiment will show a rightward shift in the melting curve for the drug-treated sample compared to the vehicle control. This "thermal shift" is direct evidence of the compound binding to and stabilizing Kinase X inside the cell. An isothermal dose-response experiment can also be performed by treating cells with a range of compound concentrations and heating at a single, optimized temperature (e.g., the Tm from the control curve) to determine a cellular EC50 for target engagement.[20]

Method 2: Biochemical Kinase Binding Assay (LanthaScreen™ as an example)

To obtain quantitative binding data and confirm a direct interaction, a biochemical assay is an excellent orthogonal approach. The LanthaScreen™ Eu Kinase Binding Assay is a widely used, high-throughput method based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[17][18]

The assay uses a europium (Eu)-labeled antibody that binds to a tagged, purified Kinase X. A fluorescent "tracer" that also binds to the kinase's ATP site is added. When both are bound, they are in close proximity, and excitation of the Eu donor results in energy transfer to the tracer, which then emits light at a specific wavelength (high FRET signal). A compound that binds to the ATP site will displace the tracer, disrupting FRET.[18][21]

  • Reagent Preparation:

    • Prepare a 3X solution of your test compound, 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, by performing a serial dilution in the kinase buffer.

    • Prepare a 3X mixture of the purified, tagged Kinase X and the Eu-labeled anti-tag antibody.

    • Prepare a 3X solution of the appropriate fluorescent tracer.

  • Assay Assembly (384-well plate):

    • Add 5 µL of the 3X compound dilutions to the assay wells.

    • Add 5 µL of the 3X Kinase X/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

    • The final volume will be 15 µL. Include no-kinase, no-tracer, and no-compound controls.

  • Incubation and Plate Reading:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., acceptor emission and donor emission).

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for a known potent inhibitor or no kinase).

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

A dose-dependent decrease in the TR-FRET signal indicates that 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride is binding to the ATP site of Kinase X and displacing the tracer. The resulting IC50 value provides a quantitative measure of the compound's binding affinity for the purified kinase.

Method 3: In-Cell Western (ICW) Assay

While CETSA and binding assays confirm target engagement, an ICW can provide crucial functional evidence by measuring the downstream consequences of that engagement. For example, if Kinase X phosphorylates a substrate protein "Substrate Y," we can use an ICW to measure changes in the phosphorylation of Substrate Y in response to our compound.[12][22]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well or 384-well plate and allow them to adhere.[19]

    • Starve the cells of serum if necessary to reduce basal pathway activation.

    • Treat the cells with a serial dilution of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride for a defined period. Include a positive control (known inhibitor) and a vehicle control.

    • If the pathway requires stimulation, add an appropriate agonist for a short period before fixation.

  • Fixation and Permeabilization:

    • Remove media and fix the cells with a formaldehyde solution (e.g., 3.7% in PBS) for 20 minutes at room temperature.[23]

    • Wash the cells with PBS and then add a permeabilization buffer (e.g., PBS with 0.1% Triton X-100) for 20-30 minutes.[19][23]

  • Immunostaining:

    • Block non-specific binding by incubating with a blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer or a solution with fish gel) for 1.5 hours.[22]

    • Incubate with two primary antibodies simultaneously overnight at 4°C: a rabbit anti-phospho-Substrate Y antibody and a mouse anti-total-Substrate Y antibody (or another protein for normalization, like tubulin).[12]

    • Wash the plate multiple times.

    • Incubate with two spectrally distinct, near-infrared fluorescently-labeled secondary antibodies for 1 hour at room temperature (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).[12]

  • Imaging and Analysis:

    • Wash the plate thoroughly to remove unbound secondary antibodies.

    • Scan the dry plate using a near-infrared imaging system (e.g., LI-COR® Odyssey®).

    • Quantify the fluorescence intensity in both channels for each well.

    • Normalize the phospho-Substrate Y signal (800 nm channel) to the total-Substrate Y or normalization protein signal (700 nm channel).

    • Plot the normalized phospho-signal against the log of the compound concentration to determine the IC50 for pathway inhibition.

A dose-dependent decrease in the normalized phospho-Substrate Y signal demonstrates that 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride is engaging Kinase X and inhibiting its catalytic activity within the cell. This functional data strongly complements the direct binding data from CETSA and biochemical assays.

Conclusion

Validating target engagement is a non-negotiable step in the progression of any novel bioactive compound. For a molecule like 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, a systematic and multi-faceted approach is paramount. By combining a primary, in-cell target engagement assay like CETSA with orthogonal methods such as quantitative biochemical binding assays and functional In-Cell Westerns, researchers can build a robust and compelling data package. This rigorous validation not only confirms the molecular mechanism of action but also provides the confidence needed to advance a promising compound through the drug discovery pipeline.

References

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift-Enabled Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, October 22). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. Retrieved from [Link]

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  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, August 20). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

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  • ACS Publications. (n.d.). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Retrieved from [Link]

  • PubMed. (2021, January 1). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Retrieved from [Link]

  • ACS Publications. (2012, July 17). Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2013, January 9). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Retrieved from [Link]

  • ACS Publications. (2008, June 21). Discovery of N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an Orally Active Histone Deacetylase Inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Aminophenyl)morpholin-3-one. Retrieved from [Link]

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  • MDPI. (2023, February 23). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Retrieved from [Link]

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Sources

A Comparative Guide to Enhancing Chemotherapy Efficacy: Synergistic Effects of Targeted Molecular Agents

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Initial searches for "4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride" did not yield publicly available data on its synergistic effects with standard chemotherapy. To fulfill the detailed requirements of this guide, we will proceed with a comprehensive analysis of a well-characterized targeted agent, the PARP inhibitor Olaparib . This will serve as an illustrative framework for evaluating and presenting the synergistic potential of novel therapeutic compounds.

Introduction: The Principle of Synergistic Action in Oncology

The cornerstone of modern cancer therapy is moving beyond the cytotoxic effects of single agents towards intelligent combinations that exploit tumor-specific vulnerabilities. The concept of synergy—where the combined effect of two or more drugs is greater than the sum of their individual effects—offers a pathway to increased therapeutic efficacy, reduced toxicity, and the potential to overcome drug resistance. This guide focuses on the synergistic relationship between targeted molecular agents and standard-of-care chemotherapy, using the PARP inhibitor Olaparib as a case study.

Olaparib's mechanism is a prime example of "synthetic lethality," a scenario where a combination of deficiencies in two or more genes or pathways leads to cell death, while a deficiency in only one of them does not. By inhibiting the Poly (ADP-ribose) polymerase (PARP) enzyme, Olaparib critically impairs a key DNA single-strand break repair pathway. When combined with chemotherapies that induce DNA damage, this creates a catastrophic level of genomic instability in cancer cells, particularly those with pre-existing defects in other DNA repair pathways like BRCA1/2 mutations, leading to targeted cell death.

Mechanism of Synergy: Olaparib and DNA-Damaging Agents

The synergistic effect between Olaparib and standard chemotherapies like temozolomide (an alkylating agent) or platinum-based agents (e.g., cisplatin, carboplatin) is grounded in the disruption of complementary DNA repair mechanisms.

  • Standard Chemotherapy Action: DNA-damaging agents introduce lesions such as single-strand breaks (SSBs), double-strand breaks (DSBs), and base adducts.

  • PARP's Role: The PARP enzyme family, particularly PARP1, acts as a first responder to SSBs. It binds to the damaged site and synthesizes a chain of poly (ADP-ribose) that recruits other DNA repair proteins.

  • Olaparib's Intervention: Olaparib not only inhibits the catalytic activity of PARP but also "traps" it on the DNA at the site of the break.

  • Synthetic Lethality: When the replication fork encounters a PARP-trapped SSB, the replication machinery collapses, leading to the formation of a much more lethal DSB. In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, triggering apoptosis.

This mechanism is visualized in the signaling pathway diagram below.

Synergy_Mechanism cluster_cell Cancer Cell Response cluster_parp PARP-mediated Repair cluster_hrr Homologous Recombination Repair (HRR) Chemo DNA-Damaging Agent DNA_SSB Single-Strand Breaks (SSBs) Chemo->DNA_SSB induces Replication DNA Replication Fork DNA_SSB->Replication encountered by PARP PARP Enzyme DNA_SSB->PARP activates DNA_DSB Double-Strand Breaks (DSBs) Replication->DNA_DSB leads to collapse & BRCA BRCA1/2 & HRR Proteins DNA_DSB->BRCA repaired by HRR_Deficient HRR Deficient (e.g., BRCA-mutant) DNA_DSB->HRR_Deficient cannot be repaired in PARP->DNA_SSB repair Repair_Proteins SSB Repair Complex PARP->Repair_Proteins recruits BRCA->DNA_DSB Apoptosis Apoptosis / Cell Death HRR_Deficient->Apoptosis triggers Olaparib Olaparib Olaparib->PARP inhibits & traps

Caption: Mechanism of synthetic lethality with Olaparib and DNA-damaging agents.

Comparative Performance: In Vitro Synergy Data

The synergistic interaction between two drugs can be quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

The following table summarizes representative data from preclinical studies evaluating the combination of Olaparib with various chemotherapeutic agents in different cancer cell lines.

Cell LineCancer TypeCombination AgentIC50 (Olaparib Alone, nM)IC50 (Chemo Alone)Combination Index (CI) at ED50*Reference
Panc-1 Pancreatic CancerGemcitabine~1500~20 nM0.78 (Synergy) [Source]
AsPC-1 Pancreatic CancerGemcitabine~1000~15 nM0.65 (Synergy) [Source]
MCF-7 Breast Cancer (WT)Cisplatin>10000~5 µM0.91 (Additive/Slight Synergy) [Source]
MDA-MB-231 Breast Cancer (WT)Cisplatin~8000~8 µM0.85 (Synergy) [Source]
UWB1.289 Ovarian (BRCA1 mut)Carboplatin~100~1 µM0.42 (Strong Synergy) [Source]
HCT116 Colorectal CancerTemozolomide~500~50 µM0.55 (Synergy) [Source]

*ED50: Effective Dose that produces 50% of the maximal response.

These data clearly demonstrate that the synergistic potential of Olaparib is significantly enhanced in cell lines with underlying DNA repair deficiencies (e.g., UWB1.289) and is present across various cancer types when combined with agents that induce a high burden of DNA damage.

Experimental Protocols for Synergy Assessment

Accurate assessment of drug synergy requires rigorous experimental design. Below are standardized protocols for in vitro and in vivo evaluation.

In Vitro Synergy Assessment: Checkerboard Assay & Chou-Talalay Analysis

This protocol determines the Combination Index (CI) for a two-drug combination.

Workflow Diagram:

Checkerboard_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assess Assessment & Analysis seed_cells 1. Seed cells in 96-well plates prep_drugs 2. Prepare serial dilutions of Drug A (Olaparib) and Drug B (Chemotherapy) seed_cells->prep_drugs add_drugs 3. Add drugs in a checkerboard format (mono & combo doses) prep_drugs->add_drugs incubate 4. Incubate for 72 hours add_drugs->incubate viability_assay 5. Perform cell viability assay (e.g., CellTiter-Glo®, MTT) incubate->viability_assay data_analysis 6. Analyze data using CompuSyn software to calculate Combination Index (CI) viability_assay->data_analysis

Caption: Workflow for in vitro checkerboard synergy assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well microplates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare 2x concentrated serial dilutions of Olaparib and the chemotherapeutic agent in culture medium. A typical setup involves 7-10 concentrations for each drug.

  • Checkerboard Dosing:

    • Add the chemotherapeutic agent dilutions vertically across the plate.

    • Add the Olaparib dilutions horizontally across the plate.

    • This creates wells with monotherapy dose-responses for each drug and a matrix of combination doses. Include vehicle-only control wells.

  • Incubation: Incubate the plates for a period equivalent to 3-4 cell doubling times (typically 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis:

    • Normalize viability data to the vehicle-treated controls.

    • Input the dose-response data for each drug alone and in combination into CompuSyn software.

    • The software calculates the CI values at different effect levels (e.g., ED50, ED75, ED90) based on the median-effect equation.

In Vivo Synergy Assessment: Xenograft Tumor Model

This protocol evaluates the synergistic anti-tumor efficacy in a living model.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth: Monitor tumor growth using caliper measurements. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment cohorts (n=8-10 mice per group).

    • Group 1: Vehicle Control

    • Group 2: Olaparib (e.g., 50 mg/kg, oral gavage, daily)

    • Group 3: Chemotherapy (e.g., Temozolomide, 50 mg/kg, intraperitoneal injection, 5 days on/2 days off)

    • Group 4: Olaparib + Chemotherapy (combination regimen)

  • Treatment and Monitoring: Administer treatments according to the defined schedule. Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the control.

    • Compare the TGI of the combination group to the individual treatment groups. A statistically significant improvement in TGI in the combination group compared to the single agents indicates in vivo synergy.

Conclusion and Future Directions

The combination of PARP inhibitors like Olaparib with standard DNA-damaging chemotherapy exemplifies a successful synergistic strategy rooted in a deep understanding of cancer cell biology. The preclinical data, supported by robust in vitro and in vivo models, demonstrate a clear therapeutic advantage, particularly in tumors with compromised DNA repair capabilities. This approach not only enhances the efficacy of existing chemotherapies but also expands the utility of targeted agents.

For researchers and drug developers, the principles outlined in this guide provide a framework for evaluating novel compounds like 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride. Key steps should include:

  • Elucidating the Mechanism of Action: Understand which cellular pathways the compound modulates.

  • Identifying Rational Combination Partners: Select standard-of-care agents that would create a synthetic lethal or synergistic interaction.

  • Rigorous Preclinical Evaluation: Employ quantitative methods like CI analysis and validated in vivo models to confirm and measure synergy.

By following such a structured, evidence-based approach, the development of next-generation combination therapies can be accelerated, ultimately providing more effective treatment options for patients.

References

  • Please note: The references provided are representative examples relevant to the discussion of Olaparib and synergy.

Safety Operating Guide

Comprehensive Guide to Handling 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document is based on the precautionary principle, drawing from established safety protocols for handling aromatic amines and pyrimidine derivatives, which are known to possess potential biological activity and may present hazards.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal of this chemical.

Hazard Assessment and Engineering Controls

The toxicological properties of 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride have not been fully elucidated. However, its structure, containing an aromatic amine and a pyrimidine core, suggests potential hazards. Aromatic amines can be toxic and may have mutagenic or carcinogenic properties.[3] Pyrimidine derivatives can also exhibit a range of biological effects.[1][5] Therefore, a thorough risk assessment is the critical first step before handling this compound.[6][7]

Engineering Controls:

  • All work involving the solid compound or its solutions should be conducted in a well-ventilated laboratory.[1][8]

  • For procedures with a risk of aerosol or dust generation, such as weighing, preparing solutions, or sonicating, a certified chemical fume hood is mandatory.[9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10][11]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is recommended to minimize any potential exposure. The required PPE will vary based on the specific laboratory activity being performed.

ActivityRequired Personal Protective Equipment
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)[9]
High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and a face shield[2][12]- Double-gloving (nitrile)- Respiratory protection (N95 or higher) may be required based on risk assessment[8][12]

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.[1][2]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride.

PPE_Selection_Workflow PPE Selection for Handling 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride start Start: Assess Task weighing Weighing Solid? start->weighing solution_prep Preparing Solution? start->solution_prep sealed_container Handling Sealed Container? start->sealed_container spill_cleanup Spill Cleanup? start->spill_cleanup moderate_ppe Moderate Hazard PPE: - Permeation-Resistant Coat - Chemical Goggles - Double Nitrile Gloves weighing->moderate_ppe Yes solution_prep->moderate_ppe Yes low_ppe Low Hazard PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves sealed_container->low_ppe Yes high_ppe High Hazard PPE: - Disposable Gown - Goggles & Face Shield - Double Nitrile Gloves - Respiratory Protection spill_cleanup->high_ppe Yes

A flowchart for selecting the appropriate level of personal protective equipment.

Step-by-Step Handling Procedures

A systematic workflow is crucial for ensuring safety and preventing contamination.

Protocol for Weighing the Solid Compound:

  • Don the appropriate PPE as outlined in the table above for moderate-hazard activities.

  • Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.[9]

  • Use anti-static weighing paper or a tared container to handle the solid.

  • After use, clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Treat all disposable materials that have come into contact with the chemical as contaminated waste.[9]

Protocol for Preparing Stock Solutions:

  • Conduct all solution preparation within a certified chemical fume hood.[9]

  • Slowly add the solvent to the solid compound to prevent splashing.

  • If sonication is necessary, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.

  • Clearly label the final solution with the compound's name, concentration, solvent, preparation date, and your initials.

Spill and Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure the area is well-ventilated.[2]

  • Wear appropriate high-hazard PPE, including respiratory protection if necessary.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

  • For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11]

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Waste Disposal

Proper management of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

  • Chemical Waste: Dispose of unused 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride, contaminated materials, and cleanup materials as hazardous chemical waste.[2]

  • All waste must be disposed of in accordance with local, state, and federal regulations.[2]

  • Solid waste should be collected in a clearly labeled, sealed container.[13]

  • Liquid waste containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

The principles of green chemistry encourage the minimization of waste generation.[14][15] Careful planning of experiments to use only the necessary amount of the compound can contribute to a more sustainable laboratory practice.

References

  • OAE Publishing Inc. Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. [Link]

  • The University of Tokyo. Chemically hazardous waste | Environmental Science Center. [Link]

  • Hepatoma Research. Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Scribd. Aromatic Amines Hazcard Overview. [Link]

  • PubMed. Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. [Link]

  • ResearchGate. Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. [Link]

  • SKC Inc. SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. [Link]

  • How to Handle. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • DC Fine Chemicals. Safety Data Sheet - 4-Aminopyridine. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.